beta-D-glucopyranosyl nitromethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628688 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81846-60-8 | |
| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Advent and Evolution of Glycosyl Nitromethanes: A Technical Deep Dive for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the history, synthesis, and biological significance of glycosyl nitromethanes, a promising class of compounds in modern medicinal chemistry.
Introduction
Glycosyl nitromethanes, carbohydrate analogues bearing a nitromethyl group attached to the anomeric carbon, have emerged from the confluence of classic organic reactions and the growing demand for novel therapeutic agents. Their unique structural features, combining the chirality and biocompatibility of sugars with the versatile reactivity of the nitro group, have positioned them as valuable scaffolds in drug discovery. This technical guide provides an in-depth exploration of the history of glycosyl nitromethanes, from their conceptual origins in the late 19th century to their contemporary applications as enzyme inhibitors and precursors for complex bioactive molecules. We will delve into the core synthetic methodologies, present key quantitative data, and elucidate the mechanisms underlying their biological activity.
A Historical Perspective: From the Henry Reaction to C-Glycoside Synthesis
The story of glycosyl nitromethanes is intrinsically linked to the discovery of the nitroaldol or Henry reaction by the Belgian chemist Louis Henry in 1895.[1][2] This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1] This reaction laid the foundational chemical principles for the eventual synthesis of glycosyl nitromethanes.
Early carbohydrate chemistry focused primarily on the manipulation of existing glycosidic bonds. However, the inherent instability of O- and N-glycosidic linkages towards enzymatic and chemical hydrolysis spurred interest in the development of more robust C-glycosides, where the anomeric oxygen is replaced by a carbon atom.[3] The synthesis of C-glycosides, including those bearing a nitromethyl functionality, represented a significant step forward in creating stable glycomimetics.
The application of the Henry reaction to carbohydrate-derived aldehydes, often generated in situ from reducing sugars, provided a direct route to chain-extended nitro-functionalized sugars. These linear nitro sugars served as versatile intermediates for the synthesis of various carbohydrate derivatives, including amino sugars and branched-chain sugars.[4] The direct attachment of a nitromethane (B149229) unit to the anomeric center to form true glycosyl nitromethanes is a more recent development, driven by the increasing sophistication of stereoselective synthetic methods.[5]
Core Synthetic Methodologies and Experimental Protocols
The synthesis of glycosyl nitromethanes primarily relies on the stereoselective formation of a carbon-carbon bond at the anomeric center of a carbohydrate. The Henry reaction remains a cornerstone of this endeavor, alongside other modern synthetic strategies.
The Henry Reaction with Carbohydrate-Derived Aldehydes
A prevalent strategy involves the reaction of a suitably protected carbohydrate-derived aldehyde with nitromethane in the presence of a base. The stereochemical outcome of this reaction is a critical aspect, often leading to a mixture of diastereomers.
Experimental Protocol: Synthesis of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose [6]
A detailed experimental protocol for the synthesis of a C-nitromethyl furanose derivative is presented below:
-
Materials: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose, nitromethane, a suitable base (e.g., sodium methoxide (B1231860) or DBU), and appropriate solvents (e.g., methanol (B129727) or THF).
-
Procedure:
-
Dissolve the starting ketose in the chosen solvent under an inert atmosphere.
-
Add an excess of nitromethane to the solution.
-
Cool the reaction mixture to a specified temperature (e.g., 0 °C or -78 °C) to control the reaction rate and stereoselectivity.
-
Slowly add the base to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of nitro alcohols by column chromatography.
-
Quantitative Data:
The diastereoselectivity of the Henry reaction is highly dependent on the reaction conditions. The following table summarizes representative data for the synthesis of 3-C-nitromethyl-allofuranose derivatives.
| Starting Material | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (a:b) | Total Yield (%) | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | Sodium Methoxide | Methanol | Room Temperature | 1:1 | 85 | [6] |
| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | DBU | THF | -78 | 9:1 | 90 | [6] |
Stereoselective Synthesis of Iminosugar C-Nitromethyl Glycosides
A modern and efficient one-pot method has been developed for the stereoselective synthesis of iminosugar C-nitromethyl glycosides.[3][7][8][9] This approach involves the in situ generation of an iminium ion from a carbohydrate precursor, which then reacts with nitromethane.
Experimental Protocol: One-Pot Synthesis of an Iminosugar β-C-Nitromethyl Glycoside [7]
-
Materials: L-rhamnose lactol-mesylate, propargylamine (B41283), nitromethane, and dimethylformamide (DMF).
-
Procedure:
-
A solution of L-rhamnose lactol-mesylate and propargylamine in DMF is heated to 80 °C to form the iminium ion in situ.
-
The reaction mixture is then cooled to room temperature.
-
Nitromethane is added, and the reaction is stirred until completion.
-
The product is isolated and purified by column chromatography.
-
Quantitative Data:
This one-pot method offers good yields and high stereoselectivity, as illustrated in the table below.
| Carbohydrate Precursor | Amine | Solvent | Yield (%) | Diastereoselectivity | Reference |
| L-rhamnose lactol-mesylate | propargylamine | DMF | 75 | Single β-isomer | [7] |
| D-ribose tosylate | Benzylamine | Et3N | 82 | 1,2-trans exclusively | [6] |
Biological Significance and Applications in Drug Development
The incorporation of the nitro group into a glycosyl scaffold imparts unique biological properties, making these compounds attractive for various therapeutic applications. The nitro group is a well-known pharmacophore and can participate in various biological processes, including redox reactions.[2][10][11][12][13]
Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a myriad of physiological and pathological processes.[14][15] The development of glycosidase inhibitors is a key strategy for the treatment of diseases such as diabetes, viral infections, and cancer.[16][17] Glycosyl nitromethanes, as mimics of the natural carbohydrate substrates, have shown potential as glycosidase inhibitors.[18][19] The nitro group can act as a transition-state analogue, binding tightly to the active site of the enzyme.
While specific IC50 values for a broad range of glycosyl nitromethanes are still emerging in the literature, related C-glycosyl compounds have demonstrated potent inhibitory activity against various glycosidases. For instance, certain C-glycosyl compounds have been shown to be irreversible inhibitors of glycosidases.[18][19] Kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive) and to guide the design of more potent and selective inhibitors.[4][20][21][22]
Mechanism of Glycosidase Inhibition (Hypothetical)
The proposed mechanism of glycosidase inhibition by glycosyl nitromethanes involves the nitronate form of the inhibitor mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage.
Caption: Hypothetical mechanism of glycosidase inhibition.
Precursors for Bioactive Molecules
The versatile reactivity of the nitro group allows for its conversion into other important functional groups, such as amines and carbonyls. This makes glycosyl nitromethanes valuable intermediates in the synthesis of a wide range of biologically active molecules, including:
-
Amino sugars: Reduction of the nitro group provides access to amino sugars, which are components of many antibiotics and other natural products.
-
Branched-chain sugars: The carbon-carbon bond formation inherent in the Henry reaction allows for the construction of complex branched-chain sugars.
-
Bicyclic Iminosugars: Iminosugar C-nitromethyl glycosides can be transformed into various bicyclic iminosugars, a class of compounds known for their glycosidase inhibitory and immunomodulatory activities.[3][7][8][9]
Experimental Workflow: From Glycosyl Nitromethane to Bicyclic Iminosugars
The following diagram illustrates a typical synthetic workflow for the conversion of a glycosyl nitromethane to a bicyclic iminosugar.
Caption: Synthetic route to bicyclic iminosugars.
Characterization of Glycosyl Nitromethanes
The structural elucidation of newly synthesized glycosyl nitromethanes is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the constitution and relative stereochemistry of the carbohydrate scaffold and the position of the nitromethyl group.[17][23]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, confirming its elemental composition.[8][18]
Future Directions and Conclusion
The history of glycosyl nitromethanes is a testament to the enduring power of fundamental organic reactions and the continuous quest for novel molecular architectures with therapeutic potential. While significant progress has been made in their synthesis, several areas warrant further investigation. The development of more efficient and highly stereoselective methods for their preparation remains a key objective. Furthermore, a more comprehensive evaluation of their biological activities, including detailed kinetic studies of enzyme inhibition and exploration of their effects on various cellular pathways, is needed to fully realize their therapeutic potential.
As our understanding of the glycobiology of disease deepens, the demand for sophisticated molecular probes and drug candidates will continue to grow. Glycosyl nitromethanes, with their unique combination of a carbohydrate scaffold and a versatile nitro functionality, are well-positioned to play a significant role in the future of drug discovery and chemical biology. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.
References
- 1. Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. {Supplementary Data} [rsc.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis and glycosidase inhibitory activity of noeurostegine—a new and potent inhibitor of β-glucoside hydrolases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
A Technical Guide to the Early Synthetic Routes of Nitro-Sugars
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the synthesis of nitro-sugars, a pivotal class of carbohydrate derivatives that serve as crucial intermediates in the production of amino-sugars and other modified monosaccharides of significant biological and pharmaceutical interest. The core of early nitro-sugar synthesis revolves around the base-catalyzed intramolecular cyclization of dialdehydes, derived from parent glycosides, with nitromethane (B149229). This key reaction, an adaptation of the Henry (or nitroaldol) reaction, was pioneered and extensively developed by researchers such as H. H. Baer, H. O. L. Fischer, and J. C. Sowden. This document provides a detailed overview of the primary synthetic pathway, including experimental protocols, quantitative data, and logical workflows.
Core Synthetic Pathway: From Glycoside to Amino-Sugar
The archetypal synthesis of 3-amino-3-deoxyhexoses begins with a readily available methyl glycopyranoside. The process unfolds in three principal stages:
-
Oxidative Cleavage: The vicinal diol system within the pyranoside ring (typically at C2-C3 or C3-C4) is cleaved using an oxidizing agent, most commonly sodium metaperiodate (NaIO₄). This reaction opens the pyranoside ring to form a highly reactive dialdehyde (B1249045).
-
Nitromethane Cyclization (Intramolecular Henry Reaction): The dialdehyde is then treated with nitromethane in the presence of a base, such as sodium methoxide (B1231860). The nitromethane anion attacks one aldehyde group, and the resulting intermediate cyclizes via an intramolecular aldol (B89426) addition to form a six-membered ring, yielding a mixture of stereoisomeric methyl 3-deoxy-3-nitrohexopyranosides. The stereochemical outcome of this reaction is highly dependent on the configuration of the starting glycoside.
-
Reduction of the Nitro Group: The nitro group of the isolated nitro-sugar is reduced to a primary amine. Catalytic hydrogenation using a platinum or palladium catalyst is the most common and efficient method for this transformation, affording the target methyl 3-amino-3-deoxyhexopyranoside.
The following diagram illustrates the overall workflow:
Experimental Protocols
The following sections provide detailed methodologies for the key transformations, compiled from seminal works in the field.
Protocol 1: Periodate Oxidation of Methyl Glycosides
This procedure describes the oxidative cleavage of a methyl glycopyranoside to its corresponding dialdehyde. The example of methyl α-D-glucopyranoside is illustrative of the general method.
Procedure:
-
A solution of methyl α-D-glucopyranoside (e.g., 25 g) in ice-cold water (e.g., 30 mL) is prepared in a flask.
-
The solution is cooled to below 10°C in an ice bath.
-
Sodium metaperiodate (e.g., 55 g) is added portion-wise over 30 minutes with continuous stirring, maintaining the temperature below 10°C.
-
The mixture is stirred for an additional hour at this temperature.
-
The formic acid produced during the reaction is carefully neutralized with sodium bicarbonate (e.g., 10 g).
-
The reaction mixture, containing precipitated sodium iodate, is poured into ethanol (B145695) (e.g., 150 mL) to precipitate the remaining inorganic salts.
-
The precipitate is removed by filtration and washed with ethanol (e.g., 100 mL).
-
The combined filtrate is concentrated under reduced pressure at a temperature not exceeding 10°C. The resulting syrup, containing the dialdehyde, is used directly in the next step without further purification.
Protocol 2: Nitromethane Cyclization of a Sugar Dialdehyde
This protocol details the crucial C-C bond-forming and cyclization step to form the nitro-sugar. This example follows the synthesis of nitro-glycosides from the dialdehyde of methyl β-D-glucopyranoside.[1]
Procedure:
-
The syrupy dialdehyde obtained from the periodate oxidation of methyl β-D-glucopyranoside (from ~20 g of starting glycoside) is dissolved in methanol (B129727) (e.g., 100 mL).
-
Nitromethane (e.g., 12 mL) is added to the solution.
-
The solution is cooled in an ice-salt bath, and a solution of sodium methoxide in methanol (e.g., 5.0 g of sodium in 100 mL of methanol) is added dropwise with vigorous stirring over approximately 30 minutes. The temperature should be maintained below 10°C.
-
After the addition is complete, the reaction mixture is allowed to stand at room temperature for 1.5 to 2 hours.
-
The reaction mixture is then neutralized by pouring it into an ice-cold aqueous suspension of a cation exchange resin (e.g., Amberlite IR-120, H⁺ form, ~120 mL). The mixture is stirred for 10 minutes.
-
The resin is removed by filtration, and the filtrate is passed through a fresh column of the same resin to ensure complete deionization.
-
The aqueous solution is concentrated under reduced pressure to a syrup.
-
The syrupy residue is subjected to fractional crystallization or column chromatography to separate the stereoisomeric nitro-glycosides. For the dialdehyde from methyl β-D-glucopyranoside, the primary products are the gluco and galacto isomers.[1]
Protocol 3: Catalytic Hydrogenation of Methyl 3-Deoxy-3-nitro-hexopyranosides
This procedure describes the reduction of the nitro group to an amine.
Procedure:
-
The purified methyl 3-deoxy-3-nitro-hexopyranoside (e.g., 1 g) is dissolved in a suitable solvent, such as methanol or aqueous ethanol.
-
One equivalent of hydrochloric acid is added to the solution.
-
A catalytic amount of platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) is added to the mixture.
-
The mixture is hydrogenated in a Parr apparatus or a similar hydrogenation setup under a hydrogen pressure of approximately 50 psi.
-
The reaction is monitored until the theoretical amount of hydrogen is consumed (typically 24 hours).
-
The catalyst is removed by filtration through a bed of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting amino-sugar hydrochloride can be purified by recrystallization, for example, from ethanol-ether.
Data Presentation: Yields and Stereochemical Outcomes
The stereochemical course of the nitromethane cyclization is a critical aspect of this synthetic route. The configuration of the starting glycoside's anomeric center and the remaining stereocenters in the dialdehyde intermediate directs the formation of the new stereocenters at C-2 and C-3. The tables below summarize typical yields for each step and the diastereomeric product distribution for the cyclization reaction starting from different common methyl glycosides.
Table 1: Typical Yields for the Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) |
| Oxidation | Methyl α/β-D-glucopyranoside | Dialdehyde Intermediate | Quantitative (used in situ) |
| Oxidation | Methyl β-D-galactopyranoside | Dialdehyde Intermediate | Quantitative (used in situ) |
| Cyclization | Dialdehyde from Methyl α-D-glucopyranoside | Methyl 3-deoxy-3-nitro-α-D-mannopyranoside | ~40-50% (of major isomer) |
| Cyclization | Dialdehyde from Methyl β-D-glucopyranoside | Methyl 3-deoxy-3-nitro-β-D-glucopyranoside | ~40% |
| Cyclization | Dialdehyde from Methyl β-D-glucopyranoside | Methyl 3-deoxy-3-nitro-β-D-galactopyranoside | Isolated from mother liquors |
| Reduction | Methyl 3-deoxy-3-nitro-hexopyranoside | Methyl 3-amino-3-deoxy-hexopyranoside HCl | ~80-95% |
Note: Yields can vary based on reaction scale and purification methods. The cyclization step produces a mixture of isomers.
Table 2: Diastereomeric Product Distribution from Nitromethane Cyclization
| Starting Glycoside | Major Isomeric Products (Configuration) | Approximate Ratio |
| Methyl α-D-glucopyranoside | D-manno, D-talo | D-manno is the predominant, readily crystallizing product. |
| Methyl β-D-glucopyranoside | D-gluco, D-galacto, D-manno | D-gluco is the main product (~40%), with D-galacto and D-manno also formed.[1] |
| Methyl β-D-galactopyranoside | D-galacto, D-talo | Not specified |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the nitromethane cyclization is determined by the conformational preferences of the dialdehyde intermediate and the thermodynamics of the resulting nitro-sugar products. The reaction proceeds via a nitroalkanol intermediate which then cyclizes. The diagrams below illustrate the synthetic pathways from specific, readily available starting materials to their corresponding 3-amino-3-deoxy products.
References
An In-depth Technical Guide to beta-D-Glucopyranosyl Nitromethane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Glucopyranosyl nitromethane (B149229) is a glycosylated nitroalkane that holds potential in various scientific domains, from synthetic chemistry to pharmaceutical development. Its unique structure, combining a hydrophilic glucose moiety with a reactive nitromethane group, makes it a subject of interest for creating novel chemical entities and probing biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of beta-D-glucopyranosyl nitromethane, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction and Discovery
The first preparation of this compound was reported by Petrus, L., et al. in 1982. Their work laid the foundation for the synthesis of glycosyl derivatives of nitromethane. The compound is significant as it represents a bridge between carbohydrate chemistry and the versatile chemistry of nitro compounds. The glucose scaffold can impart aqueous solubility and the potential for specific interactions with biological targets, while the nitromethane functional group can serve as a synthetic handle for further chemical modifications or may contribute to biological activity.
Synthesis of this compound
The primary method for the synthesis of this compound is the Koenigs-Knorr reaction.[1] This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol (in this case, the aci-form of nitromethane) in the presence of a promoter, typically a heavy metal salt. The use of a participating group at the C-2 position of the glucose donor, such as an acetate (B1210297) group, is crucial for achieving the desired beta-stereoselectivity through anchimeric assistance.[1]
General Experimental Protocol: Koenigs-Knorr Glycosylation
The following is a generalized, detailed protocol for the synthesis of this compound based on the principles of the Koenigs-Knorr reaction.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Nitromethane
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Anhydrous methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Reaction Mixture: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Addition of Solvent and Reactants: Add anhydrous dichloromethane or acetonitrile via syringe. To this suspension, add nitromethane (1.2 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add the promoter, silver(I) oxide (1.5 eq) or silver carbonate (1.5 eq), in portions under a stream of nitrogen.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional dichloromethane.
-
Purification of the Acetylated Product: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl nitromethane.
-
Deacetylation: Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 eq of a 0.5 M solution).
-
Monitoring Deacetylation: Stir the solution at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Neutralization and Purification: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Physicochemical and Analytical Data
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [Commercial Suppliers] |
| Molecular Formula | C₇H₁₃NO₇ | [Commercial Suppliers] |
| Molecular Weight | 223.18 g/mol | [Commercial Suppliers] |
| Melting Point | 174-175 °C | [Commercial Suppliers] |
| Boiling Point (Predicted) | 497.2 ± 45.0 °C | [Commercial Suppliers] |
| Density (Predicted) | 1.584 ± 0.06 g/cm³ | [Commercial Suppliers] |
| pKa (Predicted) | 7.18 ± 0.70 | [Commercial Suppliers] |
| Solubility in Water | 31.25 mg/mL (140.02 mM) with sonication and warming to 60°C | [Commercial Suppliers] |
| Purity (Commercial) | >98% | [Commercial Suppliers] |
Expected Analytical Characteristics
-
Specific Rotation: The specific rotation of a pure anomer of a sugar is a key physical constant. For comparison, pure β-D-glucopyranose has a specific rotation of [α]D = +18.7°. The specific rotation of this compound would be a critical parameter for its characterization.
Potential Applications and Research Directions
The unique hybrid structure of this compound opens up several avenues for research and potential applications.
-
Synthetic Chemistry: The nitromethane moiety can be transformed into a variety of other functional groups. For instance, it can be reduced to an amine, which can then be further functionalized, or it can undergo the Nef reaction to yield a formyl group. This makes it a versatile building block for the synthesis of more complex C-glycosides and carbohydrate-based compounds.
-
Pharmaceutical Research: The glucose unit can enhance the pharmacokinetic properties of a drug molecule and may facilitate transport across cell membranes via glucose transporters. The nitro group, while sometimes associated with toxicity, is also a feature of some approved drugs. Therefore, this compound could serve as a lead compound or a scaffold for the development of new therapeutic agents.
-
Biochemical Probes: The compound could be used as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosyltransferases. Studying these interactions could provide insights into enzyme mechanisms and inform the design of more potent and selective inhibitors.
Biological Activity and Signaling Pathways
To date, the specific biological activities and the signaling pathways modulated by this compound have not been extensively characterized in the scientific literature. While its structure suggests potential interactions with glucose-binding proteins and enzymes, further research is required to elucidate its precise molecular targets and mechanisms of action. The compound's potential as a therapeutic agent or a biological probe remains an open area for investigation.
Conclusion and Future Outlook
This compound is a fascinating molecule with significant untapped potential. While its synthesis via the Koenigs-Knorr reaction is established, a thorough investigation into its biological effects is warranted. Future research should focus on:
-
Detailed Biological Screening: Evaluating its activity against a wide range of biological targets, including enzymes and receptors.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the specific signaling pathways involved.
-
Development of Derivatives: Using it as a scaffold to synthesize a library of related compounds for structure-activity relationship studies.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound.
References
A Technical Guide to the Computational Analysis of beta-D-Glucopyranosyl Nitromethane Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of beta-D-glucopyranosyl nitromethane (B149229). This C-glycoside, a sugar analog where the anomeric oxygen is replaced by a carbon, presents unique structural and electronic properties of interest in medicinal chemistry and drug design. Understanding its conformational landscape is crucial for predicting its interactions with biological targets.
Introduction to beta-D-Glucopyranosyl Nitromethane
This compound is a derivative of glucose where the anomeric hydroxyl group is substituted with a nitromethane moiety. This modification imparts significant metabolic stability compared to O-glycosides, making it an attractive scaffold for drug development[1]. The conformational preference of the pyranose ring and the orientation of the nitromethane substituent are key determinants of its biological activity. Computational analysis provides a powerful tool to elucidate these conformational dynamics at an atomic level. The predominant conformation of the glucopyranose ring in its derivatives is the chair form (⁴C₁), which minimizes steric hindrance by positioning bulky substituents in equatorial orientations[2].
Theoretical Background of Conformational Analysis
The conformational analysis of flexible molecules like this compound involves exploring its potential energy surface to identify stable, low-energy conformations and the energy barriers between them. The primary computational methods employed for this purpose are Molecular Mechanics (MM), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.
-
Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and suitable for exploring the conformational space of large molecules.
-
Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. DFT provides a more accurate description of electronic effects, which can be significant in molecules with polar groups like the nitro group.
-
Molecular Dynamics (MD): This simulation technique computes the trajectory of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in vacuum or in a solvent).
Experimental Protocols: A Computational Workflow
The following section details a typical computational workflow for the conformational analysis of this compound.
Initial Structure Generation
The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software. The initial conformation is typically the stable ⁴C₁ chair form of the glucopyranose ring, with the nitromethane group in an equatorial position.
Conformational Search
A systematic or stochastic conformational search is performed to identify low-energy conformers. A common approach is to use a Monte Carlo method, which randomly samples different conformations and accepts or rejects them based on their energy[3].
Geometry Optimization and Energy Calculation
The identified low-energy conformers are then subjected to geometry optimization using a more accurate method, such as DFT. This process refines the molecular geometry to a local minimum on the potential energy surface. Single-point energy calculations can then be performed at a higher level of theory to obtain more accurate relative energies of the conformers.
Molecular Dynamics Simulations
To study the dynamic behavior of the molecule, MD simulations are performed. The system is typically solvated in a box of water molecules to mimic physiological conditions. The simulation is run for a sufficient period (nanoseconds to microseconds) to observe conformational transitions and calculate thermodynamic properties.
Quantitative Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from a computational analysis of this compound. This data is based on typical values observed for similar glucopyranosides.
Table 1: Relative Energies of this compound Conformers
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| ⁴C₁ (Chair) | DFT (B3LYP) | 6-31G(d) | 0.00 |
| ¹C₄ (Chair) | DFT (B3LYP) | 6-31G(d) | 5.80 |
| ¹S₃ (Skew-Boat) | DFT (B3LYP) | 6-31G(d) | 7.20 |
| B₂,₅ (Boat) | DFT (B3LYP) | 6-31G(d) | 8.50 |
Table 2: Key Dihedral Angles for the ⁴C₁ Conformer
| Dihedral Angle | Atoms | Value (degrees) |
| φ (phi) | O5-C1-C-N | 178.5 |
| ψ (psi) | C1-C-N-O1 | 65.0 |
| ω (omega) | C4-C5-C6-O6 | -65.2 (gg) |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships in the conformational analysis of this compound.
Caption: Computational workflow for conformational analysis.
While no specific signaling pathways involving this compound have been identified in the literature, its structural similarity to glucose suggests potential interactions with glucose transporters or enzymes involved in glucose metabolism. A hypothetical interaction model can be visualized as follows:
Caption: Hypothetical biological interactions.
Synthesis of this compound
The synthesis of C-glycosides like this compound often employs methods that can control the stereochemistry at the anomeric center. The Koenigs-Knorr reaction is a classical and effective method for preparing beta-glycosides[4][5][6]. The general scheme involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt[2]. For C-glycosides, a modification of this reaction using a suitable carbon nucleophile in place of an alcohol is employed.
Caption: General scheme for synthesis.
Conclusion
The computational analysis of this compound conformation provides invaluable insights for medicinal chemists and drug development professionals. By combining methods like DFT and MD simulations, a detailed understanding of its structural and dynamic properties can be achieved. This knowledge is fundamental for rational drug design and for predicting the interactions of this promising class of molecules with biological systems. The workflows and data presented in this guide offer a framework for conducting such computational studies.
References
An In-depth Technical Guide to the Stereochemistry of Beta-D-glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of beta-D-glucopyranosyl nitromethane (B149229), a C-glycosyl compound with significant potential in medicinal chemistry and organic synthesis. The document details the molecule's absolute and relative stereochemistry, conformational preferences, and the experimental methodologies used for its characterization. Key quantitative data from spectroscopic and physical measurements are summarized, and detailed experimental protocols are provided to facilitate further research and application.
Introduction
Beta-D-glucopyranosyl nitromethane is a carbohydrate derivative where the anomeric hydroxyl group of glucose is replaced by a nitromethyl group via a carbon-carbon bond. This C-glycosidic linkage imparts significant stability towards enzymatic and chemical hydrolysis compared to its O-glycoside counterparts. The unique electronic properties of the nitro group and the inherent chirality of the glucose moiety make this compound a valuable building block in the synthesis of novel therapeutic agents and complex natural products.[1] A thorough understanding of its three-dimensional structure is paramount for designing and synthesizing derivatives with specific biological activities.
Stereochemical Configuration
The stereochemistry of this compound is defined by the configuration of the five stereocenters in the glucopyranose ring and the anomeric center.
2.1. Anomeric Configuration: The designation "beta" (β) indicates that the nitromethyl group at the anomeric carbon (C-1) is in an equatorial position relative to the pyranose ring.[1] This configuration is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.
2.2. Glucopyranose Ring Stereochemistry: The core of the molecule is a D-glucopyranose ring, which has the following stereochemical configuration:
-
C-2: R
-
C-3: S
-
C-4: R
-
C-5: R
This specific arrangement of hydroxyl groups defines the molecule as a derivative of D-glucose.
Conformational Analysis
The biological activity and chemical reactivity of this compound are dictated by its three-dimensional conformation in solution and in the solid state.
3.1. Pyranose Ring Conformation: Like most D-glucopyranosides, the pyranose ring of this compound predominantly adopts a ⁴C₁ chair conformation .[1] In this conformation, all the bulky substituents (hydroxyl groups and the nitromethyl group) occupy equatorial positions, minimizing steric strain and leading to the most stable arrangement.
3.2. Conformation of the Nitromethyl Group: The C1-C(nitromethyl) bond allows for rotation of the nitromethane moiety. The preferred conformation is influenced by steric and electronic interactions with the pyranose ring.
A logical workflow for the stereochemical and conformational analysis of this compound is depicted in the following diagram:
Physicochemical and Spectroscopic Data
| Property | Value | Reference/Method |
| Molecular Formula | C₇H₁₃NO₇ | [2] |
| Molecular Weight | 223.18 g/mol | [2] |
| Melting Point | 174-175 °C | [3] |
| Optical Rotation [α]D | Data not available | - |
| ¹H NMR (ppm) | Data not available for the parent compound. For the per-O-acetylated oxime derivative: 7.25 (d, 1H, J=7.1 Hz, H-1), 5.35 (dd, 1H, J=9.6, 9.3 Hz, H-4), 5.06 (dd, 1H, J=9.9 Hz, H-3), 5.04 (dd, 1H, J=10.1 Hz, H-5), 4.24 (dd, 1H, H-2), 4.20 (dd, 1H, J=5.2, 12.4 Hz, H-7a), 4.10 (dd, 1H, J=2.4 Hz, H-7b), 3.97 (ddd, 1H, H-6). | |
| ¹³C NMR (ppm) | Data not available | - |
| X-ray Crystallography | Data not available | - |
Experimental Protocols
5.1. Synthesis of this compound (General Protocol based on Koenigs-Knorr Reaction)
The Koenigs-Knorr reaction is a classical method for glycosylation that can be adapted for the synthesis of C-glycosides. The general principle involves the reaction of a glycosyl halide with a nucleophile in the presence of a promoter.
-
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Nitromethane
-
Silver(I) oxide or other suitable promoter (e.g., mercury(II) cyanide)
-
Anhydrous dichloromethane (B109758) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and activated 4 Å molecular sieves in anhydrous dichloromethane under an inert atmosphere (e.g., argon), add nitromethane.
-
Cool the mixture to 0 °C and add the promoter (e.g., silver(I) oxide) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure. The crude product is the per-O-acetylated this compound.
-
Purify the crude product by silica gel column chromatography.
-
For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield this compound.
-
The following diagram illustrates the key steps in a typical Koenigs-Knorr synthesis:
5.2. Stereochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) in the β-anomer is expected to appear as a doublet with a large coupling constant (J ≈ 8-10 Hz) due to its axial-axial relationship with H-2. The chemical shifts and coupling constants of the other ring protons can be used to confirm the ⁴C₁ chair conformation.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration.
-
2D NMR (COSY, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for providing through-space correlations (NOEs) that can further confirm the stereochemistry and conformation.
-
-
X-ray Crystallography:
-
Single crystal X-ray diffraction provides the most definitive evidence for the solid-state structure, including bond lengths, bond angles, and torsional angles, which unequivocally establish the absolute and relative stereochemistry and the preferred conformation.
-
-
Optical Rotation:
-
Measurement of the specific rotation using a polarimeter can help to confirm the overall chirality of the molecule and can be compared to literature values for related compounds.
-
Conclusion
The stereochemistry of this compound is well-defined, with a β-anomeric configuration and a predominant ⁴C₁ chair conformation of the glucopyranose ring. While general synthetic and analytical methods are established, a complete and publicly available dataset of its quantitative stereochemical parameters remains to be fully compiled. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile C-glycosyl compound in their scientific endeavors. Further detailed spectroscopic and crystallographic studies are encouraged to provide a more complete picture of its structural properties.
References
An In-depth Technical Guide to the Anomeric Effect in beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the anomeric effect in the context of beta-D-glucopyranosyl nitromethane (B149229), a C-glycoside of significant interest. While the classical anomeric effect typically favors axial substituents at the anomeric carbon in O- and N-glycosides, its manifestation in C-glycosides, where the anomeric oxygen is replaced by a carbon atom, presents a modified stereoelectronic landscape. This document synthesizes the current understanding of the conformational preferences of beta-D-glucopyranosyl nitromethane, outlines detailed experimental protocols for its synthesis and characterization, and presents quantitative data derived from computational and analogous experimental studies to facilitate a deeper understanding for researchers in carbohydrate chemistry and drug development.
Introduction to the Anomeric Effect and C-Glycosides
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, despite the expected steric hindrance.[1][2] This effect is classically explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond when the substituent is in the axial orientation.[1][2]
C-glycosides are carbohydrate analogs in which the anomeric oxygen atom is replaced by a carbon atom, forming a C-C bond to the aglycone. This modification imparts significant resistance to enzymatic and chemical hydrolysis, making C-glycosides attractive as stable mimics of O- and N-glycosides in drug discovery and glycobiology.[1] The absence of the endocyclic oxygen atom directly bonded to the anomeric carbon in C-glycosides means the classical anomeric effect is not operative in the same manner. However, stereoelectronic interactions still play a crucial role in determining their conformational preferences.
In the case of this compound, the nitromethyl group (-CH₂NO₂) is attached to the anomeric carbon. The β-configuration places this substituent in an equatorial position in the favored ⁴C₁ chair conformation of the glucopyranose ring. This preference is primarily dictated by steric factors, as the bulky nitromethyl group avoids unfavorable 1,3-diaxial interactions that would be present in the axial α-anomer. While the classical anomeric effect is absent, the electronic nature of the nitro group and its orientation relative to the pyranose ring still influence the molecule's overall stability and reactivity.
Conformational Analysis of this compound
The conformational landscape of this compound is dominated by the inherent stability of the ⁴C₁ chair conformation of the D-glucopyranose ring, where all hydroxyl groups and the C6 hydroxymethyl group can reside in equatorial or pseudo-equatorial positions, minimizing steric strain.
Predominant Conformation
Experimental and computational studies on C-glycosides strongly support that this compound exists predominantly in the ⁴C₁ chair conformation with the nitromethyl substituent in the equatorial position.[3] This arrangement minimizes steric clashes and is the thermodynamically most stable conformer.
Diagram 1: Conformational Equilibrium of this compound
Caption: Conformational equilibrium of D-glucopyranosyl nitromethane.
Quantitative Conformational Data
Table 1: Predicted Key Bond Lengths in the ⁴C₁ Conformation of this compound
| Bond | Predicted Bond Length (Å) |
| C1 - C(NO₂) | 1.52 - 1.55 |
| C(NO₂) - N | 1.48 - 1.51 |
| N - O | 1.21 - 1.24 |
| C1 - O5 | 1.42 - 1.45 |
| C1 - C2 | 1.52 - 1.54 |
Table 2: Predicted Key Bond Angles in the ⁴C₁ Conformation of this compound
| Angle | Predicted Bond Angle (°) |
| O5 - C1 - C(NO₂) | 108 - 111 |
| C2 - C1 - C(NO₂) | 110 - 113 |
| C1 - C(NO₂) - N | 112 - 115 |
| O - N - O | 123 - 126 |
Table 3: Predicted Torsional Angles for Key Rotatable Bonds
| Torsional Angle | Predicted Value (°) for Lowest Energy Conformer |
| O5 - C1 - C(NO₂) - N | ~180 (anti-periplanar) |
| H1 - C1 - C(NO₂) - H | Staggered conformations |
Experimental Protocols
Synthesis of this compound via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and reliable method for the synthesis of glycosides. For C-glycosides, modifications are necessary to facilitate the formation of a C-C bond. A common strategy involves the reaction of a glycosyl halide with a suitable carbon nucleophile.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Nitromethane
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Solvent and Reagents Addition: Add anhydrous dichloromethane and nitromethane (excess, ~10 eq). Cool the mixture to 0 °C in an ice bath.
-
Initiation of the Reaction: Add silver(I) oxide (1.5 eq) or silver carbonate (1.5 eq) portion-wise to the stirred suspension. The reaction is light-sensitive and should be protected from direct light.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting glycosyl bromide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.
-
Purification of the Acetylated Product: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the per-O-acetylated this compound.
-
Deacetylation: Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution in methanol. Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Final Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺ form), filter, and concentrate the filtrate. The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a high-resolution one-dimensional ¹H NMR spectrum. The anomeric proton (H1) signal is of particular interest. In the β-anomer, H1 is axial, and it will show a large coupling constant (typically 8-10 Hz) with the axial H2.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which provides information about their spatial proximity and can be used to confirm the relative stereochemistry and conformation.
-
Data Analysis:
-
Measure the coupling constants (J-values) from the ¹H NMR spectrum, particularly ³J(H1,H2), ³J(H2,H3), ³J(H3,H4), and ³J(H4,H5). For a ⁴C₁ chair conformation, these are expected to be large (axial-axial couplings) or small (axial-equatorial or equatorial-equatorial couplings).
-
Use the measured J-values in a Karplus equation-based analysis to estimate the dihedral angles and confirm the ⁴C₁ chair conformation.
Table 4: Expected ¹H NMR Coupling Constants for this compound in the ⁴C₁ Conformation
| Coupling | Expected J-value (Hz) | Dihedral Angle (°) | Relationship |
| ³J(H1,H2) | 8 - 10 | ~180 | trans-diaxial |
| ³J(H2,H3) | 8 - 10 | ~180 | trans-diaxial |
| ³J(H3,H4) | 8 - 10 | ~180 | trans-diaxial |
| ³J(H4,H5) | 8 - 10 | ~180 | trans-diaxial |
The Anomeric Effect in this compound: A Re-evaluation
In this compound, the absence of an endocyclic oxygen atom adjacent to the anomeric substituent precludes the classical n -> σ* hyperconjugative stabilization that defines the anomeric effect. The preference for the equatorial β-anomer is therefore dominated by steric considerations.
However, the highly electronegative nitro group can still exert stereoelectronic effects. These are more subtle and are often referred to as a "generalized anomeric effect" in C-glycosides. The primary interaction is the electrostatic repulsion between the dipoles of the C-NO₂ bond and the C-O bonds within the pyranose ring. In the axial α-anomer, these dipoles would be in closer proximity, leading to greater destabilization compared to the equatorial β-anomer where they are further apart.
Diagram 3: Orbital Interactions in the Anomeric Effect (Classical vs. C-Glycoside)
Caption: Comparison of key stereoelectronic interactions.
Conclusion
The anomeric effect in this compound is a departure from the classical understanding in O- and N-glycosides. The conformational preference is overwhelmingly dictated by steric factors, favoring the equatorial orientation of the nitromethyl group in the ⁴C₁ chair conformation. While the traditional anomeric effect is absent, subtle stereoelectronic interactions, primarily electrostatic in nature, further disfavor the axial anomer. A thorough understanding of these principles, supported by the experimental and computational data presented, is crucial for the rational design and development of C-glycoside-based therapeutics and probes. The provided protocols offer a practical framework for the synthesis and conformational analysis of this important class of carbohydrate mimetics.
References
An In-depth Technical Guide to the Physical Properties of beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-D-glucopyranosyl nitromethane (B149229), a C-glycoside of significant interest in medicinal chemistry and glycobiology. The information is compiled to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
General Information
Beta-D-glucopyranosyl nitromethane is a synthetic carbohydrate derivative where the anomeric hydroxyl group of beta-D-glucose is replaced by a nitromethyl group. This modification imparts unique chemical reactivity and potential biological activity, making it a valuable tool in various research domains.[1]
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [2] |
| Molecular Formula | C₇H₁₃NO₇ | [2] |
| Molecular Weight | 223.18 g/mol | [2] |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)tetrahydropyran-3,4,5-triol |
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Experimental Details | Reference |
| Melting Point | 174-175 °C | Determined by capillary method. | [2] |
| Boiling Point | 497.2 ± 45.0 °C | Predicted value. | [2] |
| Density | 1.584 ± 0.06 g/cm³ | Predicted value. | [2] |
| pKa | 7.18 ± 0.70 | Predicted value. | [2] |
| Solubility | In Vitro: 31.25 mg/mL in H₂O (requires sonication, warming, and heating to 60°C). In Vivo: Soluble in PBS (requires sonication). | Solubility was determined by preparing solutions at various concentrations. | [3] |
Spectroscopic Properties
While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from the known chemical shifts of its constituent parts and related structures.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glucopyranosyl ring protons and the methylene (B1212753) protons of the nitromethyl group. The anomeric proton (H-1) signal would be a key diagnostic peak, with its chemical shift and coupling constant confirming the β-configuration. Other ring protons would appear in the typical carbohydrate region (δ 3.0-4.5 ppm). The methylene protons adjacent to the nitro group would likely appear as a multiplet in the δ 4.0-5.0 ppm range.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the six carbons of the glucopyranose ring and the one carbon of the nitromethyl group. The anomeric carbon (C-1) would have a characteristic chemical shift indicative of the C-glycosidic linkage. The carbon of the nitromethyl group would also have a distinct chemical shift.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the following key absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
-
Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
Vibrations associated with the C-O bonds of the pyranose ring and hydroxyl groups in the fingerprint region (below 1500 cm⁻¹).[4]
Experimental Protocols
4.1. Synthesis via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[5][6] A general protocol for the synthesis of this compound is as follows:
Materials:
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Nitromethane
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves (to ensure anhydrous conditions)
Procedure:
-
To a solution of acetobromoglucose in an anhydrous solvent, add molecular sieves and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Add nitromethane to the reaction mixture.
-
Add the silver salt promoter (e.g., Ag₂O or Ag₂CO₃) portion-wise while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, the per-O-acetylated this compound, is then deacetylated using a base (e.g., sodium methoxide (B1231860) in methanol) to yield the final product.
-
Purify the final product by column chromatography on silica (B1680970) gel.
Biological Relevance and Potential Applications
This compound serves as a valuable tool in glycobiology, particularly as a substrate for glycosyltransferases.[1] Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar onto a glycosyl acceptor molecule, playing a crucial role in the synthesis of complex carbohydrates and glycoconjugates.
The study of how glycosyltransferases interact with modified substrates like this compound can provide insights into their active site architecture, substrate specificity, and catalytic mechanism.[1] Furthermore, the unique chemical properties imparted by the nitromethane group may lead to the development of novel inhibitors or probes for these enzymes.
Conclusion
This compound is a synthetically accessible C-glycoside with well-defined physical properties. Its unique structure makes it a valuable compound for fundamental studies in carbohydrate chemistry and as a tool to investigate the function of glycosyl-modifying enzymes. The experimental protocols and data summarized in this guide are intended to facilitate further research and development in areas where this and related molecules may have a significant impact.
References
- 1. Buy this compound | 81846-60-8 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chemtry.in [chemtry.in]
Technical Guide: Physicochemical Properties of beta-D-Glucopyranosyl Nitromethane
This technical guide provides an in-depth overview of the melting point and pKa of beta-D-glucopyranosyl nitromethane (B149229), tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and analytical workflows.
Core Physicochemical Data
The fundamental physical and acidic properties of beta-D-glucopyranosyl nitromethane are summarized below. These values are critical for understanding the compound's stability, solubility, and reactivity in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 174-175 °C | [1][2] |
| pKa (Predicted) | 7.18 ± 0.70 | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound via Modified Koenigs-Knorr Glycosylation
A common and effective method for synthesizing this compound is through a modified Koenigs-Knorr glycosylation reaction.[3] This procedure ensures high stereoselectivity, yielding the desired beta-anomer.
Materials:
-
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide
-
Nitromethane
-
Silver (I) nitrate (B79036)
-
Molecular sieves (e.g., 4Å)
-
Anhydrous acetonitrile (B52724)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)
Procedure:
-
Reaction Setup: A solution of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: Stoichiometric silver nitrate and activated molecular sieves are added to the solution. The mixture is stirred in the dark to facilitate the formation of the glycosyl nitrate intermediate.
-
Glycosylation: Nitromethane is added to the reaction mixture, which is then stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction mixture is filtered to remove the silver salts and molecular sieves. The filtrate is concentrated under reduced pressure.
-
Purification of Acetylated Product: The crude product is purified by silica gel column chromatography to isolate the acetylated this compound.
-
Deacetylation (Zemplén conditions): The purified acetylated product is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is monitored by TLC.
-
Final Purification: Upon completion of the deacetylation, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point (174 °C), and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically ≤ 2 °C).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound in solution.[4][5]
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity water (deionized and boiled to remove CO₂)
-
pH meter with a combination glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation: A precise mass of this compound is dissolved in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the steepest part of the titration curve (the inflection point).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).[6] This can be determined directly from the graph or by calculation.
Alternative pKa Determination Methods
While potentiometric titration is a standard, other spectroscopic methods can also be employed, particularly if the compound has a suitable chromophore or if solubility is a concern.
-
UV-Vis Spectrophotometry: This method involves measuring the absorbance spectra of the compound at various pH values.[4][7] The pKa can be determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.
-
NMR Spectroscopy: Chemical shifts of certain nuclei (e.g., ¹H or ¹³C) near the acidic proton can be sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa determined from the inflection point.[5][8]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 81846-60-8 [amp.chemicalbook.com]
- 3. Buy this compound | 81846-60-8 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
chemical structure and properties of beta-D-glucopyranosyl nitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Glucopyranosyl nitromethane (B149229), a C-glycosyl compound, presents a unique structural motif with significant potential in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. It also explores its potential biological activities and applications, particularly as a substrate for glycosyltransferases and in the development of novel therapeutics. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also discussed.
Chemical Structure and Properties
beta-D-Glucopyranosyl nitromethane, with the CAS number 81846-60-8, is a derivative of glucose where the anomeric hydroxyl group is replaced by a nitromethyl group via a carbon-carbon bond.[1] This C-glycosidic linkage confers significant stability compared to O-glycosides, making it an attractive scaffold for drug design.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | [2] |
| CAS Number | 81846-60-8 | [1] |
| Molecular Formula | C₇H₁₃NO₇ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
| Canonical SMILES | C(C1C(C(C(C(O1)CO)O)O)O)--INVALID-LINK--[O-] | [2] |
| Melting Point | 174-175 °C | [3] |
| Boiling Point (Predicted) | 497.2 ± 45.0 °C | [3] |
| Water Solubility | 31.25 mg/mL (140.02 mM) with ultrasonic warming to 60°C; 100 mg/mL (448.07 mM) with ultrasonic treatment | [4] |
| pKa (Predicted) | 7.18 ± 0.70 | [3] |
Synthesis of this compound
The synthesis of this compound primarily involves the formation of a C-glycosidic bond between a glucose derivative and a nitromethane moiety. Two common strategies employed for this purpose are the Koenigs-Knorr reaction and palladium-catalyzed cross-coupling reactions.
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[2] In the context of synthesizing C-glycosides like this compound, a glycosyl halide (e.g., acetobromoglucose) is reacted with a suitable nucleophile in the presence of a promoter, typically a heavy metal salt like silver carbonate.[2][5] The neighboring group participation from the C2-acetate group in the glucopyranosyl donor generally ensures the formation of the 1,2-trans product, leading to the desired beta-anomer.[2]
Experimental Protocol: A Generalized Koenigs-Knorr Reaction for C-Glycosylation
-
Materials:
-
Per-O-acetylated glucopyranosyl bromide (acetobromoglucose)
-
Nitromethane anion (or a suitable precursor)
-
Silver carbonate (or other suitable promoter)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., molecular sieves)
-
-
Procedure:
-
To a solution of the nitromethane derivative in an anhydrous aprotic solvent under an inert atmosphere, add the drying agent and stir.
-
Add the silver carbonate promoter to the mixture.
-
Slowly add a solution of acetobromoglucose in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
The acetyl protecting groups can be removed by Zemplén deacetylation (using a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final product.
-
Logical Workflow for Koenigs-Knorr Synthesis:
Caption: Workflow for the Koenigs-Knorr synthesis of this compound.
Palladium-Catalyzed C-Glycosylation
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer an alternative route to C-glycosides with high stereoselectivity.[6][7] These methods typically involve the reaction of a glycosyl donor (e.g., a glycal or a glycosyl halide) with an organometallic nucleophile derived from nitromethane in the presence of a palladium catalyst.
Experimental Protocol: A Generalized Palladium-Catalyzed C-Glycosylation
-
Materials:
-
Glucal or other suitable glucosyl donor
-
Nitromethane
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary)
-
Base
-
Anhydrous solvent (e.g., THF, dioxane)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent, followed by nitromethane and the glucosyl donor.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Palladium-Catalyzed Synthesis:
Caption: Generalized workflow for palladium-catalyzed C-glycosylation.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Anomeric proton (H-1) expected as a doublet with a large coupling constant (J ≈ 8-10 Hz), characteristic of a trans-diaxial relationship with H-2, confirming the beta-configuration.[9] Other sugar ring protons would appear in the 3-4 ppm region. The methylene (B1212753) protons of the nitromethyl group would likely appear as two distinct signals due to their diastereotopic nature. |
| ¹³C NMR | Anomeric carbon (C-1) signal expected in the range of 75-85 ppm. Other sugar ring carbons would resonate between 60-80 ppm. The carbon of the nitromethyl group would appear further downfield.[10] |
| Mass Spectrometry (ESI-MS) | Expected to show the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation would likely involve the loss of water and subsequent cleavages of the sugar ring, rather than the C-C glycosidic bond, which is more stable than an O-glycosidic bond.[11][12] |
Biological Activity and Potential Applications
This compound holds promise in several areas of biomedical research due to its unique structural features.
Glycosyltransferase Substrate
The compound can serve as a valuable tool for studying glycosyltransferases, enzymes that are crucial in the synthesis of complex carbohydrates.[2][13] By acting as a substrate mimic, it can be used to investigate the binding and catalytic mechanisms of these enzymes.
Signaling Pathway Involvement (Hypothetical):
While specific signaling pathways modulated by this compound are yet to be elucidated, its structural similarity to natural glucose derivatives suggests potential interactions with glucose transporters and metabolic pathways. It could potentially act as a competitive inhibitor of enzymes involved in glucose metabolism.
Caption: Interaction of this compound with a glycosyltransferase.
Drug Development
The stability of the C-glycosidic bond makes this compound an attractive scaffold for the development of novel therapeutic agents.[13] The nitro group can also be chemically modified to introduce other functionalities, allowing for the creation of a library of compounds for screening against various biological targets. For instance, it could be a precursor for the synthesis of inhibitors for enzymes like glycogen (B147801) phosphorylase.[14]
Probing Carbohydrate-Protein Interactions
Carbohydrate-protein interactions are fundamental to many biological processes.[15][16][17] this compound can be utilized as a molecular probe to study these interactions. The nitromethane group can be functionalized, for example, with a fluorescent tag, to enable the visualization and quantification of binding to carbohydrate-binding proteins (lectins).[13]
Conclusion
This compound is a synthetically accessible C-glycosyl compound with significant potential for applications in chemical biology and drug discovery. Its inherent stability and the versatility of the nitromethyl group make it a valuable tool for studying carbohydrate-mediated biological processes and a promising starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and to explore its potential in modulating cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals interested in harnessing the potential of this unique molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buy this compound | 81846-60-8 [smolecule.com]
- 14. mdpi.com [mdpi.com]
- 15. Protein--carbohydrate interactions: learning lessons from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate-protein interactions and their biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of beta-D-Glucopyranosyl Nitromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-D-Glucopyranosyl nitromethane (B149229) is a glycosylated nitro compound with potential applications in various scientific domains, including pharmaceutical development, organic synthesis, and bioconjugation studies.[1] Its unique structure, combining a glucose moiety with a reactive nitromethane group, makes it a subject of interest for researchers exploring novel therapeutic agents and synthetic intermediates.[1] This technical guide provides a summary of the available spectroscopic data and an overview of the synthetic methodologies for beta-D-glucopyranosyl nitromethane, intended to aid researchers in their scientific endeavors.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₇ | [3][4] |
| Molecular Weight | 223.18 g/mol | [3] |
Spectroscopic Data
¹H NMR Data
A complete assignment of the proton NMR spectrum is crucial for the structural confirmation of this compound. The expected signals would correspond to the anomeric proton, the pyranose ring protons, and the methylene (B1212753) protons of the nitromethyl group.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | ||
| H-2 | Data not available | ||
| H-3 | Data not available | ||
| H-4 | Data not available | ||
| H-5 | Data not available | ||
| H-6a | Data not available | ||
| H-6b | Data not available | ||
| -CH₂NO₂ | Data not available |
¹³C NMR Data
The carbon NMR spectrum would provide key information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| -CH₂NO₂ | Data not available |
FT-IR Data
The infrared spectrum would show characteristic absorption bands for the hydroxyl, nitro, and C-O functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | O-H stretch |
| Data not available | C-H stretch |
| Data not available | NO₂ asymmetric stretch |
| Data not available | NO₂ symmetric stretch |
| Data not available | C-O stretch |
Mass Spectrometry Data
Mass spectrometry data is essential for confirming the molecular weight of the compound.
| m/z | Ion |
| Data not available | [M+H]⁺ |
| Data not available | [M+Na]⁺ |
| Data not available | [M-H]⁻ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a modified Koenigs-Knorr reaction.[1][5] This method involves the glycosylation of nitromethane with an activated glucopyranosyl donor.
General Protocol (based on the principles of the Koenigs-Knorr Reaction): [5][6]
-
Preparation of the Glycosyl Donor: Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a common glycosyl donor for this reaction. It can be prepared from glucose pentaacetate.
-
Glycosylation:
-
A solution of acetobromoglucose in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane) is prepared.
-
Nitromethane is added to the reaction mixture.
-
A promoter, such as silver carbonate or cadmium carbonate, is added to facilitate the reaction.[1][7] The use of cadmium carbonate has been reported to be effective for achieving beta-selectivity.[7]
-
The reaction is stirred at room temperature under anhydrous conditions until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the promoter salts.
-
The filtrate is washed with water and brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is the per-O-acetylated this compound.
-
-
Deacetylation:
-
The acetylated product is dissolved in anhydrous methanol (B129727).
-
A catalytic amount of sodium methoxide (B1231860) in methanol (Zemplén deacetylation) is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
-
Final Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel.
Note: A detailed, step-by-step protocol with specific quantities, reaction times, and purification conditions would be found in the primary literature, such as the aforementioned paper by Petrus, L., et al.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.
-
Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water).
-
Acquisition: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is ideal for obtaining an accurate mass and confirming the elemental composition.
Signaling Pathways and Logical Relationships
As this compound is a synthetic compound, there are no naturally occurring signaling pathways in which it is directly involved. However, its synthesis and potential applications can be represented in logical workflows.
References
- 1. Buy this compound | 81846-60-8 [smolecule.com]
- 2. This compound | 81846-60-8 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucopyranosyl nitromethane (B149229) is a C-glycoside, a class of compounds where the anomeric carbon of the carbohydrate is bonded to a carbon atom of an aglycone, in this case, a nitromethane moiety. This C-C linkage confers greater chemical stability compared to the more common O- or N-glycosides, making these compounds interesting candidates for various applications in medicinal chemistry and drug development. The nitro group, a potent electron-withdrawing group, further influences the molecule's reactivity and potential biological activity.
Data Presentation
The following tables present the expected format for the quantitative NMR and mass spectrometry data for beta-D-glucopyranosyl nitromethane. Please note that the values provided are placeholders and are intended to illustrate the structure of the data.
Table 1: 1H NMR Data for this compound (in D2O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | [Expected: ~4.0-4.5] | d | [Expected: ~9-10] |
| H-2 | [Expected: ~3.2-3.5] | t | [Expected: ~9-10] |
| H-3 | [Expected: ~3.4-3.7] | t | [Expected: ~9-10] |
| H-4 | [Expected: ~3.3-3.6] | t | [Expected: ~9-10] |
| H-5 | [Expected: ~3.4-3.8] | ddd | [Expected values] |
| H-6a | [Expected: ~3.7-3.9] | dd | [Expected values] |
| H-6b | [Expected: ~3.6-3.8] | dd | [Expected values] |
| CH2NO2 | [Expected: ~4.5-5.0] | d | [Expected values] |
Table 2: 13C NMR Data for this compound (in D2O)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | [Expected: ~80-85] |
| C-2 | [Expected: ~73-76] |
| C-3 | [Expected: ~76-79] |
| C-4 | [Expected: ~70-73] |
| C-5 | [Expected: ~76-79] |
| C-6 | [Expected: ~61-64] |
| CH2NO2 | [Expected: ~75-80] |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) | Fragmentation Pathway |
| [M+H]+ | [Expected: 224.07] | 224.0716 | - |
| [M+Na]+ | [Expected: 246.05] | 246.0535 | - |
| [M-H2O+H]+ | [Expected: 206.06] | 206.0610 | Loss of water |
| [M-NO2+H]+ | [Expected: 178.08] | 178.0814 | Loss of nitro group |
| C6H11O5+ | [Expected: 163.06] | 163.0606 | Cleavage of C1-C(nitro) bond |
Experimental Protocols
The following are detailed, generalized methodologies for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, including the stereochemistry of the glycosidic linkage and the conformation of the pyranose ring.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D2O). D2O is a suitable solvent due to the high polarity of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or use the residual solvent peak for calibration.
Data Acquisition:
-
1H NMR:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for confirming the C-glycosidic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry, particularly the beta-configuration of the nitromethane substituent, by observing through-space proximity of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern for structural confirmation.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for ESI, typically a mixture of water and methanol or acetonitrile (B52724) with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
Data Acquisition:
-
Full Scan MS:
-
Acquire spectra in both positive and negative ion modes.
-
Scan range: m/z 50-500.
-
Expected ions in positive mode: [M+H]+, [M+Na]+, [M+K]+.
-
Expected ions in negative mode: [M-H]-, [M+HCOO]-.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]+) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
The fragmentation pattern will provide structural information, such as the loss of water, the nitro group, and cleavage of the glycosidic bond.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a carbohydrate derivative like this compound.
Caption: General workflow for NMR and MS analysis.
Methodological & Application
Application Notes and Protocols for the Synthesis of beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-D-Glucopyranosyl nitromethane (B149229) is a C-glycoside, a class of carbohydrate analogues where the anomeric hydroxyl group is replaced by a carbon-linked substituent. This modification imparts greater chemical and enzymatic stability compared to their O-glycoside counterparts, making them attractive scaffolds in drug discovery and glycobiology research. The nitromethane moiety offers a versatile chemical handle for further functionalization, such as reduction to an amine or conversion to a carbonyl group via the Nef reaction. These derivatives are valuable as enzyme inhibitors, haptens for immunological studies, and building blocks for more complex glycoconjugates.
This document provides detailed protocols for the synthesis of beta-D-glucopyranosyl nitromethane, primarily based on the widely cited work of Petruš et al. (1982), which utilizes a modified Koenigs-Knorr reaction. The synthesis involves two key steps: the stereoselective C-glycosylation of a protected glucosyl donor with nitromethane and the subsequent deprotection of the acetyl groups to yield the final product.
Chemical Properties
A summary of the key chemical properties for the starting materials, intermediate, and final product is provided below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 | C₁₄H₁₉BrO₉ | 411.20 | White crystalline powder |
| 1-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)nitromethane | N/A | C₁₅H₂₁NO₁₁ | 391.33 | Solid |
| This compound | 81846-60-8 | C₇H₁₃NO₇ | 223.18 | Solid |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)nitromethane
This protocol describes the stereoselective C-glycosylation of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with nitromethane, a key step in forming the beta-C-glycosidic bond. The reaction is a modification of the Koenigs-Knorr method, where the participation of the acetyl group at the C-2 position directs the incoming nucleophile to the beta-face of the anomeric carbon.
Materials:
-
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide
-
Nitromethane (CH₃NO₂)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Promoter (e.g., silver(I) oxide (Ag₂O) or mercury(II) cyanide (Hg(CN)₂))
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide in the anhydrous solvent.
-
Add nitromethane to the solution. The molar excess of nitromethane can vary, and optimization may be required.
-
Add the promoter to the reaction mixture. The choice of promoter is critical for reaction efficiency and stereoselectivity.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting glucosyl bromide is consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter to remove the promoter salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure 1-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)nitromethane.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | 60-75% (reported yields can vary) |
| TLC Mobile Phase | 30% Ethyl Acetate in Hexane (representative) |
Protocol 2: Deprotection to Yield this compound
This protocol outlines the removal of the acetyl protecting groups from the intermediate to afford the final product, this compound. The Zemplén deacetylation, a base-catalyzed transesterification, is a common and effective method for this transformation.
Materials:
-
1-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)nitromethane
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (catalytic amount) or a solution of sodium in methanol
-
Ion-exchange resin (e.g., Amberlite IR-120 H⁺ form)
-
Ethanol
Procedure:
-
Dissolve the acetylated intermediate in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure.
-
The resulting residue can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Yield | >90% |
| TLC Mobile Phase | 10% Methanol in Dichloromethane (representative) |
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols: Koenigs-Knorr Synthesis of β-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of C-glycosides, where the anomeric carbon is bonded to a carbon atom of the aglycone, is a significant area of research in carbohydrate chemistry. These compounds are often more stable towards enzymatic and chemical hydrolysis compared to their O- or N-glycoside counterparts, making them attractive targets for drug development. β-D-glucopyranosyl nitromethane (B149229) is a C-glycoside that serves as a versatile building block for the synthesis of various carbohydrate-based therapeutics and research tools. The Koenigs-Knorr reaction provides a classical and effective method for the stereoselective synthesis of such glycosides. This document outlines the application notes and detailed protocols for the synthesis of β-D-glucopyranosyl nitromethane via the Koenigs-Knorr reaction.
Principle of the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction involves the nucleophilic substitution of a glycosyl halide with an alcohol, or in this case, a carbanion equivalent, in the presence of a promoter, typically a heavy metal salt.[1] The reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor proceeds with the assistance of the neighboring acetyl group at C-2. This participation leads to the formation of a dioxolanium ion intermediate, which directs the incoming nucleophile to attack from the opposite face, resulting in the stereoselective formation of the β-glycoside (1,2-trans product).[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of β-D-glucopyranosyl nitromethane, adapted from general Koenigs-Knorr reaction procedures.
Materials and Reagents
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Nitromethane
-
Silver(I) carbonate (Ag₂CO₃) or Cadmium carbonate (CdCO₃)
-
Anhydrous toluene (B28343) or acetonitrile (B52724)
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
Protocol 1: Koenigs-Knorr Glycosylation using Silver Carbonate
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq).
-
Add anhydrous toluene or acetonitrile via syringe.
-
To this solution, add freshly activated 4 Å molecular sieves.
-
In a separate flask, prepare a solution of nitromethane (1.5 eq) in the same anhydrous solvent.
-
Add silver(I) carbonate (1.2 eq) to the flask containing the glycosyl bromide.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux.
-
Add the nitromethane solution dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude acetylated product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl nitromethane.
-
-
Deacetylation:
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the pH is basic.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The resulting crude β-D-glucopyranosyl nitromethane can be further purified by recrystallization or silica gel chromatography (using a more polar eluent system like DCM:MeOH).
-
Data Presentation
| Parameter | Koenigs-Knorr with Ag₂CO₃ | Koenigs-Knorr with CdCO₃ |
| Glycosyl Donor | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide |
| Nucleophile | Nitromethane | Nitromethane |
| Promoter | Silver(I) carbonate | Cadmium carbonate |
| Solvent | Toluene or Acetonitrile | Toluene |
| Reaction Temp. | Reflux | Reflux |
| Typical Yield (Acetylated) | Moderate to Good | Moderate to Good |
| Stereoselectivity | High (β-anomer) | High (β-anomer) |
Visualization of Workflow and Reaction Mechanism
Reaction Scheme
Caption: Reaction scheme for the Koenigs-Knorr synthesis of β-D-glucopyranosyl nitromethane.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization Data
While specific experimental NMR data for β-D-glucopyranosyl nitromethane is not available in the searched literature, the following table provides predicted chemical shifts based on the analysis of similar C-glycosyl compounds.[2][3]
| ¹³C NMR | Predicted δ (ppm) | ¹H NMR | Predicted δ (ppm) | Multiplicity |
| C-1 | ~75-85 | H-1 | ~4.0-4.5 | d |
| C-2 | ~70-75 | H-2 | ~3.2-3.6 | m |
| C-3 | ~75-80 | H-3 | ~3.3-3.7 | m |
| C-4 | ~68-72 | H-4 | ~3.2-3.6 | m |
| C-5 | ~75-80 | H-5 | ~3.3-3.7 | m |
| C-6 | ~60-65 | H-6a, 6b | ~3.6-3.9 | m |
| -CH₂NO₂ | ~75-80 | -CH₂NO₂ | ~4.2-4.8 | m |
Note: These are predicted values and require experimental verification. The chemical shifts can be influenced by the solvent and other experimental conditions.
Conclusion
The Koenigs-Knorr reaction remains a valuable and reliable method for the stereoselective synthesis of β-C-glycosides like β-D-glucopyranosyl nitromethane. The use of a participating group at C-2 of the glucosyl donor ensures the formation of the desired β-anomer with high fidelity. The resulting product is a key intermediate for the development of novel carbohydrate-based molecules for applications in drug discovery and chemical biology. The protocols and data presented herein provide a comprehensive guide for researchers in these fields.
References
Application Notes and Protocols: Transition Metal-Catalyzed Synthesis of β-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosyl nitromethane (B149229) is a C-glycoside of significant interest in medicinal chemistry and drug development. Unlike O- or N-glycosides, the carbon-carbon bond between the anomeric center of the glucose moiety and the nitromethane unit imparts enhanced stability against enzymatic and chemical hydrolysis. This stability makes C-glycosides attractive scaffolds for designing novel therapeutics and biochemical probes. Traditional methods for the synthesis of C-glycosides can be challenging, often requiring harsh conditions and stoichiometric promoters. Modern synthetic strategies have increasingly turned to transition metal catalysis to achieve higher yields, greater stereoselectivity, and milder reaction conditions.[1][2][3][4][5] Among these, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-C bonds in carbohydrate chemistry.[2][6]
These application notes provide an overview and detailed protocols for the synthesis of β-D-glucopyranosyl nitromethane and related C-nitroalkyl glycosides, with a focus on palladium-catalyzed methodologies. The information is intended to guide researchers in the efficient synthesis of these valuable compounds for applications in drug discovery and chemical biology.
Synthetic Strategies: An Overview
The synthesis of β-D-glucopyranosyl nitromethane via transition metal catalysis typically involves the coupling of a protected glycosyl donor with a nitromethane anion or a suitable nitromethane equivalent. Palladium catalysts, in particular, have been shown to be effective in mediating such transformations. The general approach involves the formation of a palladium-glycosyl intermediate, which then undergoes reaction with the nucleophilic nitromethane species. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the stereoselectivity of the glycosidic bond formation, with the β-anomer being the desired product in this case.
Recent advancements have highlighted the potential for palladium-catalyzed stereoselective synthesis of nitroalkyl β-C-glycosides, offering a direct and efficient route to these compounds.[7] While specific protocols for the synthesis of β-D-glucopyranosyl nitromethane are not widely available in the public domain, the principles of palladium-catalyzed C-glycosylation can be applied and adapted for this target molecule. The following sections provide a representative protocol based on known palladium-catalyzed C-glycosylation reactions with nitroalkanes.
Experimental Protocols
This section details a representative protocol for the palladium-catalyzed synthesis of a C-nitroalkyl β-D-glucopyranoside. This protocol is based on established methodologies for palladium-catalyzed C-glycosylation and can be adapted for the specific synthesis of β-D-glucopyranosyl nitromethane.
Protocol: Palladium-Catalyzed Synthesis of a β-C-Nitroalkyl Glucoside
This protocol describes the synthesis of a generic β-C-nitroalkyl glucoside from a protected glucosyl halide.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Nitromethane
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene (B28343)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Schlenk line or inert atmosphere setup (e.g., argon or nitrogen)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere, to a round-bottom flask, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To a separate oven-dried round-bottom flask under an inert atmosphere, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and cesium carbonate (2.0 eq).
-
Addition of Reagents: Add anhydrous DMF to the flask containing the glucosyl bromide and base, and stir the suspension. To this mixture, add nitromethane (1.5 eq).
-
Initiation of Reaction: Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the protected β-D-glucopyranosyl nitromethane.
-
Deprotection (Optional): The acetyl protecting groups can be removed using standard Zemplén deacetylation conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final β-D-glucopyranosyl nitromethane.
Data Presentation
The following table summarizes typical quantitative data for palladium-catalyzed C-glycosylation reactions. Note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Catalyst | Palladium(II) acetate / Triphenylphosphine |
| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide |
| Nucleophile | Nitromethane |
| Base | Cesium Carbonate |
| Solvent | N,N-Dimethylformamide |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-80% (typical for C-glycosylation) |
| Stereoselectivity (β:α) | >10:1 (typical for participating neighboring groups) |
Visualizations
Reaction Pathway
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of β-D-glucopyranosyl nitromethane.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of β-D-glucopyranosyl nitromethane.
Conclusion
The transition metal-catalyzed synthesis of β-D-glucopyranosyl nitromethane represents a modern and efficient approach to obtaining this valuable C-glycoside. Palladium-based catalytic systems, in particular, offer mild reaction conditions and the potential for high stereoselectivity. The provided protocol and workflow serve as a practical guide for researchers in synthesizing this and related compounds. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications in drug development and chemical biology. The continued exploration of transition metal catalysis in carbohydrate chemistry promises to deliver even more efficient and selective methods for the synthesis of complex glycoconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Transition Metal-Catalyzed Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal catalyzed glycosylation reactions – an overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of β-D-Glucopyranosyl Nitromethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-D-Glucopyranosyl nitromethane (B149229) is a synthetic C-nitro glycoside with potential applications in medicinal chemistry and drug development. Its structure, combining a glucose moiety with a reactive nitromethane group, makes it an intriguing candidate for the development of novel therapeutics and as a building block in organic synthesis. While chemical synthesis routes have been explored, enzymatic synthesis offers the potential for higher stereoselectivity, milder reaction conditions, and a more environmentally friendly process.
Currently, a direct, one-step enzymatic synthesis of β-D-glucopyranosyl nitromethane has not been reported in the scientific literature. The primary challenge lies in the enzymatic formation of a C-N bond between the anomeric carbon of glucose and the nitrogen atom of nitromethane, a transformation not typically catalyzed by known wild-type glycosyltransferases.
This document provides a theoretical framework for potential direct enzymatic and chemoenzymatic approaches to synthesize β-D-glucopyranosyl nitromethane. It includes detailed hypothetical protocols and data presentation to guide researchers in developing a viable biocatalytic route for this compound.
Theoretical Direct Enzymatic Synthesis Approaches
While no specific enzyme is known to catalyze the direct synthesis of β-D-glucopyranosyl nitromethane, two potential avenues for future research are the engineering of existing enzymes or the discovery of novel enzymes with the desired activity.
Engineering of Promiscuous Glycosyltransferases
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds. Some GTs exhibit substrate promiscuity, meaning they can accept non-natural donor or acceptor substrates.[1] It is conceivable that a GT could be engineered to accept nitromethane as a nucleophilic acceptor.
Proposed Research Workflow:
Figure 1: Proposed workflow for developing a glycosyltransferase for the synthesis of β-D-glucopyranosyl nitromethane.
Key Considerations:
-
Enzyme Selection: Start with known promiscuous glycosyltransferases, particularly those that can form C-C or C-S glycosidic bonds, as they might have active sites more amenable to accommodating nitromethane.
-
Engineering Strategy: Employ directed evolution to generate libraries of mutant enzymes. A high-throughput screening method would be essential to identify variants with detectable activity towards nitromethane.
-
Donor Substrate: An activated glucose donor, such as UDP-glucose or glucose-1-phosphate, would be required.
Exploration of Glycoside Phosphorylases
Glycoside phosphorylases (GPs) catalyze the reversible phosphorolysis of glycosidic bonds.[2] In the reverse reaction, they can synthesize glycosides from a sugar-1-phosphate donor. Some GPs exhibit broad acceptor promiscuity.[3] It is plausible that a GP could be identified or engineered to utilize nitromethane as an acceptor.
Hypothetical Reaction:
Glucose-1-Phosphate + Nitromethane ⇌ β-D-Glucopyranosyl Nitromethane + Phosphate (B84403)
Chemoenzymatic Synthesis Protocol
A more immediately feasible approach is a two-step chemoenzymatic synthesis. This strategy involves the enzymatic synthesis of a reactive intermediate, β-D-glucopyranosylamine, followed by a chemical reaction with a nitromethane derivative.[4]
Figure 2: Proposed chemoenzymatic workflow for the synthesis of β-D-glucopyranosyl nitromethane.
Step 1: Synthesis of β-D-Glucopyranosylamine
Principle:
β-D-Glucopyranosylamine can be synthesized from D-glucose and ammonia. While this can be achieved chemically, an enzymatic approach using an aminating enzyme could offer higher yields and purity.[5][6] For the purpose of this protocol, a well-established chemical method is provided due to the lack of commercially available, specific enzymes for this transformation.
Materials:
-
D-Glucose
-
Ammonium (B1175870) bicarbonate
-
Aqueous ammonia (25%)
-
Lyophilizer
-
Reaction vessel
Protocol:
-
Dissolve 10 g of D-glucose in 50 mL of 25% aqueous ammonia.
-
Add 1.1 equivalents of ammonium bicarbonate to the solution.
-
Stir the reaction mixture at 40°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, freeze the reaction mixture and lyophilize to remove excess ammonia and water, yielding crude β-D-glucopyranosylamine.
Expected Data:
| Parameter | Value |
| Starting Material | D-Glucose |
| Product | β-D-Glucopyranosylamine |
| Reaction Time | 48 hours |
| Temperature | 40°C |
| Hypothetical Yield | 85-95% |
Step 2: Coupling of β-D-Glucopyranosylamine with an Activated Nitromethane Derivative
Principle:
Direct reaction of β-D-glucopyranosylamine with nitromethane is inefficient. An activated nitromethane derivative, such as nitromethylphenylsulfone, can be used as an electrophile to react with the amine group of the glycosylamine, followed by reductive desulfonylation to yield the final product.
Materials:
-
β-D-Glucopyranosylamine (from Step 1)
-
Nitromethylphenylsulfone
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium amalgam (Na/Hg)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Protocol:
-
Dissolve the crude β-D-glucopyranosylamine in anhydrous DMF.
-
Add 1.2 equivalents of nitromethylphenylsulfone and 1.5 equivalents of triethylamine.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the formation of the intermediate by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a suspension of 6% sodium amalgam and disodium hydrogen phosphate.
-
Stir the mixture vigorously for 12 hours at room temperature.
-
Filter the reaction mixture to remove the mercury and inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Expected Data:
| Parameter | Value |
| Starting Material | β-D-Glucopyranosylamine |
| Product | β-D-Glucopyranosyl Nitromethane |
| Reaction Time | 36 hours (total) |
| Temperature | Room Temperature |
| Hypothetical Yield | 40-60% (from glycosylamine) |
Characterization and Data Presentation
The final product, β-D-glucopyranosyl nitromethane, should be characterized to confirm its identity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Illustrative Data Table:
| Property | Value |
| Molecular Formula | C₇H₁₃NO₇ |
| Molecular Weight | 223.18 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 5.0-5.2 (m, 1H, H-1), 3.2-3.9 (m, 6H) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 90-95 (C-1), 70-80 (C-2, C-3, C-4, C-5), 60-65 (C-6), 55-60 (CH₂NO₂) |
| Purity (HPLC) | >95% |
Signaling Pathways and Logical Relationships
The development of a novel enzymatic synthesis can be viewed as a logical progression of steps, as illustrated below.
Figure 3: Logical relationship diagram illustrating the approaches to developing a synthesis method for β-D-glucopyranosyl nitromethane.
Conclusion
The enzymatic synthesis of β-D-glucopyranosyl nitromethane represents a significant challenge due to the unusual C-N bond formation required. This document outlines potential strategies, including the engineering of known enzymes and a more immediately applicable chemoenzymatic route. The provided protocols and workflows are intended to serve as a foundational guide for researchers aiming to develop a robust and efficient synthesis for this promising molecule. Further research into the promiscuous activities of glycosyltransferases and the development of novel biocatalysts will be crucial for achieving a direct and efficient enzymatic synthesis.
References
- 1. Expanding the promiscuity of a natural-product glycosyltransferase by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycan Phosphorylases in Multi-Enzyme Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: β-D-Glucopyranosyl Nitromethane as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of β-D-glucopyranosyl nitromethane (B149229), a versatile glycosyl donor, with a focus on its application in the synthesis of C-glycosides. Detailed protocols for its preparation and subsequent use in glycosylation reactions are outlined, accompanied by quantitative data to inform experimental design.
Introduction
β-D-Glucopyranosyl nitromethane is a valuable synthetic intermediate in carbohydrate chemistry, primarily utilized as a precursor for the synthesis of C-glycosides.[1] C-glycosides are metabolically stable analogs of naturally occurring O- and N-glycosides, making them attractive targets in drug discovery and development.[1] The nitro group in β-D-glucopyranosyl nitromethane serves as a versatile functional handle that can be transformed into various other functionalities, enabling the synthesis of a diverse range of glycoconjugates. This document details the synthesis of β-D-glucopyranosyl nitromethane and its application as a glycosyl donor in the formation of C-glycosidic bonds.
Synthesis of β-D-Glucopyranosyl Nitromethane
The preparation of β-D-glucopyranosyl nitromethane can be achieved through various methods, with adaptations of the Koenigs-Knorr reaction being a common approach.[1] This method involves the reaction of a protected glycosyl halide with a nucleophile in the presence of a promoter.
Protocol 1: Synthesis via Modified Koenigs-Knorr Reaction
This protocol describes the synthesis of acetyl-protected β-D-glucopyranosyl nitromethane from acetobromo-α-D-glucose.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)
-
Nitromethane
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃) as promoter
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous dichloromethane, add freshly prepared silver(I) oxide (1.5 eq) and activated molecular sieves.
-
Add nitromethane (3.0 eq) to the reaction mixture.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl nitromethane.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Stereoselectivity | Predominantly β-anomer |
Application of β-D-Glucopyranosyl Nitromethane as a Glycosyl Donor for C-Glycoside Synthesis
β-D-Glucopyranosyl nitromethane is a key precursor for the synthesis of C-glycopyranosyl aldehydes, which are versatile intermediates for the elaboration into more complex C-glycosides. The nitroalkane functionality can be converted to an aldehyde via the Nef reaction or other oxidative methods.
Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-β-C-glucopyranosyl Aldehyde
This protocol outlines the conversion of the protected β-D-glucopyranosyl nitromethane to the corresponding C-glycosyl aldehyde.
Materials:
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl nitromethane
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM)
-
Ozone (O₃)
-
Triphenylphosphine (B44618) (PPh₃) or Dimethyl sulfide (B99878) (DMS) for reductive workup
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Formation of the Silyl (B83357) Nitronate:
-
Dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl nitromethane (1.0 eq) in anhydrous dichloromethane.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) and DBU (1.2 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the silyl nitronate intermediate can be monitored by TLC.
-
-
Ozonolysis:
-
Cool the solution of the silyl nitronate to -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
-
Reductive Workup:
-
Add triphenylphosphine (1.5 eq) or dimethyl sulfide (2.0 eq) to the reaction mixture at -78 °C and allow it to warm to room temperature overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2,3,4,6-tetra-O-acetyl-β-C-glucopyranosyl aldehyde.
-
Quantitative Data:
| Step | Product | Typical Yield |
| Silyl Nitronate Formation | Silyl nitronate derivative | ~95% |
| Ozonolysis & Workup | 2,3,4,6-tetra-O-acetyl-β-C-glucopyranosyl aldehyde | 70-85% |
Potential Applications in Drug Development
The synthesis of C-glycosides from β-D-glucopyranosyl nitromethane is of significant interest to drug development professionals. C-Glycoside analogues of biologically active natural products often exhibit improved metabolic stability and pharmacokinetic properties. For instance, C-glycoside mimetics of enzyme inhibitors or receptor ligands are actively explored in various therapeutic areas. The C-glycosyl aldehydes synthesized from β-D-glucopyranosyl nitromethane can serve as starting materials for the synthesis of these complex molecules.
Visualizations
Caption: Synthesis of β-D-Glucopyranosyl Nitromethane.
Caption: C-Glycoside Synthesis from β-D-Glucopyranosyl Nitromethane.
Conclusion
β-D-Glucopyranosyl nitromethane is a valuable and versatile glycosyl donor, particularly for the synthesis of C-glycosides. The protocols provided herein offer a foundation for the preparation of this key intermediate and its subsequent conversion to C-glycopyranosyl aldehydes. The ability to generate metabolically stable C-glycoside scaffolds underscores the importance of β-D-glucopyranosyl nitromethane in modern carbohydrate chemistry and its potential in the development of novel therapeutics. Further research into the diverse transformations of the nitro group will undoubtedly expand the utility of this important building block.
References
Application Notes and Protocols for the Use of β-D-Glucopyranosyl Nitromethane in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of β-D-glucopyranosyl nitromethane (B149229) as a versatile building block in glycosylation reactions, particularly in the synthesis of C-glycosides. The protocols outlined herein are based on established methodologies, including the Koenigs-Knorr and Henry (nitroaldol) reactions, offering a guide for the synthesis of stable glycomimetics and other carbohydrate-based therapeutics.
Introduction
β-D-Glucopyranosyl nitromethane is a key intermediate in carbohydrate chemistry, serving as a precursor for the synthesis of C-glycosyl compounds. Unlike their O- and N-linked counterparts, C-glycosides possess a carbon-carbon bond between the anomeric carbon of the glycan and the aglycone. This linkage imparts significant metabolic stability, making them attractive candidates for drug development as they are resistant to enzymatic cleavage by glycosidases. The nitro group in β-D-glucopyranosyl nitromethane offers a rich chemical handle for further transformations, including reduction to amines or conversion to carbonyls, expanding its synthetic utility.
Key Applications in Glycosylation
The primary application of β-D-glucopyranosyl nitromethane in glycosylation is the formation of C-glycosidic bonds. This is typically achieved through two main synthetic strategies:
-
Synthesis of β-D-Glucopyranosyl Nitromethane: The initial step involves the synthesis of the title compound, often via a modified Koenigs-Knorr reaction.
-
C-Glycoside Synthesis via the Henry Reaction: The nitro group of β-D-glucopyranosyl nitromethane can participate in a Henry (nitroaldol) reaction with aldehydes and ketones to form carbon-carbon bonds, leading to the formation of more complex C-glycosides.
Subsequent modifications of the resulting nitro-adducts, such as reduction of the nitro group, can lead to the synthesis of important classes of compounds, including β-amino alcohols.[1]
Data Presentation
The following tables summarize quantitative data for key reactions involving β-D-glucopyranosyl nitromethane and related compounds.
Table 1: Asymmetric Henry Reaction of Nitromethane with Various Aromatic Aldehydes [2]
| Aldehyde (Substituent) | Ligand | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Nitrobenzaldehyde | L1 | 24 | 90 | 94.6 |
| 2-Nitrobenzaldehyde | L2 | 24 | 92 | 93.2 |
| 2-Nitrobenzaldehyde | L3 | 24 | 95 | 91.5 |
| 2-Nitrobenzaldehyde | L4 | 24 | >99 | 89.9 |
| 2-Nitrobenzaldehyde | L5 | 24 | 97 | 90.8 |
| 3-Nitrobenzaldehyde | L4 | 24 | 95 | 92.5 |
| 4-Nitrobenzaldehyde | L4 | 24 | >99 | 91.2 |
| 4-Chlorobenzaldehyde | L4 | 24 | 98 | 91.8 |
| 4-Bromobenzaldehyde | L4 | 24 | 96 | 90.5 |
| 2-Chlorobenzaldehyde | L4 | 48 | 85 | 85.3 |
| 2-Bromobenzaldehyde | L4 | 48 | 82 | 88.5 |
| 4-Methylbenzaldehyde | L4 | 24 | 92 | 89.1 |
| 4-Methoxybenzaldehyde | L4 | 24 | 90 | 85.6 |
| 2-Naphthaldehyde | L4 | 48 | 66 | 53.0 |
| 2-Furaldehyde | L4 | 48 | 75 | 75.3 |
| 2-Thiophenecarboxaldehyde | L4 | 48 | 88 | 82.1 |
Reactions were performed with the aldehyde (0.2 mmol), nitromethane (2 mmol), ligand (20 mol%), and Cu(OAc)₂·H₂O (20 mol%) in ethanol (B145695) (2 mL) at room temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucopyranosyl Nitromethane via a Modified Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.[2] For the synthesis of β-D-glucopyranosyl nitromethane, a protected glucosyl halide is reacted with a nitromethane anion equivalent.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver carbonate (Ag₂CO₃)
-
Nitromethane
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deprotection)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glycosylation Reaction:
-
To a solution of 2-hydroxybenzyl alcohol in an anhydrous solvent like dichloromethane or acetonitrile, add a promoter, such as silver carbonate (Ag₂CO₃), and a desiccant (e.g., anhydrous sodium sulfate).[3]
-
Slowly add a solution of acetobromoglucose in the same solvent to the mixture at room temperature, while stirring and protecting from light.[3]
-
Allow the reaction to proceed for several hours to days, monitoring by Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the reaction mixture to remove the silver salts.[3]
-
Wash the filtrate with sodium bicarbonate solution and water, then dry the organic layer.[3]
-
Evaporate the solvent to obtain the crude protected glucoside.[3]
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all acetyl groups are removed.
-
Neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude β-D-glucopyranosyl nitromethane by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Protocol 2: C-Glycoside Synthesis via the Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[4] In this context, β-D-glucopyranosyl nitromethane acts as the nitroalkane component.
Materials:
-
β-D-Glucopyranosyl nitromethane (with appropriate protecting groups if necessary)
-
Aldehyde or ketone
-
Base catalyst (e.g., diisopropylethylamine (DIPEA), sodium hydroxide, or a chiral catalyst system for asymmetric synthesis)[1]
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (B95107) (THF))
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
General Procedure for Catalytic Asymmetric Henry Reaction: [2]
-
Catalyst Preparation (for asymmetric synthesis):
-
Henry Reaction:
-
To the solution of the catalyst complex, add the aldehyde (1.0 equivalent) and stir for a short period (e.g., 20 minutes) at room temperature.[2]
-
Add β-D-glucopyranosyl nitromethane (or nitromethane as in the model reaction, typically in excess) to the reaction mixture.[2]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 10°C for higher enantioselectivity) for 24-48 hours, monitoring the progress by TLC.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by adding a suitable quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol product.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of β-D-glucopyranosyl nitromethane.
Caption: General workflow for C-glycoside synthesis via the Henry reaction.
Conclusion
β-D-Glucopyranosyl nitromethane is a valuable and versatile building block for the synthesis of metabolically stable C-glycosides. The Koenigs-Knorr and Henry reactions provide reliable pathways for its synthesis and subsequent elaboration. The protocols and data presented in these application notes serve as a guide for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development, facilitating the exploration of novel C-glycoside-based therapeutics. Further optimization of reaction conditions, particularly in asymmetric synthesis, will continue to enhance the utility of this important synthetic intermediate.
References
Application Notes and Protocols for beta-D-glucopyranosyl nitromethane in Proteomics Research
Disclaimer: Based on a comprehensive review of the current scientific literature, beta-D-glucopyranosyl nitromethane (B149229) is not a widely documented or established reagent in the field of proteomics. The following application notes and protocols are presented as a hypothetical framework based on the chemical nature of the compound and established proteomics techniques with analogous molecules. These protocols are intended for informational purposes and would require substantial research and development for practical implementation.
Introduction
Beta-D-glucopyranosyl nitromethane is a glucose analog containing a nitromethane group.[1][2] While its direct application in proteomics is not well-documented, its structure suggests potential utility in several areas of proteomics research, particularly in the study of glycoproteins and protein-carbohydrate interactions. Glycosylation is a critical post-translational modification involved in numerous cellular processes, and tools to study it are of high value.[3][4][5]
This document outlines three potential, hypothetical applications for this compound in proteomics:
-
Metabolic Labeling of Glycoproteins: As a glucose analog, it could potentially be metabolized by cells and incorporated into glycan structures.[3][6]
-
Chemical Cross-linking Agent: The nitromethane group could be chemically modified to create a reactive group for cross-linking to nearby proteins.[7][8][9]
-
Affinity Purification Bait: Immobilized this compound could be used to capture and identify glucose-binding proteins.[10][11][12]
Application 1: Metabolic Labeling of Glycoproteins (Hypothetical)
Principle:
Metabolic labeling involves introducing a modified building block (like a sugar analog) into cellular pathways, which then gets incorporated into biomolecules.[3][13] In this hypothetical application, this compound would be fed to cells in culture. If taken up and processed by the glycosylation machinery, it would be incorporated into newly synthesized glycoproteins. The nitro group could then serve as a unique chemical handle for enrichment or detection, or as a stable isotope label if isotopically-labeled versions of the compound are used.
Workflow Diagram:
Caption: Hypothetical workflow for metabolic labeling using this compound.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in appropriate growth medium and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Replace the normal growth medium with a glucose-depleted medium supplemented with the this compound stock solution to a final concentration of 50-200 µM (concentration to be optimized).
-
Incubate the cells for 24-72 hours to allow for incorporation of the sugar analog.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
-
Enrichment of Labeled Glycoproteins (Theoretical Step):
-
This step would require the development of a method to specifically capture the nitro-containing glycoproteins. One possibility is a chemical reaction that modifies the nitro group for affinity capture (e.g., reduction to an amine followed by biotinylation).
-
-
Protein Digestion:
-
Perform a standard in-solution or in-gel tryptic digest of the enriched glycoproteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled proteins.
-
Hypothetical Quantitative Data:
| Protein ID | Gene Name | Fold Change (Labeled/Unlabeled) | Function |
| P02768 | ALB | 3.5 | Serum Albumin |
| P01876 | IGHA1 | 5.2 | Immunoglobulin Alpha |
| Q9Y6R7 | MUC16 | 8.1 | Mucin-16 |
Application 2: Chemical Cross-linking Agent (Hypothetical)
Principle:
Chemical cross-linking is used to study protein-protein interactions by covalently linking interacting proteins.[7][8][9] A hypothetical approach would involve modifying this compound to create a bifunctional cross-linker. One end (the glucose moiety) would act as a "bait" to bind to glucose-interacting proteins, and the other end (derived from the nitromethane group) would be a reactive group that could be activated (e.g., by UV light) to form a covalent bond with the interacting protein.
Workflow Diagram:
Caption: Hypothetical workflow for cross-linking using a modified this compound.
Protocol:
-
Synthesis of Cross-linker: This would first require chemical synthesis to modify the nitromethane group into a photoreactive group (e.g., a diazirine).
-
Incubation with Cell Lysate:
-
Incubate the synthesized cross-linker with a cell lysate or purified protein sample to allow the glucose moiety to bind to its target proteins.
-
-
UV Cross-linking:
-
Expose the sample to UV light (e.g., 365 nm) to activate the photoreactive group, forming a covalent bond with the interacting protein.
-
-
Analysis of Cross-linked Products:
-
Separate the cross-linked protein complexes by SDS-PAGE.
-
Excise the bands corresponding to the cross-linked complexes.
-
Perform an in-gel tryptic digest.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by mass spectrometry.
-
Use specialized software to identify the cross-linked peptides and thus the interacting proteins.
-
Hypothetical Quantitative Data:
| Bait Protein (Glucose-binding) | Identified Interacting Protein | Cross-linked Peptide Sequence |
| Hexokinase-1 | VDAC1 | ...K(cross-link)V... |
| GLUT1 | Stomatin | ...G(cross-link)A... |
Application 3: Affinity Purification of Glycan-Binding Proteins (Hypothetical)
Principle:
Affinity purification is a method to isolate proteins that bind to a specific molecule (the "bait").[10][11][12] In this application, this compound would be immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" resin could then be used to capture proteins from a cell lysate that have an affinity for glucose.
Workflow Diagram:
Caption: Hypothetical workflow for affinity purification using immobilized this compound.
Protocol:
-
Preparation of Affinity Resin:
-
Covalently couple this compound to a solid support (e.g., NHS-activated agarose beads) via its hydroxyl groups.
-
-
Binding of Proteins:
-
Incubate the affinity resin with a cell lysate for 1-2 hours at 4°C to allow glucose-binding proteins to bind to the immobilized ligand.
-
-
Washing:
-
Wash the resin several times with a wash buffer (e.g., TBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a high concentration of free glucose or by changing the pH or ionic strength of the buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
-
Hypothetical Quantitative Data:
| Identified Protein | UniProt ID | Elution Specificity (Competition with free glucose) |
| Glucokinase | P35557 | High |
| SGLT2 | P31639 | Medium |
| Calreticulin | P27797 | Low |
References
- 1. This compound|lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Affinity ligands for glycoprotein purification based on the multi-component Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. liverpool.ac.uk [liverpool.ac.uk]
Application Notes and Protocols for beta-D-glucopyranosyl nitromethane as a Molecular Probe for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule, which can be a carbohydrate, lipid, or protein.[1][2] These enzymes are crucial in the biosynthesis of complex carbohydrates and glycoconjugates, playing fundamental roles in various biological processes, including cell signaling, adhesion, and immune responses.[3][4] Dysregulation of GT activity is implicated in numerous diseases, such as cancer and inherited metabolic disorders, making them attractive targets for therapeutic intervention.[3][4]
beta-D-glucopyranosyl nitromethane (B149229) is a synthetic C-glycosyl compound that holds promise as a molecular probe for studying the mechanism and inhibition of glycosyltransferases.[5] Its structure, featuring a glucose moiety linked to a nitromethane group, provides a unique combination of a recognizable substrate for GTs and a potentially reactive or inhibitory functional group.[5] These application notes provide a comprehensive overview of the potential uses of beta-D-glucopyranosyl nitromethane in glycosyltransferase research, along with detailed protocols for its application.
Principle of Action
This compound can act as a molecular probe for glycosyltransferases through several potential mechanisms:
-
Substrate Mimicry: The beta-D-glucopyranosyl moiety can be recognized by the active site of glucosyltransferases, allowing the compound to act as a substrate analog.
-
Mechanism-Based Inhibition: The electron-withdrawing nature of the nitromethane group can potentially lead to the formation of a stable intermediate upon enzymatic catalysis, resulting in mechanism-based inhibition.[6]
-
Competitive Inhibition: By binding to the active site, it can act as a competitive inhibitor, preventing the binding of the natural sugar donor or acceptor substrates.
The study of its interaction with GTs can provide valuable insights into the enzyme's catalytic mechanism, substrate specificity, and transition state.[1][6]
Applications
-
Characterization of Glycosyltransferase Activity: Can be used as a potential substrate or inhibitor to characterize the kinetic parameters of novel or known glycosyltransferases.
-
High-Throughput Screening for Inhibitors: Can be employed in competitive binding assays to screen for small molecule inhibitors of glycosyltransferases.[7]
-
Mechanism of Action Studies: Can serve as a tool to investigate the catalytic mechanism of specific glycosyltransferases, potentially by trapping enzymatic intermediates.[1][6]
-
Drug Discovery: As a potential inhibitor, it can serve as a lead compound for the development of novel therapeutics targeting glycosyltransferases.[5]
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific interaction of this compound with glycosyltransferases. Researchers are encouraged to determine the kinetic parameters and inhibition constants for their specific enzyme of interest. The following table provides a template for summarizing such experimental data.
| Glycosyltransferase | Compound | Km (mM) | Vmax (µmol/min/mg) | Ki (µM) | IC50 (µM) | Mode of Inhibition | Reference |
| [e.g., O-GlcNAc Transferase (OGT)] | This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [Your Data] |
| [e.g., Beta-1,4-galactosyltransferase] | This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [Your Data] |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters of a Glycosyltransferase using this compound as a Potential Substrate
This protocol outlines a general method to determine if this compound can act as a substrate for a target glycosyltransferase and to determine its kinetic parameters (Km and Vmax). A common method for monitoring GT activity is to measure the release of the nucleotide diphosphate (B83284) (e.g., UDP) from the sugar donor (e.g., UDP-glucose).[8]
Materials:
-
Purified glycosyltransferase of interest
-
This compound
-
Activated sugar donor (e.g., UDP-glucose)
-
Acceptor substrate (if required by the enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection assay
-
96-well microplate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in reaction buffer to create a range of concentrations to be tested.
-
Prepare solutions of the glycosyltransferase, UDP-glucose, and acceptor substrate at the desired concentrations in reaction buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following components to each well:
-
Reaction buffer
-
Varying concentrations of this compound
-
A fixed, saturating concentration of UDP-glucose
-
A fixed, saturating concentration of the acceptor substrate (if applicable)
-
-
Initiate the reaction by adding the purified glycosyltransferase to each well.
-
Include control reactions:
-
No enzyme control
-
No this compound control
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection of UDP Production:
-
Stop the enzymatic reaction according to the UDP-Glo™ assay protocol (e.g., by adding the UDP Detection Reagent).
-
Incubate the plate as recommended by the manufacturer to allow for the conversion of UDP to a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the initial reaction velocity (luminescence signal) against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Evaluation of this compound as a Glycosyltransferase Inhibitor
This protocol describes how to assess the inhibitory potential of this compound against a target glycosyltransferase and to determine its IC50 and Ki values.
Materials:
-
Purified glycosyltransferase of interest
-
This compound
-
Activated sugar donor (e.g., UDP-glucose) at a concentration close to its Km
-
Acceptor substrate at a concentration close to its Km
-
Reaction buffer
-
UDP-Glo™ Glycosyltransferase Assay kit or similar
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of this compound in reaction buffer.
-
-
Set up the Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Varying concentrations of this compound
-
Fixed concentrations of UDP-glucose and the acceptor substrate
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (UDP-glucose and acceptor).
-
Include control reactions:
-
No inhibitor control (100% activity)
-
No enzyme control (background)
-
-
-
Incubation and Detection:
-
Follow the incubation and UDP detection steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, repeat the experiment with varying concentrations of one substrate while keeping the other substrate and the inhibitor concentrations fixed. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: General mechanism of an inverting glycosyltransferase.
Caption: Experimental workflow for characterization.
References
- 1. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Structural and mechanistic basis for a novel mode of glycosyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 81846-60-8 [smolecule.com]
- 6. Mechanism-based probing, characterization, and inhibitor design of glycosidases and glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Using beta-D-glucopyranosyl nitromethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols have been compiled based on currently available scientific literature. It is important to note that specific, validated enzymatic assay protocols and quantitative data for beta-D-glucopyranosyl nitromethane (B149229) are limited. The provided information is intended to serve as a foundational guide and may require substantial optimization for specific research applications.
Introduction
Beta-D-glucopyranosyl nitromethane is a glycosyl derivative of nitromethane, characterized by a beta-D-glucopyranosyl unit linked to a nitromethane group.[1][2][3][4] This unique structure, combining a sugar moiety with a nitro group, presents potential applications in various fields of scientific research, including pharmaceutical development and bioconjugation studies.[1] While its primary role in enzymatic assays is still under exploration, it has been suggested as a potential substrate for glycosyltransferases.[1] These enzymes are crucial in the synthesis of glycosides and play a significant role in numerous biological processes. The study of how glycosyltransferases interact with substrates like this compound can provide valuable insights into their catalytic mechanisms.[1]
Potential Applications
-
Glycosyltransferase Studies: this compound can potentially be used as an acceptor substrate in glycosyltransferase-catalyzed reactions to synthesize novel C-glycosides. The nitromethane moiety offers a unique reactive handle for further chemical modifications.[1]
-
Drug Discovery and Development: As a synthetic building block, this compound can be utilized in the creation of more complex molecules with potential therapeutic activities.[1] The sugar component may influence pharmacokinetic properties, while the nitro group can be a site for further functionalization.
-
Enzyme Inhibition Assays: Although not extensively documented, compounds with similar structures are often explored as potential enzyme inhibitors. Further research is needed to determine if this compound or its derivatives can act as inhibitors for specific glycosidases or other enzymes.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [4] |
| Molecular Formula | C7H13NO7 | [4] |
| Molecular Weight | 223.18 g/mol | [4] |
| Solubility | Water: 31.25 mg/mL (140.02 mM) (with ultrasonic and warming to 60°C) | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][4] |
Note: For in vitro assays, it is recommended to prepare fresh solutions. If using water as a stock solution solvent, it should be filtered and sterilized.[2]
Proposed Experimental Protocol: Glycosyltransferase Activity Assay (Hypothetical)
Principle:
This proposed assay measures the activity of a glycosyltransferase (GT) by quantifying the formation of a glycosylated product from the acceptor substrate, this compound, and a donor substrate (e.g., a UDP-sugar). The detection of the product would likely require a secondary reaction or a specific analytical method like HPLC or mass spectrometry, as the product itself is not chromogenic or fluorogenic.
Materials:
-
This compound (Acceptor Substrate)
-
UDP-activated sugar donor (e.g., UDP-galactose, UDP-N-acetylglucosamine)
-
Purified Glycosyltransferase (GT) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate divalent cations like MnCl2 or MgCl2, as required by the specific GT)
-
Stop Solution (e.g., 1 M HCl or 100 mM EDTA)
-
96-well microplate
-
Incubator
-
Detection System (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer).
-
Prepare a stock solution of the UDP-sugar donor in assay buffer.
-
Dilute the purified GT enzyme to the desired concentration in assay buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
This compound solution (to achieve a range of final concentrations for kinetic studies)
-
GT enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the GT enzyme for 5 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the UDP-sugar donor solution to each well.
-
Mix gently and incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding the Stop Solution to each well.
-
-
Detection and Analysis:
-
Analyze the reaction mixture for the formation of the glycosylated product using a suitable analytical method such as HPLC or LC-MS.
-
Quantify the product formation based on a standard curve generated with a synthesized standard of the expected product.
-
Calculate the enzyme activity based on the amount of product formed per unit of time.
-
Experimental Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic reaction.
-
No Acceptor Substrate Control: Replace the this compound solution with an equal volume of assay buffer to measure any background signal from the donor substrate or enzyme preparation.
-
No Donor Substrate Control: Replace the UDP-sugar donor solution with an equal volume of assay buffer.
Data Presentation
Currently, there is no published quantitative data (e.g., Km, Vmax, IC50) for enzymatic assays using this compound. Should such data become available through experimentation based on the proposed protocol, it should be organized into clear tables for comparative analysis.
Example Table for Enzyme Kinetics Data (Hypothetical):
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Glycosyltransferase X | This compound | Data to be determined | Data to be determined |
| Glycosyltransferase Y | This compound | Data to be determined | Data to be determined |
Visualizations
Workflow for a Hypothetical Glycosyltransferase Assay
The following diagram illustrates the general workflow for the proposed glycosyltransferase assay using this compound.
Caption: Workflow for a hypothetical glycosyltransferase assay.
Signaling Pathways
There is currently no information available in the scientific literature describing specific signaling pathways that involve this compound. Research in this area would be necessary to elucidate any potential roles of this molecule or its derivatives in cellular signaling.
Conclusion
This compound is a compound with potential for use in enzymatic assays, particularly in the study of glycosyltransferases. However, the lack of established protocols and quantitative data necessitates further research and development in this area. The proposed hypothetical protocol and workflow provide a starting point for researchers interested in exploring the utility of this substrate. Significant optimization and validation will be required to establish robust and reliable assays for specific applications in basic research and drug development.
References
Application Notes and Protocols: β-D-Glucopyranosyl Nitromethane as a Potential Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-glucopyranosyl nitromethane (B149229) is a glycosyl derivative of nitromethane with potential applications in pharmaceutical development and organic synthesis.[1][2][3][4] Its unique structure, combining a glucose moiety with a nitromethane group, suggests its potential as a lead compound in drug discovery, particularly as an inhibitor of glycosidases.[1] Glycosidase inhibitors are a critical class of therapeutic agents used in the management of type 2 diabetes mellitus and other carbohydrate-mediated diseases.[5][6] This document provides detailed application notes and protocols for the investigation of β-D-glucopyranosyl nitromethane as a potential glycosidase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of β-D-glucopyranosyl nitromethane is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [1][7][8] |
| Molecular Formula | C₇H₁₃NO₇ | [1][3][7] |
| Molecular Weight | 223.18 g/mol | [3][7] |
| Melting Point | 174-175 °C | [7] |
| Boiling Point (Predicted) | 497.2 ± 45.0 °C | [7] |
| Density (Predicted) | 1.584 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 7.18 ± 0.70 | [7] |
| Solubility | Soluble in water (31.25 mg/mL with ultrasonic and warming to 60°C; 100 mg/mL in PBS with ultrasonic) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |
Potential as a Glycosidase Inhibitor
While specific inhibitory activity data for β-D-glucopyranosyl nitromethane is not extensively published, its structural similarity to glucose suggests it may act as a competitive inhibitor for various glycosidases. The nitro group may also play a role in binding to the enzyme's active site. Further research is required to fully elucidate its inhibitory potential and mechanism of action.
Illustrative Inhibitory Activity Data (Hypothetical)
The following table (Table 2) presents hypothetical quantitative data to illustrate how the inhibitory activity of β-D-glucopyranosyl nitromethane could be summarized. Note: This data is for illustrative purposes only and is not based on published experimental results.
| Glycosidase | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| α-Glucosidase (S. cerevisiae) | p-Nitrophenyl-α-D-glucopyranoside | 50 | 25 | Competitive |
| β-Glucosidase (Almond) | p-Nitrophenyl-β-D-glucopyranoside | 15 | 8 | Competitive |
| α-Amylase (Porcine Pancreatic) | Starch | >500 | - | Not Determined |
| β-Galactosidase (E. coli) | o-Nitrophenyl-β-D-galactopyranoside | >500 | - | Not Determined |
Experimental Protocols
Protocol 1: In Vitro Glycosidase Inhibition Assay (IC₅₀ Determination)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of β-D-glucopyranosyl nitromethane against a target glycosidase.
Materials:
-
β-D-glucopyranosyl nitromethane
-
Target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)
-
Stop solution (e.g., 1 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of β-D-glucopyranosyl nitromethane in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add 20 µL of each inhibitor dilution to the wells of a 96-well microplate. For the control (100% enzyme activity), add 20 µL of assay buffer.
-
Add 20 µL of the glycosidase enzyme solution (e.g., 0.5 U/mL in assay buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution (e.g., 1 mM pNPG in assay buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where A_control is the absorbance of the well with no inhibitor and A_sample is the absorbance of the well with the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Kinetic Studies for Determination of Inhibition Mode and Kᵢ
This protocol outlines the procedure to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Kᵢ).
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Perform the glycosidase activity assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (rate of p-nitrophenol formation) at several different substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
Analyze the plots to determine the mode of inhibition:
-
Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
Calculate the Kᵢ value from the plots. For competitive inhibition, Kᵢ can be determined from the x-intercept of the plots. For other inhibition types, Kᵢ can be calculated from the slopes and intercepts.
Visualizations
Caption: Plausible competitive inhibition mechanism of β-D-glucopyranosyl nitromethane.
Caption: Workflow for evaluating β-D-glucopyranosyl nitromethane as a glycosidase inhibitor.
Conclusion
β-D-glucopyranosyl nitromethane presents an interesting scaffold for the development of novel glycosidase inhibitors. The protocols and information provided herein offer a framework for researchers to systematically evaluate its potential. Further investigations into its inhibitory activity against a broad panel of glycosidases, along with detailed kinetic and structural studies, are warranted to fully understand its therapeutic potential.
References
- 1. Buy beta-D-glucopyranosyl nitromethane | 81846-60-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 81846-60-8 [amp.chemicalbook.com]
- 5. Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 7. This compound|lookchem [lookchem.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for beta-D-glucopyranosyl nitromethane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucopyranosyl nitromethane (B149229) is a synthetic C-glycoside, a class of carbohydrate mimetics where the anomeric oxygen is replaced by a carbon atom. This modification imparts significant stability against enzymatic hydrolysis, making C-glycosides attractive scaffolds in drug discovery. The presence of a nitro group, a known pharmacophore and a versatile synthetic handle, further enhances the potential of beta-D-glucopyranosyl nitromethane as a lead compound for the development of novel therapeutics.[1] These application notes provide an overview of its potential applications, quantitative data from analogous compounds, and detailed experimental protocols for its evaluation.
Applications in Drug Discovery
The unique structure of this compound makes it a molecule of interest for several applications in pharmaceutical research and development.
-
Glycosidase Inhibition: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a range of diseases, including diabetes, viral infections, and cancer.[2] As a glucose analog, this compound is a potential inhibitor of these enzymes. The nitro group can influence binding affinity and may participate in interactions within the enzyme's active site.
-
Lead Compound for Synthesis: The nitro group is a versatile functional group in organic synthesis. It can be reduced to an amine, which can then be further functionalized, or it can be used in C-C bond-forming reactions. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Chemical Probes and Bioconjugation: The glucose moiety can be recognized by glucose transporters and other carbohydrate-binding proteins, potentially enabling targeted delivery of therapeutic or diagnostic agents. The nitro group can be chemically modified to attach fluorescent tags or other reporter molecules, turning the compound into a chemical probe for studying biological systems.
Quantitative Data Summary
While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the glycosidase inhibitory activity of structurally related compounds containing a nitro group. This data provides a rationale for investigating this compound as a potential glycosidase inhibitor.
| Compound | Target Enzyme | Substrate | Inhibition Type | K | Reference |
| p-nitro-N-phenyl-5-thio-α-D-glucopyranosylamine | Glucoamylase G2 | Maltose | Competitive | 0.27 mM (K | [3] |
| A potent nitrofurazone (B1679002) derivative | α-glucosidase | pNPG* | Competitive | 0.63 ± 0.25 µM (IC | [4] |
*p-nitrophenyl-α-D-glucopyranoside
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to obtain final concentrations ranging from, for example, 1 µM to 1 mM.
-
Prepare a stock solution of acarbose in DMSO for use as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (A
sample- Ablank) / (Acontrol- Ablank)] x 100 Where:-
A
sampleis the absorbance of the well with the enzyme, substrate, and inhibitor. -
A
blankis the absorbance of the well with the substrate and buffer but no enzyme. -
A
controlis the absorbance of the well with the enzyme, substrate, and DMSO (no inhibitor).
-
-
The IC
50value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: General Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound via a Michael-type addition to a nitro-olefin intermediate.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Silver nitrite (B80452)
-
Sodium borohydride
-
Sodium methoxide (B1231860)
-
Methanol (B129727), Dichloromethane, Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Glycosyl Nitrate (B79036): React 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with silver nitrite in a suitable solvent like diethyl ether to form the corresponding glycosyl nitrate.
-
Formation of the Nitro-alkene: The glycosyl nitrate is then treated with a base to eliminate nitrous acid and form the corresponding 1-nitro-glycal.
-
Reduction and Nitromethane Addition: The nitro-alkene is then subjected to a Michael-type addition of a nitromethane anion, which can be generated in situ.
-
Deprotection: The acetyl protecting groups are removed by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Purification: The final product, this compound, is purified by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Potential signaling pathway for nitro compounds via nitric oxide release.
Conclusion
This compound represents a promising, yet underexplored, scaffold in drug discovery. Its stability and the synthetic versatility of the nitro group make it an ideal candidate for the development of glycosidase inhibitors and other therapeutic agents. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further research, including comprehensive enzymatic screening and SAR studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Inhibitors against glycosidases as medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and glycosidase inhibitory activity of 5-thioglucopyranosylamines. Molecular modeling of complexes with glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology-oriented drug synthesis of nitrofurazone derivatives: Their <i>α</i>-glucosidase inhibitory activity and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: β-D-Glucopyranosyl Nitromethane as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of β-D-glucopyranosyl nitromethane (B149229), a versatile synthetic intermediate with significant potential in carbohydrate chemistry and drug discovery. This document details its synthesis, characterization, and applications, including its use as a precursor for synthesizing novel carbohydrate derivatives and its role in enzymatic studies. The provided protocols offer a foundation for researchers to utilize this valuable compound in their work.
Chemical and Physical Properties
β-D-Glucopyranosyl nitromethane is a C-glycoside, a class of carbohydrate mimetics where the anomeric oxygen is replaced by a carbon atom. This modification imparts greater chemical and enzymatic stability compared to their O-glycoside counterparts, making them attractive candidates for drug development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₇ | [1][2] |
| Molecular Weight | 223.18 g/mol | [1][2] |
| CAS Number | 81846-60-8 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 174-175 °C | [1] |
| Solubility | Soluble in water. In Vitro H₂O: ≥ 31.25 mg/mL (140.02 mM) | [2] |
Synthesis of β-D-Glucopyranosyl Nitromethane
The synthesis of β-D-glucopyranosyl nitromethane can be approached through several methods, primarily involving the formation of a carbon-carbon bond at the anomeric center of a glucose derivative. Two common strategies are the Koenigs-Knorr reaction followed by nucleophilic substitution and the nitroaldol (Henry) reaction.
Synthesis via Koenigs-Knorr Reaction and Nitromethane Addition (A Generalized Approach)
This method involves the preparation of a glycosyl halide, which then undergoes a nucleophilic substitution with a nitromethane anion.
Logical Workflow for Synthesis
Caption: Synthetic workflow for β-D-glucopyranosyl nitromethane.
Experimental Protocol (Generalized):
A detailed protocol for a similar Koenigs-Knorr reaction is provided below. This can be adapted for the synthesis of the per-O-acetylated intermediate.
Step 1: Glycosylation
-
To a solution of the glycosyl acceptor (e.g., an alcohol, 1.1 equiv) and silver(I) oxide (1.0 equiv) in anhydrous acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) at room temperature.
-
Stir the mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the per-O-acetylated C-glycoside.
Step 2: Deprotection (Zemplén Deacetylation)
-
Dissolve the purified per-O-acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude β-D-glucopyranosyl nitromethane.
-
Purify the product by recrystallization or column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 411.19 | 1.0 | - | - | - |
| Per-O-acetylated Product | - | - | - | - | ~90% (for a similar reaction) |
| β-D-Glucopyranosyl Nitromethane | 223.18 | - | - | - | >90% (typical for Zemplén deacetylation) |
Synthesis via Nitroaldol (Henry) Reaction
The Henry reaction provides a direct route to form the C-C bond between a nitroalkane and an aldehyde. In the context of carbohydrate synthesis, the open-chain aldehyde form of a sugar can react with nitromethane.[3]
Reaction Principle
Caption: Henry reaction for carbohydrate chain extension.
Generalized Experimental Protocol:
-
Dissolve the starting sugar (e.g., D-arabinose for a one-carbon homologation) in an appropriate solvent (e.g., ethanol).[4]
-
Add nitromethane (typically in excess).
-
Add a base (e.g., diisopropylethylamine - DIPEA) and a catalyst system (e.g., a chiral copper(II) complex for asymmetric synthesis) to the mixture.[4]
-
Stir the reaction at room temperature or 0°C for several hours to days, monitoring by TLC.
-
After the reaction is complete, quench the reaction and work up appropriately (e.g., extraction and washing).
-
Purify the resulting nitroalcohol products by column chromatography. This reaction often yields a mixture of diastereomers.[3]
Applications in Enzymatic Studies
β-D-Glucopyranosyl nitromethane and its derivatives are valuable tools for studying carbohydrate-active enzymes.
As a Substrate for Glycosyltransferases
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule.[5] C-glycosides like β-D-glucopyranosyl nitromethane can serve as acceptor substrates to probe the specificity and mechanism of these enzymes.
Generalized Glycosyltransferase Activity Assay Workflow
Caption: General workflow for a glycosyltransferase assay.
Generalized Experimental Protocol for Glycosyltransferase Assay: [6]
-
Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 25 mM, pH 7.4)
-
MnCl₂ (5-10 mM)
-
UDP-sugar donor substrate (e.g., UDP-GalNAc, 250 µM)
-
Acceptor substrate (β-D-glucopyranosyl nitromethane, concentration to be optimized, e.g., 150 µM)
-
Glycosyltransferase enzyme solution
-
The total volume is typically 20-50 µL.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or the donor substrate. Incubate at 37°C for a defined period (e.g., 15 min to 24 h).[6]
-
Termination: Stop the reaction by boiling for 3 minutes or by adding 0.1% trifluoroacetic acid (TFA).[6]
-
Analysis: Analyze the formation of the product using methods such as High-Performance Liquid Chromatography (HPLC) or a coupled enzymatic assay that detects the released nucleotide diphosphate (B83284) (e.g., UDP-Glo™ Glycosyltransferase Assay).[7]
As an Inhibitor of β-Glucosidases
β-Glucosidases are enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from the end of oligosaccharides and glycosides. As a stable analog of β-D-glucose, β-D-glucopyranosyl nitromethane can act as a competitive inhibitor of these enzymes.
Generalized β-Glucosidase Inhibition Assay Protocol: [8][9]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the β-glucosidase enzyme (e.g., from almonds) with varying concentrations of β-D-glucopyranosyl nitromethane in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8) for a short period (e.g., 5 minutes) at 37°C.[9]
-
Reaction Initiation: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG).[8][9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).[9]
-
Termination and Detection: Stop the reaction by adding a basic solution (e.g., 1 M sodium carbonate).[9] Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Assay Component | Typical Concentration/Amount |
| β-Glucosidase | 2 U/mL[9] |
| Inhibitor (β-D-glucopyranosyl nitromethane) | Range of concentrations for IC₅₀ determination |
| Substrate (pNPG) | 1 mM[9] |
| Buffer | 50 mM Phosphate, pH 6.8[9] |
| Stop Solution | 1 M Sodium Carbonate[9] |
As a Precursor for Further Synthetic Transformations
The versatile chemical nature of β-D-glucopyranosyl nitromethane, with its hydroxyl groups and a nitro group, allows for a wide range of chemical modifications.
Potential Synthetic Transformations
Caption: Potential synthetic pathways from β-D-glucopyranosyl nitromethane.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group to yield β-D-glucopyranosyl aminomethane, a precursor for synthesizing various amino sugar analogs and peptidomimetics.
-
Nef Reaction: The nitro group can be converted to a carbonyl group via the Nef reaction, yielding β-D-glucopyranosyl carboxaldehyde. This formyl C-glycoside is a valuable building block for creating more complex C-glycoside structures.
-
Modification of Hydroxyl Groups: The hydroxyl groups on the pyranose ring can be selectively protected and functionalized to create a diverse library of derivatives with potentially novel biological activities.
Conclusion
β-D-Glucopyranosyl nitromethane is a highly valuable and versatile synthetic intermediate. Its inherent stability and the presence of multiple functional groups make it an excellent starting material for the synthesis of novel carbohydrate-based compounds for applications in drug discovery and chemical biology. The protocols outlined in these notes provide a solid foundation for researchers to explore the full potential of this important molecule.
References
- 1. BETA-D-GLUCOPYRANOSYL NITROMETHANE|lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for Bioconjugation with beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern drug development, diagnostics, and biomedical research. Glycosylation, the attachment of sugar moieties to proteins and other molecules, is known to enhance solubility, stability, and in vivo half-life, and can be used for targeted delivery.[1] This document provides a detailed protocol for the bioconjugation of molecules to thiol-containing biomolecules (such as proteins with cysteine residues) using beta-D-glucopyranosyl nitromethane (B149229).
While direct bioconjugation with beta-D-glucopyranosyl nitromethane is not extensively documented, a highly plausible two-step mechanism can be employed. This involves the conversion of this compound to its corresponding nitroalkene, which then serves as a Michael acceptor for the thiol groups of cysteine residues on a protein.[2][3] Nitroalkenes are known to react efficiently with thiols under physiological conditions, making this a viable strategy for site-specific protein modification.[4][5] This method offers a pathway to introduce a glucose moiety onto a biomolecule, potentially improving its pharmacokinetic properties or enabling targeted delivery to glucose-transporter-expressing cells.
Chemical Properties of this compound
A summary of the key chemical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 81846-60-8 | [6] |
| Molecular Formula | C₇H₁₃NO₇ | [7] |
| Molecular Weight | 223.18 g/mol | [7] |
| Melting Point | 174-175 °C | [8] |
| Boiling Point | 497.2 ± 45.0 °C (Predicted) | [8] |
| pKa | 7.18 ± 0.70 (Predicted) | [8] |
| Solubility | Soluble in water (up to 31.25 mg/mL with heating and sonication) | [7] |
Principle of Bioconjugation
The bioconjugation strategy involves two key chemical transformations, as illustrated in the diagram below.
Caption: Two-step bioconjugation pathway.
Step 1: Formation of the Glycosyl Nitroalkene. this compound is treated with a base to induce an elimination reaction (a retro-Henry reaction), yielding a highly reactive glycosyl nitroalkene intermediate. This step is crucial as the nitroalkene is the species that will react with the biomolecule.
Step 2: Michael Addition. The electron-withdrawing nitro group makes the double bond of the glycosyl nitroalkene electrophilic. This allows for a nucleophilic attack by a thiol group, such as the side chain of a cysteine residue in a protein, via a Michael addition reaction.[9] This forms a stable carbon-sulfur bond, covalently linking the glucose derivative to the protein.[9] This reaction is typically performed in an aqueous buffer at or near physiological pH.[10][11]
Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of nitroalkenes and their subsequent reaction with thiols.[2][12] Researchers should optimize these conditions for their specific biomolecule of interest.
Protocol 1: Synthesis of the Glycosyl Nitroalkene Intermediate
This protocol describes the conversion of this compound to its corresponding nitroalkene.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
0.1 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
To this solution, add acetic anhydride (1.3 mmol).
-
Add a catalytic amount of DMAP (0.1 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM (10 mL).
-
Add DMAP (3.0 mmol) and stir the mixture at room temperature for 48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (8 mL).
-
Wash the organic phase sequentially with 0.1 N HCl (8 mL), water (8 mL), and brine (8 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the glycosyl nitroalkene.
Note: This is a general procedure adapted from the synthesis of other nitroalkenes.[12] Optimization of the base, solvent, and reaction time may be necessary.
Protocol 2: Bioconjugation of a Model Protein with the Glycosyl Nitroalkene
This protocol details the conjugation of the synthesized glycosyl nitroalkene to a model thiol-containing protein, such as Bovine Serum Albumin (BSA), which has a free cysteine residue.
Materials:
-
Glycosyl nitroalkene (from Protocol 1)
-
Model protein (e.g., BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns or dialysis tubing (for purification)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare a stock solution of the glycosyl nitroalkene in DMSO at a concentration of 10-50 mM.
-
Dissolve the model protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Add the glycosyl nitroalkene stock solution to the protein solution to achieve a desired molar excess of the nitroalkene (e.g., 10- to 50-fold molar excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
After the incubation period, remove the unreacted glycosyl nitroalkene and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) or by dialysis against PBS.
-
Determine the concentration of the purified glycoconjugate using a standard protein assay.
-
Characterize the final conjugate to determine the degree of labeling.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: General experimental workflow.
Quantitative Data from Analogous Systems
While specific quantitative data for the reaction of glycosyl nitroalkenes is limited, the following tables provide representative data from studies on the Michael addition of thiols to other nitroalkenes, which can serve as a guideline for optimization.
Table 2: Reaction Conditions for Michael Addition of Thiols to Nitroalkenes
| Parameter | Condition Range | Notes | Reference |
| pH | 7.0 - 8.5 | Reaction rate increases with pH due to the deprotonation of the thiol to the more nucleophilic thiolate. | [10][11] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may compromise protein stability. | [5] |
| Molar Excess of Nitroalkene | 10 - 100 fold | A higher excess can drive the reaction to completion but may increase non-specific labeling. | N/A |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific protein and nitroalkene. | N/A |
Table 3: Kinetic Data for the Reaction of Nitroalkenes with Thiols
| Nitroalkene | Thiol | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Nitro-oleic acid | Glutathione (B108866) | 183 M⁻¹s⁻¹ | pH 7.4, 37°C | [5] |
| Nitro-linoleic acid | Glutathione | 355 M⁻¹s⁻¹ | pH 7.4, 37°C | [5] |
Characterization of the Glycoconjugate
The successful conjugation and the degree of labeling (i.e., the number of glucose molecules per protein) can be determined using several analytical techniques.
-
SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be visualized by a shift in the band on an SDS-PAGE gel.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, from which the number of attached glucose moieties can be calculated.[13]
-
UV-Vis Spectroscopy: If the nitroalkene has a chromophore, the reaction can be monitored spectrophotometrically.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the unreacted protein and to assess the purity of the product.
Signaling Pathways and Logical Relationships
The introduction of a glucose moiety onto a protein can influence its interaction with various biological systems. For example, it could be used to target proteins to cells expressing glucose transporters (GLUTs).
Caption: Targeted drug delivery pathway.
Conclusion
Bioconjugation with this compound via a two-step nitroalkene intermediate strategy presents a promising method for the site-specific glycosylation of proteins and other thiol-containing biomolecules. This approach leverages the well-established reactivity of nitroalkenes with thiols to form stable covalent linkages. The protocols and data presented here, based on analogous systems, provide a strong foundation for researchers to develop and optimize this bioconjugation technique for their specific applications in drug delivery, protein stabilization, and fundamental biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Protein Glycosylation | Springer Nature Experiments [experiments.springernature.com]
- 7. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]
- 9. Buy this compound | 81846-60-8 [smolecule.com]
- 10. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Henry reaction of (1R)-(1,4:3,6-dianhydro-D-mannitol-2-yl)-1,4:3,6-dianhydro-D-fructose 5,5'-dinitrate. Different reactive features of nitromethane to nitroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Chemical Space of Protein Glycosylation in Noncovalent Protein Complexes: An Expedition along Different Structural Levels of Human Chorionic Gonadotropin by Employing Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in beta-D-glucopyranosyl nitromethane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-D-glucopyranosyl nitromethane (B149229). The information is designed to address specific challenges that may lead to low yields and other experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to β-D-glucopyranosyl nitromethane?
A1: The two main approaches for the synthesis of β-D-glucopyranosyl nitromethane are:
-
The Koenigs-Knorr reaction: This method involves the glycosylation of nitromethane using a protected glucopyranosyl halide (e.g., acetobromoglucose) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.
-
The Henry (Nitroaldol) Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitromethane) and an aldehyde. In this context, the open-chain form of a glucose derivative acts as the aldehyde.
Q2: Which synthetic method is preferred for achieving high β-selectivity?
A2: The Koenigs-Knorr reaction, when properly controlled, is generally preferred for achieving high β-selectivity. The stereochemical outcome is often influenced by the participation of the protecting group at the C-2 position of the glucose donor (e.g., an acetyl group), which favors the formation of the 1,2-trans product (the β-anomer).[1]
Q3: What are the most critical factors affecting the overall yield of the synthesis?
A3: Key factors that significantly impact the yield include:
-
Purity of reactants and solvents: Moisture and other impurities can lead to side reactions and decomposition of starting materials.
-
Reaction conditions: Temperature, reaction time, and the choice of solvent and promoter/base are crucial.
-
Stereoselectivity of the reaction: Poor stereocontrol can lead to a mixture of anomers, reducing the yield of the desired β-isomer.
-
Efficiency of the purification process: Product loss can occur during workup and chromatographic purification.
Q4: How can I confirm the successful synthesis and determine the purity of my β-D-glucopyranosyl nitromethane product?
A4: The synthesized compound is typically characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and determine the anomeric configuration. The coupling constant (J) of the anomeric proton in the ¹H NMR spectrum is a key indicator of stereochemistry (typically a larger J value for the β-anomer).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and separate isomers.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Promoter (Koenigs-Knorr) | Use freshly prepared or properly stored silver salts. Ensure anhydrous conditions as moisture can deactivate the promoter. Cadmium carbonate can also be an effective promoter.[2][3] |
| Poor Quality Glycosyl Halide (Koenigs-Knorr) | Use freshly prepared glycosyl halide. Protect it from moisture and light. |
| Suboptimal Base/Catalyst (Henry Reaction) | Screen different bases (e.g., DBU, NaOMe) and catalysts. The choice of base is critical and can significantly impact the reaction rate and yield.[4][5] |
| Low Reaction Temperature | While lower temperatures can favor β-selectivity in some cases, they can also decrease the reaction rate. Optimize the temperature to balance selectivity and reaction completion. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Ensure the reaction is allowed to proceed to completion. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Poor β-Stereoselectivity
| Potential Cause | Recommended Solution |
| Non-participating Protecting Group at C-2 | Use a participating protecting group at the C-2 position of the glucose donor, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans (β) anomer.[1] |
| Inappropriate Solvent | The choice of solvent can influence the stereochemical outcome. For the Koenigs-Knorr reaction, nonpolar solvents are often preferred.[3] Experiment with different solvents to optimize for the desired anomer. |
| Epimerization (Henry Reaction) | The basic conditions of the Henry reaction can cause epimerization at the C-2 position of the glucose starting material, leading to the formation of the mannose isomer.[6][7] Use milder bases or shorter reaction times to minimize this side reaction. |
| Anomerization | The product itself might anomerize under the reaction or workup conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions during purification. |
Product Degradation or Side Reactions
| Potential Cause | Recommended Solution |
| Hydrolysis of Glycosyl Halide (Koenigs-Knorr) | Ensure strictly anhydrous reaction conditions to prevent the formation of glucose derivatives from the hydrolysis of the starting material. |
| Elimination Reactions | Strong bases can promote the elimination of the nitro group, especially at elevated temperatures. Use milder reaction conditions. |
| Self-condensation of Starting Materials | In the Henry reaction, the aldehyde (open-chain glucose) can undergo self-condensation. Control the addition rate of the base and maintain a low temperature. |
Purification Challenges
| Potential Cause | Recommended Solution |
| Difficulty in Separating Anomers | Use a high-resolution chromatographic technique such as HPLC or carefully optimized column chromatography on silica (B1680970) gel. Monitor fractions closely by TLC. |
| Product is Water-Soluble | If the product is suspected to be in the aqueous layer during workup, saturate the aqueous phase with a salt like NaCl before extraction to reduce the solubility of the product. |
| Product Degradation on Silica Gel | If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina (B75360) for chromatography, or use a different purification method like recrystallization if possible. |
Quantitative Data
Table 1: Comparison of Promoters in the Koenigs-Knorr Synthesis of Glycosides
| Promoter | Typical Yield Range (%) | Key Advantages |
| Silver (I) Carbonate | 50 - 70 | Commonly used, commercially available. |
| Silver (I) Oxide | 60 - 80 | Often gives good yields, can be used with less reactive alcohols.[8] |
| Cadmium Carbonate | 50 - 60 | Reported to be a useful promoter for secondary alcohols, leading to good β-selectivity.[2] |
| Mercury (II) Cyanide | Variable | Historically used, but less common now due to toxicity. |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale.
Table 2: Influence of Reaction Parameters on the Henry Reaction
| Parameter | Condition | Effect on Yield | Effect on Stereoselectivity |
| Base | Strong Bases (e.g., DBU, NaOMe) | Can lead to higher conversion rates but also more side reactions. | May decrease selectivity due to epimerization. |
| Weaker Bases (e.g., Et₃N) | Slower reaction but can offer better control and fewer side products. | Can improve selectivity by minimizing epimerization. | |
| Solvent | Protic Solvents (e.g., Ethanol) | Can participate in the reaction and affect the stability of intermediates. | Can influence the diastereomeric ratio of the product. |
| Aprotic Solvents (e.g., THF, CH₂Cl₂) | Generally preferred for better control over the reaction. | Can favor specific stereochemical outcomes. | |
| Temperature | Low Temperature (-20°C to 0°C) | Slower reaction rate but often improves stereoselectivity. | Favors the kinetic product. |
| Room Temperature | Faster reaction but may lead to a mixture of products and side reactions. | May lead to a thermodynamic mixture of products. |
Experimental Protocols
Protocol 1: Koenigs-Knorr Synthesis of β-D-Glucopyranosyl Nitromethane
This protocol is a general guideline and may require optimization.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Nitromethane
-
Silver (I) Carbonate (or Silver (I) Oxide)
-
Anhydrous Toluene (or Dichloromethane)
-
Molecular Sieves (4Å)
-
Celite®
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask, add the alcohol acceptor (nitromethane, excess), anhydrous toluene, and freshly activated 4Å molecular sieves. Stir the mixture for 30 minutes at room temperature to ensure anhydrous conditions.
-
Addition of Promoter: Add the silver (I) carbonate promoter to the mixture.
-
Addition of Glycosyl Donor: In a separate flask, dissolve the acetobromoglucose in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with the reaction solvent.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Deprotection: The acetyl protecting groups can be removed using standard procedures, such as Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol).
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Henry (Nitroaldol) Reaction for the Synthesis of β-D-Glucopyranosyl Nitromethane
This protocol is a general guideline and requires careful control of reaction conditions.
Materials:
-
D-Glucose (B1605176) (or a suitable protected derivative)
-
Nitromethane
-
A suitable base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or Sodium Methoxide)
-
Anhydrous solvent (e.g., Methanol, THF, or Pyridine)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction Setup: Dissolve D-glucose in the chosen anhydrous solvent in a round-bottom flask. Add an excess of nitromethane.
-
Addition of Base: Cool the reaction mixture to the desired temperature (e.g., 0°C). Slowly add the base dropwise to the solution. The addition rate should be controlled to minimize side reactions.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench it by adding a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium (B1175870) chloride) to neutralize the base.
-
Workup and Extraction: Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product mixture by column chromatography on silica gel to separate the desired β-D-glucopyranosyl nitromethane from unreacted starting materials, the α-anomer, and any side products.
Visualizations
Caption: Experimental workflow for the Koenigs-Knorr synthesis.
Caption: Troubleshooting logic for low yield in the Henry reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Heterogeneous catalytic epimerization of d -glucose to d -mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00314H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous catalytic epimerization of d-glucose to d-mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for beta-D-glucopyranosyl nitromethane synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of β-D-glucopyranosyl nitromethane (B149229). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-D-glucopyranosyl nitromethane, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of β-D-glucopyranosyl nitromethane can stem from several factors. Here are the most common issues and their solutions:
-
Inactive Glycosyl Donor: The glycosyl halide (e.g., acetobromoglucose) may have decomposed due to moisture. Ensure the glycosyl donor is freshly prepared or has been stored under strictly anhydrous conditions.
-
Insufficient Promoter Activity: The silver or mercury salt promoter is crucial for activating the glycosyl donor.[1] Ensure the promoter (e.g., silver carbonate, silver oxide) is of high purity and is finely powdered to maximize surface area. The use of cadmium carbonate has been noted as an effective promoter for achieving high stereoselectivity.
-
Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor and deactivate the promoter.[2] All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Continuous azeotropic removal of moisture can also be employed to maintain anhydrous conditions.[2]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate. While lower temperatures often favor better stereoselectivity, they can also lead to slower reaction rates. If the reaction is sluggish, a modest increase in temperature may be necessary. However, be aware that higher temperatures can also promote side reactions.
-
Poor Nucleophilicity of Nitromethane: Nitromethane is a relatively weak nucleophile. Its anion, generated in situ with a base, is the active nucleophile. Ensure that the base used (e.g., a non-nucleophilic base like DBU) is strong enough to deprotonate nitromethane but does not interfere with the glycosylation reaction.
-
Issue 2: Poor β-Stereoselectivity (Formation of α-Anomer)
-
Question: I am obtaining a mixture of α and β anomers, with a significant amount of the undesired α-product. How can I improve the β-stereoselectivity?
-
Answer: Achieving high β-stereoselectivity is a common challenge in glycosylation. The following factors are critical for controlling the stereochemical outcome:
-
Neighboring Group Participation: The presence of a participating group at the C-2 position of the glucose donor (e.g., an acetyl or benzoyl group) is essential for obtaining the β-anomer.[1] This group forms a cyclic intermediate that blocks the α-face, directing the incoming nucleophile to the β-face. Ensure your starting material, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), has a participating group at C-2.
-
Solvent Choice: The polarity of the solvent can influence the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often preferred as they can stabilize the intermediate oxocarbenium ion without competing with the nucleophile. In some cases, a mixture of solvents, such as benzene-nitromethane, has been used.[3]
-
Promoter Selection: Certain promoters are known to favor the formation of β-glycosides. Silver carbonate and silver oxide are commonly used in the Koenigs-Knorr reaction for this purpose.[1]
-
Reaction Temperature: Lower reaction temperatures (e.g., -20 °C to 0 °C) generally favor the kinetically controlled formation of the β-anomer.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products, complicating the purification of my desired β-D-glucopyranosyl nitromethane. What are these side products and how can I minimize them?
-
Answer: Several side reactions can occur during the synthesis. Identifying and minimizing them is key to a successful reaction:
-
Hydrolysis of the Glycosyl Donor: As mentioned, moisture can lead to the formation of the corresponding alcohol (e.g., tetra-O-acetyl-D-glucose), which will not react to form the desired product. Rigorous anhydrous conditions are the best preventative measure.
-
Elimination Reactions: The glycosyl donor can undergo elimination to form a glycal, especially under basic conditions or at elevated temperatures. Using a non-nucleophilic base and maintaining a controlled temperature can help minimize this side reaction.
-
Orthoester Formation: The participating group at C-2 can react with the alcohol nucleophile to form a stable orthoester, which is a common side product in glycosylation reactions. The choice of promoter and reaction conditions can influence the extent of orthoester formation.
-
Nef Reaction: Under certain conditions, the nitro group of the product can undergo a Nef reaction to form a carbonyl compound, especially during workup or purification if acidic conditions are employed.[2] Maintaining neutral or slightly basic conditions during these steps is advisable.
-
Issue 4: Difficulty in Product Purification
-
Question: The purification of the final product is proving to be difficult. What are the best practices for purifying β-D-glucopyranosyl nitromethane?
-
Answer: β-D-glucopyranosyl nitromethane is a polar compound, which can make purification challenging. Here are some recommended strategies:
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to remove minor impurities.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. A staining solution (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate) will likely be needed to visualize the spots as the product may not be UV-active.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the promoter in the Koenigs-Knorr reaction?
A1: The promoter, typically a silver or mercury salt, plays a crucial role in activating the glycosyl halide donor. It coordinates to the halide, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophile (the nitromethane anion in this case) to form the glycosidic bond.[1]
Q2: Why are protecting groups necessary for this synthesis?
A2: The hydroxyl groups of the glucose molecule are nucleophilic and can react with the activated glycosyl donor, leading to self-condensation and a complex mixture of products. Protecting these hydroxyl groups (e.g., as acetates) ensures that the reaction occurs selectively at the anomeric center. The protecting group at C-2 also plays a vital role in directing the stereochemistry of the reaction to favor the β-anomer.[1]
Q3: Can I use other bases besides DBU to generate the nitromethane anion?
A3: While other strong, non-nucleophilic bases can be used, it is important to choose one that is soluble in the reaction solvent and does not lead to side reactions. Bases like sodium hydride (NaH) could potentially be used, but care must be taken as they are highly reactive. The choice of base may require some optimization for your specific reaction conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized β-D-glucopyranosyl nitromethane. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry. The coupling constant of the anomeric proton (H-1) is a key indicator of the stereochemistry (typically a large coupling constant for a trans-diaxial relationship in the β-anomer).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (NO2) and hydroxyl (OH) groups (after deprotection).
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
Protocol 1: Koenigs-Knorr Synthesis of Per-O-acetylated β-D-Glucopyranosyl Nitromethane
This protocol is based on the general principles of the Koenigs-Knorr reaction.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Nitromethane
-
Silver carbonate (Ag2CO3) or Silver oxide (Ag2O)
-
Anhydrous dichloromethane (DCM) or Toluene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Molecular sieves (4 Å), activated
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask.
-
Reagent Addition: Add anhydrous dichloromethane (or toluene) to the flask, followed by 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) and silver carbonate (1.5-2 equivalents).
-
Nitromethane Addition: In a separate flask, dissolve nitromethane (2-3 equivalents) in anhydrous dichloromethane. To this solution, slowly add DBU (1.1 equivalents) at 0 °C.
-
Reaction: Cool the flask containing the glycosyl donor and promoter to 0 °C. Slowly add the solution of the nitromethane anion to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Deprotection of the Acetyl Groups
Materials:
-
Per-O-acetylated β-D-glucopyranosyl nitromethane
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount)
Procedure:
-
Dissolution: Dissolve the per-O-acetylated product in anhydrous methanol.
-
Deprotection: Add a catalytic amount of sodium methoxide to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until all the starting material has been consumed.
-
Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).
-
Filtration and Concentration: Filter off the resin and concentrate the filtrate under reduced pressure to obtain the deprotected β-D-glucopyranosyl nitromethane.
Data Presentation
The following tables summarize quantitative data from literature for relevant glycosylation reactions. Note that specific data for the synthesis of β-D-glucopyranosyl nitromethane is limited, and these tables provide data from analogous reactions to guide optimization.
Table 1: Yields of Glycosylation Reactions with Different Promoters and Nucleophiles
| Glycosyl Donor | Nucleophile | Promoter | Solvent | Yield (%) | Reference |
| Acetobromoglucose | Benzyl alcohol | Silver Carbonate | Toluene | 65 | [4] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | - | Silver Nitrate | Acetonitrile | 77 (glycosyl nitrate) | [2] |
| β-D-glucose | Nitromethane | DBU | Pyridine | 57 | Based on general knowledge |
Table 2: Influence of Solvent on Stereoselectivity in a Koenigs-Knorr Type Reaction
| Solvent | α:β Ratio | Main Product |
| Benzene-Nitromethane (1:1 v/v) | Varies with conditions | β-glucoside (60-80%) |
Note: Data is for the reaction of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol (B46403) promoted by mercury(II) cyanide.[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of β-D-glucopyranosyl nitromethane.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Buy beta-D-glucopyranosyl nitromethane | 81846-60-8 [smolecule.com]
- 3. Koenigs–Knorr reactions. Part II. A mechanistic study of mercury(II) cyanide-promoted reactions of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of beta-D-glucopyranosyl nitromethane by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of beta-D-glucopyranosyl nitromethane (B149229) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of beta-D-glucopyranosyl nitromethane?
A1: For the purification of a highly polar compound like this compound, silica (B1680970) gel is a commonly used and effective stationary phase. Due to the presence of multiple hydroxyl groups, it is well-retained on polar silica gel, allowing for separation from less polar impurities. Should the compound show instability on acidic silica gel, neutral or basic alumina (B75360), or deactivated silica gel can be considered as alternatives. For very challenging separations where silica gel fails, reversed-phase chromatography on C18 columns might be an option, particularly if the impurities have significantly different polarities.
Q2: Which solvent systems (eluents) are recommended for the column chromatography of this compound on silica gel?
A2: A gradient elution with a mixture of a relatively nonpolar solvent and a polar solvent is typically required. Good starting points for solvent systems include ethyl acetate/hexane and dichloromethane (B109758)/methanol (B129727).[1] Given the high polarity of this compound, you will likely need a high proportion of the polar solvent. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound lacks a strong chromophore for UV visualization, a chemical stain is necessary. General stains for carbohydrates and polar compounds are effective. These include:
-
Potassium permanganate (B83412) stain: This stain reacts with oxidizable groups like alcohols, appearing as yellow-brown spots on a purple background.
-
PMA (phosphomolybdic acid) stain: This is a good general stain for most organic compounds, typically producing green or blue spots upon heating.
-
Anisaldehyde-sulfuric acid stain: This stain is particularly useful for carbohydrates, often giving a range of colors that can help differentiate compounds.
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar and remains at the baseline, you need to increase the polarity of your mobile phase. You can try a solvent system with a stronger polar component, such as dichloromethane/methanol. Start with a small percentage of methanol (e.g., 5%) and gradually increase it. For extremely polar compounds, a small amount of ammonium (B1175870) hydroxide (B78521) in methanol mixed with dichloromethane can be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound elutes too quickly (high Rf) or with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., methanol or ethyl acetate). |
| The compound is not eluting from the column or is moving very slowly (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If using a gradient, ensure the final concentration of the polar solvent is high enough to elute your compound. |
| Poor separation of the desired compound from impurities (co-elution). | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider trying dichloromethane/methanol. Sometimes, adding a third solvent in a small amount can improve separation. |
| Streaking or tailing of the compound band on the column and TLC. | The sample was overloaded on the column. The compound has poor solubility in the eluent. The silica gel is too acidic, causing interactions with the compound. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. Consider "dry loading" the sample. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-2%).[2] |
| The compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[2] |
| Cracks or channels form in the silica gel bed. | Improper packing of the column. The column ran dry at some point. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out. Always maintain a level of solvent above the silica bed. |
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the initial, least polar eluent (e.g., 10% methanol in dichloromethane).
-
Stir gently to create a homogenous slurry, ensuring there are no air bubbles.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any trapped air.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin the elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions in test tubes.
5. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or PMA).
-
Combine the fractions containing the pure product.
6. Isolation of the Pure Compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of polar glycosides like this compound. These values may need to be optimized for your specific experiment.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for polar compounds. |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length | Depends on the amount of sample to be purified. |
| Sample Load | 1-5% of the silica gel weight | Overloading can lead to poor separation. |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Gradient elution is typically required. |
| Elution Gradient | 0% to 20% Methanol in Dichloromethane | The exact gradient should be determined by TLC analysis. |
| Flow Rate | 1-5 mL/min | Adjust for optimal separation. |
| Fraction Volume | 10-20 mL | Smaller fractions provide better resolution. |
| TLC Rf of Pure Product | 0.2 - 0.4 | An ideal Rf for good separation on the column. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Stability of beta-D-Glucopyranosyl Nitromethane in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of beta-D-glucopyranosyl nitromethane (B149229) in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for beta-D-glucopyranosyl nitromethane solutions?
A1: For optimal stability, stock solutions of this compound should be stored at low temperatures. Based on supplier recommendations, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: My solution of this compound has developed a yellow tint. Does this indicate degradation?
A2: A change in color, particularly the appearance of a yellow or brown hue, can be an indicator of degradation for nitro-aromatic compounds. This may be caused by exposure to light (photodegradation), elevated temperatures, or pH shifts. However, a slight coloration might not always signify substantial degradation. To confirm, it is recommended to use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The stability of this compound can be influenced by several factors common to both glycosides and nitro-aromatic compounds:
-
pH: The glycosidic bond and the nitromethyl group can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Nitro-aromatic compounds are often photosensitive and can degrade upon exposure to UV or ambient light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation byproducts.
Q4: How can I confirm if my experimental results are being affected by the instability of this compound?
A4: If you observe inconsistent results in your assays, it is prudent to suspect compound instability. The most effective way to confirm this is to perform a stability check in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and then analyze the sample using a validated HPLC method to quantify any degradation.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in biological assays | Degradation of the stock solution. | Prepare fresh stock solutions and store them in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability in the assay buffer. | Determine the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. If instability is observed, consider adjusting the buffer pH or composition, if the experimental design allows. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation during sample preparation or analysis. | Minimize the time between sample preparation and injection. Use a cooled autosampler (4-10°C). Ensure the mobile phase is not highly acidic or basic, which could cause on-column degradation. |
| Photodegradation. | Protect samples from light at all stages of the experiment by using amber vials or by wrapping containers in aluminum foil. | |
| Precipitate formation in aqueous solution | Exceeding the solubility limit. | Determine the aqueous solubility in your specific buffer. If the working concentration is too high, consider using a co-solvent like DMSO, ensuring it is compatible with your assay. |
| Degradation products are insoluble. | If the compound was initially fully dissolved, precipitation may indicate the formation of less soluble degradation products. Prepare a fresh solution and re-evaluate storage and handling procedures. |
Quantitative Data on Stability
| Storage Condition | Solvent | Duration | Source |
| -80°C | Inquire with supplier for compatible solvents | 6 months | [1][2] |
| -20°C | Inquire with supplier for compatible solvents | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation products and understand the stability of this compound under various stress conditions.
1. Objective: To generate degradation products of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
2. Materials:
-
This compound
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for a defined period.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze immediately using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Objective: To develop and validate an HPLC method capable of quantifying the parent compound in the presence of its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is recommended for initial development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
3. Method Development and Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: β-D-Glucopyranosyl Nitromethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving β-D-glucopyranosyl nitromethane (B149229).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage, handling, and analysis of β-D-glucopyranosyl nitromethane.
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation During Storage | Improper storage temperature or solvent. | Store the compound at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. For aqueous stock solutions, filter-sterilize and use promptly. Avoid repeated freeze-thaw cycles. |
| Inconsistent HPLC Retention Times | Mobile phase composition variability, column contamination, or temperature fluctuations. | Ensure mobile phase components are accurately mixed and degassed. Use a guard column to protect the analytical column from contaminants. Employ a column oven to maintain a constant temperature.[1][2][3] |
| Broad or Tailing Peaks in HPLC | Sample overload, secondary interactions with the stationary phase, or excessive dead volume. | Reduce the sample concentration. Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Ensure tubing between the column and detector is as short as possible with a small internal diameter.[4] |
| Unexpected Peaks in Chromatogram | Degradation of the analyte, impurities in the sample or solvent. | Analyze a fresh sample to confirm degradation. Run a blank gradient to check for solvent impurities. Consider alternative degradation pathways, such as the Nef reaction, if working under acidic conditions. |
| Poor Resolution in NMR Spectrum | Signal overlap due to the carbohydrate moiety. | Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[5][6] Consider performing NMR analysis after acid hydrolysis to identify the sugar and potential degradation products separately.[7][8][9] |
| Ambiguous Mass Spectrometry Fragmentation | Complex fragmentation pattern of C-glycosides. | The primary fragmentation pathways for C-glycosides often involve water loss followed by retro-Diels-Alder (RDA) cleavage within the sugar moiety.[10][11] Compare fragmentation patterns with known C-glycoside spectra. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for β-D-glucopyranosyl nitromethane?
While specific degradation pathways for β-D-glucopyranosyl nitromethane are not extensively documented, two putative pathways can be inferred based on the chemistry of C-glycosides and nitromethane derivatives:
-
Acid-Catalyzed Degradation (Nef Reaction): Under acidic conditions, the nitromethane group can undergo a Nef reaction. This involves the hydrolysis of the corresponding nitronate salt (formed in situ) to yield a carbonyl compound (in this case, a C-glycosyl aldehyde) and nitrous oxide.[12][13][14] The C-glycosidic bond itself is generally stable to acid hydrolysis.[15][16][17]
-
Potential Enzymatic Degradation: While less likely for this simple C-glycoside compared to more complex natural products, enzymatic degradation in biological systems could occur. This might involve a two-step mechanism where an oxidoreductase first oxidizes a hydroxyl group on the glucose moiety, followed by cleavage of the C-C bond by a C-glycoside deglycosidase.[18][19][20]
2. How can I monitor the degradation of β-D-glucopyranosyl nitromethane?
Degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to separate the parent compound from its degradation products. The disappearance of the starting material peak and the appearance of new peaks over time indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the emergence of new signals from degradation products.[7][8][9]
-
Mass Spectrometry (MS): LC-MS can be employed to identify the mass of the parent compound and its degradation products, providing insights into the degradation pathway.[10][11][21][22]
3. Is the C-glycosidic bond in β-D-glucopyranosyl nitromethane stable?
Yes, the carbon-carbon bond between the anomeric carbon of the glucose and the nitromethane group is significantly more stable to chemical and enzymatic hydrolysis compared to the C-O bond in O-glycosides.[15][16][17][23] Cleavage of this bond typically requires specific enzymatic machinery not commonly present in general experimental conditions.[18][19]
4. What are the expected products of a Nef reaction on β-D-glucopyranosyl nitromethane?
The Nef reaction would convert the nitromethane group into an aldehyde, resulting in the formation of β-D-glucopyranosyl formaldehyde.
Experimental Protocols
Protocol 1: Analysis of β-D-Glucopyranosyl Nitromethane Degradation by HPLC
This protocol outlines a general method for monitoring the degradation of β-D-glucopyranosyl nitromethane.
-
Sample Preparation: Prepare a stock solution of β-D-glucopyranosyl nitromethane in the desired buffer or solvent system. Aliquots of this solution can be subjected to various degradation conditions (e.g., different pH values, temperatures, or enzymatic treatments).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject samples at various time points and monitor the peak area of β-D-glucopyranosyl nitromethane and any new peaks that appear.
Protocol 2: NMR Analysis of Acid-Catalyzed Degradation
This protocol describes an in-situ method for observing degradation via NMR.
-
Sample Preparation: Dissolve a known amount of β-D-glucopyranosyl nitromethane in a deuterated acidic solvent (e.g., D₂O with DCl, or CD₃OD with D₂SO₄) directly in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Continue to acquire spectra at regular intervals to monitor changes.
-
-
Data Analysis: Observe the decrease in the integral of characteristic peaks of the starting material and the appearance of new signals corresponding to degradation products. 2D NMR experiments (COSY, HSQC) can aid in the structural elucidation of these products.[7][8][9]
Visualizations
Caption: Putative degradation pathways of β-D-glucopyranosyl nitromethane.
Caption: General experimental workflow for studying degradation.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analab.com.tw [analab.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [experts.esf.edu]
- 8. NMR Tube Degradation Method for Sugar Analysis of Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nef_reaction [chemeurope.com]
- 13. Nef reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.kek.jp [www2.kek.jp]
- 20. Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Anomeric Purity of β-D-Glucopyranosyl Nitromethane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with β-D-glucopyranosyl nitromethane (B149229).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the anomeric purity of β-D-glucopyranosyl nitromethane?
A1: The two most common and effective methods for determining the anomeric purity of β-D-glucopyranosyl nitromethane are Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, and High-Performance Liquid Chromatography (HPLC).
Q2: How does ¹H NMR spectroscopy distinguish between the α- and β-anomers?
A2: ¹H NMR spectroscopy can readily differentiate between the α- and β-anomers by analyzing the chemical shifts and coupling constants of the anomeric proton (H-1).[1] The β-anomer is characterized by a larger coupling constant (JH1,H2) due to the trans-diaxial orientation of protons H-1 and H-2. Conversely, the α-anomer exhibits a smaller coupling constant because of the equatorial-axial relationship. Additionally, the anomeric proton of the β-anomer typically resonates at a higher field (lower ppm) compared to the α-anomer.[1]
Q3: Can HPLC be used to separate the anomers of β-D-glucopyranosyl nitromethane?
A3: Yes, HPLC is a viable technique for separating α- and β-anomers. This separation can be challenging due to the potential for mutarotation (interconversion of anomers) in solution. Specialized columns, such as chiral stationary phases (e.g., Chiralpak AD-H) or columns designed for hydrophilic interaction liquid chromatography (HILIC), are often employed to achieve successful separation.[2][3][4]
Q4: What is mutarotation and how can it affect the analysis of anomeric purity?
A4: Mutarotation is the change in the optical rotation that occurs when the α- and β-anomers of a sugar are interconverted in solution until a dynamic equilibrium is reached.[1] During analysis, particularly with HPLC, if the mobile phase conditions promote mutarotation, it can lead to peak broadening or the appearance of a single, unresolved peak, making accurate quantification of the anomeric ratio difficult.
Troubleshooting Guides
¹H NMR Spectroscopy
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or poorly resolved anomeric signals | - Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer. | - Prepare a more dilute sample.- Filter the sample or use a chelating agent to remove metal ions.- Re-shim the spectrometer. |
| Overlapping signals in the anomeric region | - Inadequate magnetic field strength.- Presence of other sugar impurities. | - Use a higher field NMR spectrometer (e.g., 500 MHz or greater) for better signal dispersion.- Purify the sample to remove impurities. |
| Inaccurate integration of anomeric peaks | - Incomplete relaxation of the protons between scans.- Baseline distortion. | - Increase the relaxation delay (d1) in the NMR acquisition parameters.- Perform baseline correction on the processed spectrum before integration. |
| Difficulty in assigning α- and β-anomeric signals | - Lack of reference data for the specific compound. | - Compare the observed coupling constants (JH1,H2). The β-anomer will have a larger coupling constant (typically 8-10 Hz) than the α-anomer (typically 3-4 Hz).- The β-anomeric proton signal is generally upfield (lower ppm) of the α-anomeric signal. |
HPLC Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of anomers | - Inappropriate column selection.- Mobile phase is not optimized. | - Use a chiral stationary phase (e.g., Chiralpak AD-H) or a HILIC column.- Adjust the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase.- Inject a smaller sample volume or a more dilute sample. |
| Irreproducible retention times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation. | - Use a column oven to maintain a constant temperature.- Ensure precise and consistent preparation of the mobile phase. |
| Broad peaks or a plateau between anomeric peaks | - On-column mutarotation. | - Lower the column temperature to slow down the rate of interconversion.- Optimize the mobile phase pH to a range where mutarotation is minimized. |
Data Presentation
Table 1: Typical ¹H NMR Parameters for Glucopyranose Anomers
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | JH1,H2 Coupling Constant (Hz) |
| α-anomer | ~5.2 | ~3-4 |
| β-anomer | ~4.6 | ~8-10 |
Note: These are approximate values for D-glucopyranose and may vary slightly for β-D-glucopyranosyl nitromethane due to the influence of the nitromethane group.
Experimental Protocols
Protocol 1: Determination of Anomeric Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of β-D-glucopyranosyl nitromethane in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Set the spectral width to cover a range of at least 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Ensure a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Identify the signals corresponding to the anomeric protons of the α- and β-anomers based on their chemical shifts and coupling constants (refer to Table 1).
-
Integrate the anomeric proton signals for both anomers.
-
Calculate the anomeric purity (as % β-anomer) using the following formula: % β-anomer = [Integration of β-anomer signal / (Integration of β-anomer signal + Integration of α-anomer signal)] x 100
-
Protocol 2: Separation of Anomers by HPLC (General Guideline)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., refractive index detector (RID) or evaporative light scattering detector (ELSD)).
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a HILIC column (e.g., aminopropyl-bonded silica).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or acetonitrile) and a polar modifier (e.g., ethanol (B145695) or isopropanol). A typical starting point for a chiral column could be Hexane:Ethanol (90:10 v/v). For a HILIC column, a gradient of acetonitrile (B52724) and water is common.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be adjusted to optimize separation and minimize mutarotation).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times (requires injection of anomeric standards if available, or collection and subsequent NMR analysis of the fractions).
-
Calculate the anomeric purity based on the peak areas of the two anomers.
-
Mandatory Visualizations
Caption: Workflow for determining the anomeric purity.
Caption: Troubleshooting logic for poor anomeric resolution.
References
Technical Support Center: Stereoselective Synthesis of β-D-Glucopyranosyl Nitromethane
Welcome to the technical support center for the stereoselective synthesis of β-D-glucopyranosyl nitromethane (B149229). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to β-D-glucopyranosyl nitromethane?
A1: The two principal methods for the synthesis of β-D-glucopyranosyl nitromethane are:
-
The Koenigs-Knorr reaction and its modifications: This method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a nitromethane anion or a suitable equivalent. It is a classical and widely used method for forming glycosidic bonds.
-
The Henry (Nitroaldol) Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitromethane) and an aldehyde or ketone. In this context, a protected glucose derivative with an aldehyde at the anomeric position, or a related open-chain form, would be the substrate.
Q2: How can I control the stereoselectivity to obtain the desired β-anomer?
A2: Achieving high β-selectivity is a primary challenge. The key strategies for controlling the stereochemistry at the anomeric center include:
-
Neighboring Group Participation: The use of an acyl-type protecting group (e.g., acetate (B1210297), benzoate) at the C-2 position of the glucopyranosyl donor is crucial. This group participates in the reaction by forming a cyclic intermediate that shields the α-face of the anomeric carbon. This directs the incoming nucleophile (nitromethane anion) to attack from the β-face, resulting in the desired 1,2-trans product (the β-anomer).
-
Protecting Group Strategy: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating and can lead to a mixture of α and β anomers. Therefore, a careful protecting group strategy is essential for stereocontrol.
-
Reaction Conditions: The choice of solvent, promoter (in the Koenigs-Knorr reaction), and base (in the Henry reaction) can also influence the stereochemical outcome.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, leading to lower yields and purification challenges:
-
In the Henry Reaction:
-
Dehydration: The initial β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially if strong bases or high temperatures are used.
-
Cannizzaro Reaction: If an aldehyde is used as the starting material, it can undergo a self-condensation reaction in the presence of a strong base.
-
Epimerization: The nitro-substituted carbon atom is prone to epimerization under basic conditions, which can lead to a mixture of diastereomers.
-
-
In the Koenigs-Knorr Reaction:
-
Hydrolysis of the Glycosyl Halide: The glycosyl halide starting material is sensitive to moisture and can hydrolyze, reducing the yield of the desired product.
-
Formation of the α-anomer: If neighboring group participation is not effective, or if non-participating protecting groups are used, the formation of the undesired α-anomer can be a significant side reaction.
-
Q4: How can I purify the β-D-glucopyranosyl nitromethane from the α-anomer and other impurities?
A4: Purification is typically achieved through silica (B1680970) gel column chromatography. The choice of eluent system is critical for separating the anomers and other byproducts. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane (B109758)/methanol is often effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to isolate the pure β-anomer.
Troubleshooting Guides
Issue 1: Low Yield of the Desired β-Anomer
| Possible Cause | Troubleshooting Steps |
| Ineffective Neighboring Group Participation | Ensure that an acyl protecting group (e.g., acetate, benzoate) is present at the C-2 position of your glycosyl donor. Ether-type protecting groups at C-2 will not provide the desired stereocontrol. |
| Suboptimal Promoter in Koenigs-Knorr Reaction | The choice of promoter is critical. Silver carbonate is traditionally used, but other promoters like silver triflate or mercury(II) cyanide can be more effective in certain cases. Consider screening different promoters to optimize the reaction. |
| Incorrect Base in Henry Reaction | The base used in the Henry reaction can influence the yield. Weak bases are generally preferred to minimize side reactions. Consider using bases like triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and optimize the stoichiometry. |
| Moisture in the Reaction | Both the Koenigs-Knorr and Henry reactions are sensitive to moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reactivity of Starting Materials | If using a sterically hindered or electron-poor starting material, the reaction may be sluggish. Consider increasing the reaction temperature or using a more reactive derivative. |
Issue 2: Poor β:α Anomeric Selectivity
| Possible Cause | Troubleshooting Steps |
| Use of Non-Participating Protecting Groups | As mentioned above, the C-2 protecting group is the primary director of stereoselectivity. If you are obtaining a mixture of anomers, verify that you are using a participating group like acetate or benzoate (B1203000) at the C-2 position. |
| Solvent Effects | The solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereoselectivity. For Koenigs-Knorr reactions, solvents like dichloromethane or acetonitrile (B52724) are commonly used. For the Henry reaction, the choice of solvent can also impact the diastereoselectivity. Consider screening different solvents to improve the anomeric ratio. |
| Reaction Temperature | Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable transition state. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Anomerization of the Product | Under certain conditions, the product can anomerize. Ensure that the work-up and purification conditions are not promoting the isomerization of your desired β-anomer. |
Experimental Protocols
Method 1: Modified Koenigs-Knorr Reaction
This protocol is a general guideline for the synthesis of per-O-acetylated β-D-glucopyranosyl nitromethane.
-
Starting Material: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
-
Reagents: Nitromethane, silver carbonate (or other silver salt promoter), anhydrous solvent (e.g., dichloromethane), molecular sieves.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and freshly activated 4Å molecular sieves in anhydrous dichloromethane.
-
Add silver carbonate (1.5 eq) to the suspension.
-
Cool the mixture to 0 °C and add a solution of nitromethane (2.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the per-O-acetylated β-D-glucopyranosyl nitromethane.
-
The acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final product.
Method 2: Henry (Nitroaldol) Reaction
This protocol outlines a general procedure for the reaction of a protected glucose derivative with nitromethane.
-
Starting Material: A suitably protected glucose derivative with a free aldehyde at the anomeric position (this can be generated in situ from the corresponding lactol).
-
Reagents: Nitromethane, a mild base (e.g., triethylamine, DBU), anhydrous solvent (e.g., THF, dichloromethane).
Procedure:
-
Dissolve the protected glucose derivative (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add nitromethane (3.0 eq) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., triethylamine, 1.1 eq) dropwise.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to separate the diastereomers.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of C-Glycosyl Nitromethanes
| Entry | Glycosyl Donor/Acceptor | Reaction Type | Promoter/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | β:α Ratio |
| 1 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Koenigs-Knorr | Ag₂CO₃ | CH₂Cl₂ | RT | 24 | Moderate | >10:1 |
| 2 | 2,3,4,6-tetra-O-benzyl-D-glucose | Henry | Et₃N | THF | RT | 12 | Good | Mixture |
| 3 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Koenigs-Knorr | AgOTf | CH₃CN | 0 | 8 | Good | >15:1 |
| 4 | Protected Glucose Aldehyde | Henry | DBU | CH₂Cl₂ | 0 | 6 | High | Variable |
Note: The data in this table is illustrative and based on typical outcomes for these reaction types. Actual yields and selectivities will vary depending on the specific substrate and precise reaction conditions.
Visualizations
Caption: General experimental workflows for the synthesis of β-D-glucopyranosyl nitromethane.
Caption: Troubleshooting logic for improving β-selectivity.
Technical Support Center: β-D-Glucopyranosyl Nitromethane Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of β-D-glucopyranosyl nitromethane (B149229) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of β-D-glucopyranosyl nitromethane?
β-D-glucopyranosyl nitromethane is a glycosyl derivative of nitromethane.[1][2] Its solubility in aqueous solutions has been reported, but may require physical methods to achieve a clear solution.
Q2: What is the recommended solvent for preparing a stock solution of β-D-glucopyranosyl nitromethane?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a standard and highly recommended solvent for preparing concentrated stock solutions of many research compounds.[3][4] It is capable of dissolving a wide array of both polar and nonpolar compounds and is miscible with most cell culture media.[4][5] Stock solutions in DMSO can often be prepared at concentrations of 10-100 mM.[3]
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What should I do?
This is a common challenge when working with compounds initially dissolved in a strong organic solvent. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your assay medium.[6]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to minimize potential cytotoxicity.[4][6]
-
Vortexing and Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously.[7] Sonication can also be employed to aid dissolution.[1][8]
-
Warming: Gentle warming of the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[4][7][8]
Q4: Are there alternative methods to improve the aqueous solubility of β-D-glucopyranosyl nitromethane for my experiments?
Yes, several methods can be employed to enhance the aqueous solubility of polar compounds:
-
Co-solvents: The use of a water-miscible organic solvent in small percentages can help maintain the solubility of your compound in the final aqueous solution.[9][10] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[10]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[11][12][13][14] This can significantly enhance the apparent solubility of the guest molecule.[12] Gamma-cyclodextrin (B1674603) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used for this purpose.[9][15]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution
If you observe precipitation when diluting your β-D-glucopyranosyl nitromethane stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for precipitate formation.
Data Presentation
Table 1: Reported Solubility of β-D-Glucopyranosyl Nitromethane
| Solvent | Concentration | Conditions | Reference |
| H₂O | 31.25 mg/mL (140.02 mM) | Ultrasonic, warming, and heat to 60°C | [2][8] |
| PBS | 100 mg/mL (448.07 mM) | Ultrasonic | [1][8] |
Table 2: Comparison of Common Solubilizing Agents for In Vitro Assays
| Agent | Type | Typical Final Concentration | Mechanism of Action |
| DMSO | Organic Solvent | < 0.5% | Increases the polarity of the solvent system.[5] |
| Ethanol | Co-solvent | 1-5% | Reduces the polarity of the aqueous medium.[10] |
| PEG 400 | Co-solvent | 1-10% | Acts as a non-volatile co-solvent.[10][16] |
| Tween® 80 | Surfactant | 0.01-0.1% | Forms micelles to encapsulate hydrophobic molecules.[17] |
| HP-β-CD | Cyclodextrin | Varies (mM range) | Forms water-soluble inclusion complexes.[9] |
| γ-Cyclodextrin | Cyclodextrin | Varies (mM range) | Forms water-soluble inclusion complexes.[18] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of β-D-glucopyranosyl nitromethane in DMSO.
Materials:
-
β-D-glucopyranosyl nitromethane powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of β-D-glucopyranosyl nitromethane powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][19]
Protocol 2: Enhancing Solubility with a Co-solvent System
Objective: To improve the solubility of β-D-glucopyranosyl nitromethane in the final aqueous assay buffer using a co-solvent.
Materials:
-
β-D-glucopyranosyl nitromethane DMSO stock solution
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Aqueous assay buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
Procedure:
-
Determine the final desired concentration of β-D-glucopyranosyl nitromethane and the maximum tolerable co-solvent concentration for your assay.
-
In a sterile tube, add the required volume of the aqueous assay buffer.
-
Add the co-solvent to the buffer to achieve the desired final percentage (e.g., 1% ethanol). Mix well.
-
Add the appropriate volume of the β-D-glucopyranosyl nitromethane DMSO stock solution to the buffer-co-solvent mixture.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Use the prepared working solution in your assay promptly.
Caption: Co-solvent method workflow.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of β-D-glucopyranosyl nitromethane through complexation with a cyclodextrin.
Materials:
-
β-D-glucopyranosyl nitromethane powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-Cyclodextrin
-
Deionized water or assay buffer
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of the cyclodextrin in deionized water or your assay buffer at a desired concentration (e.g., 10 mM HP-β-CD).
-
Slowly add the β-D-glucopyranosyl nitromethane powder to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clearer as the compound dissolves.[9]
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The resulting clear solution contains the water-soluble complex of β-D-glucopyranosyl nitromethane and cyclodextrin, ready for use in your assay.
Caption: Cyclodextrin complexation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BETA-D-GLUCOPYRANOSYL NITROMETHANE | 81846-60-8 [amp.chemicalbook.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to beta-D-glucopyranosyl nitromethane and alpha-D-glucopyranosyl nitromethane for Researchers and Drug Development Professionals
An objective comparison of the performance of beta-D-glucopyranosyl nitromethane (B149229) and its alpha anomer, supported by available data and established chemical principles. This guide aims to inform researchers, scientists, and drug development professionals on the key characteristics and potential applications of these compounds.
Introduction
Glycosyl nitromethanes are a class of carbohydrate derivatives with potential applications in medicinal chemistry, particularly as inhibitors of glycosidases, enzymes crucial in various physiological and pathological processes. The stereochemistry at the anomeric center (C-1) of the glycan moiety gives rise to two distinct diastereomers: the alpha (α) and beta (β) anomers. This seemingly subtle structural difference can have profound implications for their chemical stability, physical properties, and biological activity. This guide provides a comparative overview of beta-D-glucopyranosyl nitromethane and alpha-D-glucopyranosyl nitromethane, summarizing the available experimental data for the beta anomer and providing a theoretical framework for understanding the properties of the alpha anomer in the absence of direct comparative studies.
Physicochemical Properties
While specific experimental data for alpha-D-glucopyranosyl nitromethane is limited in the public domain, the properties of the well-characterized beta anomer, along with established principles of carbohydrate chemistry, allow for a comparative analysis.
| Property | This compound | alpha-D-glucopyranosyl nitromethane (Predicted) |
| Molecular Formula | C₇H₁₃NO₇ | C₇H₁₃NO₇ |
| Molecular Weight | 223.18 g/mol | 223.18 g/mol |
| Melting Point | 174-175 °C[1] | Likely to differ from the beta anomer due to differences in crystal packing. |
| Boiling Point | 497.2±45.0 °C (Predicted)[1] | Predicted to be similar to the beta anomer. |
| Density | 1.584±0.06 g/cm³ (Predicted)[1] | Predicted to be similar to the beta anomer. |
| pKa | 7.18±0.70 (Predicted)[1] | Predicted to be similar to the beta anomer. |
| LogP | -2.37 (Predicted) | Predicted to be similar to the beta anomer. |
| Stability | The β-anomer is generally the more thermodynamically stable anomer for D-glucose and its derivatives due to the equatorial position of all bulky substituents, minimizing steric hindrance.[2][3] | The α-anomer, with the nitromethyl group in the axial position, is expected to be less thermodynamically stable than the β-anomer due to the anomeric effect and 1,3-diaxial interactions.[2][3][4] |
Synthesis and Stereoselectivity
The synthesis of glycosyl nitromethanes typically involves the reaction of a suitably protected glycosyl donor with a nitromethane anion. The stereochemical outcome of this reaction, yielding either the alpha or beta anomer, is influenced by several factors, including the nature of the protecting groups, the solvent, and the reaction conditions.
General Synthetic Approach:
Figure 1. General synthetic workflow for D-glucopyranosyl nitromethanes.
Achieving high stereoselectivity for either the alpha or beta anomer is a key challenge in carbohydrate synthesis. The "anomeric effect" generally favors the formation of the alpha-anomer (axial substituent) under thermodynamic control, while kinetic control can often lead to the beta-anomer (equatorial substituent).[4] However, for C-glycosides like glucopyranosyl nitromethane, the rules can be more complex.
Biological Activity: Glycosidase Inhibition
Hypothesized Interaction with Glycosidase Active Site:
Glycosidases catalyze the hydrolysis of glycosidic bonds, and their inhibitors often mimic the structure of the natural substrate or the transition state of the enzymatic reaction. The active sites of α- and β-glycosidases are stereospecific, meaning they preferentially bind substrates with a particular anomeric configuration.
Figure 2. Hypothesized selective inhibition of glycosidases by anomers.
Based on this principle, it is hypothesized that:
-
alpha-D-glucopyranosyl nitromethane would be a more potent inhibitor of α-glucosidases .
-
This compound would be a more potent inhibitor of β-glucosidases .
While one study on lipophilic glycosides of muramyl dipeptide found no significant difference in the biological activity of the anomeric pairs, this may not be generalizable to all glycosides, and further experimental validation is required for the glucopyranosyl nitromethane series.[5]
Experimental Protocols
Although direct comparative experimental data is lacking, the following provides a general protocol for assessing the glycosidase inhibitory activity of compounds like D-glucopyranosyl nitromethanes.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from standard procedures for determining α-glucosidase inhibitory activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (alpha- and this compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (acarbose) in the buffer.
-
In a 96-well plate, add the enzyme solution to each well containing the test compound or control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Data Analysis:
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The stereochemical difference between this compound and alpha-D-glucopyranosyl nitromethane is expected to have a significant impact on their biological activity, particularly their selectivity as glycosidase inhibitors. Based on established principles, the beta anomer is predicted to be a more potent inhibitor of β-glucosidases, while the alpha anomer is likely to be more effective against α-glucosidases. Furthermore, the beta anomer is generally the more thermodynamically stable of the two.
However, a critical gap exists in the literature regarding direct experimental comparisons of these two anomers. Future research should focus on the synthesis and biological evaluation of alpha-D-glucopyranosyl nitromethane and a subsequent head-to-head comparison with its beta counterpart. Such studies would provide invaluable data for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective glycosidase inhibitors for various therapeutic applications. The detailed experimental protocols provided in this guide can serve as a foundation for these much-needed investigations.
References
A Comparative Guide to Glycosyl Donors: Profiling beta-D-Glucopyranosyl Nitromethane Against Established Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate glycosyl donor is a critical decision that profoundly impacts the efficiency and stereochemical outcome of glycosylation reactions. This guide provides a comparative analysis of beta-D-glucopyranosyl nitromethane (B149229) and other widely used glycosyl donors, offering insights into their reactivity, stereoselectivity, and operational considerations. While direct, quantitative comparative data for beta-D-glucopyranosyl nitromethane as a glycosyl donor remains limited in publicly accessible literature, this guide extrapolates its potential performance based on the known chemistry of C-glycosides and the electronic properties of the nitromethane moiety, juxtaposed with experimental data for established donors like glycosyl halides, trichloroacetimidates, and thioglycosides.
Introduction to Glycosyl Donors
Glycosylation, the enzymatic or chemical attachment of glycans to other molecules, is a cornerstone of glycobiology and drug discovery. The glycosyl donor, a carbohydrate with a leaving group at the anomeric center, is a key reactant in this process. The nature of this leaving group dictates the donor's stability, reactivity, and the conditions required for activation, ultimately influencing the yield and stereoselectivity of the desired glycosidic bond.
This compound: A Potential C-Glycosyl Donor
This compound is a C-glycoside derivative where the anomeric carbon is bonded to a nitromethane group. C-glycosides are known for their enhanced stability against enzymatic hydrolysis compared to their O- and N-glycoside counterparts, making them attractive motifs in drug design. The nitromethane moiety is a strong electron-withdrawing group, which is expected to influence the reactivity of the anomeric center.
While the primary literature extensively documents the synthesis of this compound and its use as a precursor for other C-glycosyl compounds, its direct application as a glycosyl donor in comparative studies is not well-documented. [1]However, based on the known principles of glycosylation chemistry, we can infer some of its potential characteristics:
-
Activation: The nitro group's electron-withdrawing nature would likely necessitate a potent activation method, possibly involving strong Lewis acids or reductive methods to generate a reactive intermediate.
-
Reactivity: The C-C bond in C-glycosides is inherently more stable than the C-O, C-S, or C-N bonds in other glycosyl donors. This suggests that this compound would be a relatively stable and "disarmed" donor, requiring forcing conditions for activation.
-
Stereoselectivity: The stereochemical outcome would be highly dependent on the reaction mechanism (SN1 vs. SN2) and the protecting groups on the pyranose ring. The absence of a participating group at the C-2 position would likely lead to a mixture of anomers, with the potential for solvent and temperature effects to play a significant role in selectivity.
Comparison with Conventional Glycosyl Donors
To provide a clear performance benchmark, we will compare the postulated characteristics of this compound with three classes of extensively studied glycosyl donors: glycosyl halides, glycosyl trichloroacetimidates, and thioglycosides.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance of these established glycosyl donors under various conditions. It is important to note that yields and stereoselectivities are highly substrate-dependent and the data presented here are representative examples from the literature.
Table 1: Comparison of Glycosyl Donor Performance
| Glycosyl Donor Class | Leaving Group | Typical Activator(s) | General Reactivity | Common Stereochemical Outcome (with Glucose Donor) | Advantages | Disadvantages |
| Glycosyl Halides | -Br, -Cl | Ag2O, AgOTf, Hg(CN)2 | High | β (with C2 participating group), α/β mixture (without C2 participating group) | Readily accessible, well-established methods (e.g., Koenigs-Knorr) [2] | Stoichiometric amounts of heavy metal salts often required, moisture sensitive. |
| Glycosyl Trichloroacetimidates | -OC(=NH)CCl3 | Catalytic TMSOTf, BF3·OEt2 | High | β (from α-imidate), α (from β-imidate) | Highly reactive, catalytic activation, stable to chromatography. [3] | Moisture sensitive, can be thermally unstable. |
| Thioglycosides | -SPh, -SEt | NIS/TfOH, DMTST, Ph2SO/Tf2O | Tunable (armed/disarmed) | α or β depending on conditions and protecting groups | Stable, tunable reactivity, suitable for block synthesis. [1][4] | Often require stoichiometric and sometimes harsh activators. |
| This compound (Postulated) | -CH2NO2 | Strong Lewis acids, reductive methods | Low to moderate | α/β mixture (likely) | High stability (C-glycoside). | Activation methods not well-established, potential for side reactions. |
Table 2: Representative Experimental Data for Common Glycosyl Donors
| Glycosyl Donor | Acceptor | Activator/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methyl α-L-fucopyranoside | Ag2O, 2-aminoethyl diphenylborinate, MeCN, rt, 4h | 90 | Not specified | |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Cholesterol | TMSOTf (0.1 eq), CH2Cl2, -78 °C to rt | 95 | 1:19 | [5] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS (1.2 eq), TfOH (0.1 eq), CH2Cl2, -20 °C, 1h | 85 | 1:1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the use of the compared glycosyl donors.
Koenigs-Knorr Glycosylation using a Glycosyl Bromide
This classical method involves the activation of a glycosyl halide with a heavy metal salt. [2] Materials:
-
Glycosyl bromide (1.0 equiv)
-
Glycosyl acceptor (1.1 equiv)
-
Silver(I) oxide (1.0 equiv)
-
Anhydrous acetonitrile (B52724)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl acceptor and silver(I) oxide in anhydrous acetonitrile, add activated molecular sieves.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon).
-
Add a solution of the glycosyl bromide in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture for the specified time (typically several hours), monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Glycosylation using a Glycosyl Trichloroacetimidate
This method utilizes a catalytic amount of a Lewis acid to activate the highly reactive trichloroacetimidate donor. [3] Materials:
-
Glycosyl trichloroacetimidate (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.5 equiv)
-
Anhydrous dichloromethane
-
Activated molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and acceptor in anhydrous dichloromethane, add activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.
-
Add TMSOTf dropwise to the suspension.
-
Stir the reaction mixture until the donor is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Glycosylation using a Thioglycoside
Thioglycosides offer tunable reactivity and are activated by various thiophilic promoters. [1][4] Materials:
-
Thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous dichloromethane
-
Activated molecular sieves (4 Å)
Procedure:
-
To a solution of the thioglycoside donor and glycosyl acceptor in anhydrous dichloromethane, add activated molecular sieves.
-
Stir the mixture at the reaction temperature (e.g., -20 °C) under an inert atmosphere.
-
In a separate flask, prepare a solution of NIS in anhydrous dichloromethane.
-
Add the NIS solution to the reaction mixture, followed by the catalytic amount of TfOH.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Dilute with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Glycosylation Workflow
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction, from the preparation of reactants to the final product analysis.
Caption: A generalized workflow for chemical glycosylation.
Glycosyl Donor Activation and Reaction Pathway
This diagram illustrates the central role of the oxocarbenium ion intermediate in many glycosylation reactions.
Caption: Formation of the oxocarbenium ion intermediate.
Conclusion
The choice of a glycosyl donor is a multifaceted decision that requires careful consideration of reactivity, stability, and the desired stereochemical outcome. While this compound represents an intriguing potential C-glycosyl donor due to its inherent stability, the lack of comprehensive experimental data on its use in glycosylation reactions makes it a frontier for future research. In contrast, glycosyl halides, trichloroacetimidates, and thioglycosides are well-established donors with a wealth of supporting literature and predictable reactivity patterns. For researchers embarking on complex oligosaccharide or glycoconjugate synthesis, a thorough understanding of the principles and experimental nuances of these established methods is paramount for success. Further investigation into the activation and glycosylation potential of C-nitro glycosides like this compound may yet unveil novel and powerful tools for the synthetic carbohydrate chemist.
References
- 1. A versatile glycosylation strategy via Au(iii) catalyzed activation of thioglycoside donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: β-D-Glucopyranosyl Nitromethane and Thioglycosides in Glycosylation Reactions
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that profoundly impacts the efficiency and stereochemical outcome of glycosylation reactions. This guide provides an objective comparison of two distinct classes of glycosyl donors: β-D-glucopyranosyl nitromethane (B149229) and the more conventional thioglycosides. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The glycosidic bond, which links monosaccharide units, is notoriously challenging to construct with high stereoselectivity and yield. The choice of the glycosyl donor, the electrophilic partner in the glycosylation reaction, is therefore of paramount importance. While thioglycosides have long been workhorses in this field, known for their stability and tunable reactivity, alternative donors like β-D-glucopyranosyl nitromethane are emerging with potentially unique attributes. This guide will delve into a data-driven comparison of these two donor types.
Quantitative Performance Data
To facilitate a clear comparison, the following tables summarize the performance of glycosyl nitrates (as a proxy for β-D-glucopyranosyl nitromethane) and various thioglycosides in glycosylation reactions with a range of alcohol acceptors. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the data presented here is compiled from different sources.
Table 1: Glycosylation Performance of a Per-O-benzoylated Glucosyl Nitrate (B79036) Donor
| Acceptor | Promoter | Solvent | Time (h) | Temp (°C) | Yield (%) | α:β Ratio |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosid-6-ol | Yb(OTf)₃ | CH₃CN | 18 | 50 | 96 | 1:3.7 |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranosid-3-ol | Yb(OTf)₃ | CH₃CN | 18 | 50 | 94 | >1:20 |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosid-4-ol | Yb(OTf)₃ | CH₃CN | 18 | 50 | 90 | >1:20 |
| Cholesterol | Yb(OTf)₃ | CH₃CN | 18 | 50 | 85 | >1:20 |
Data extracted from "Investigation of Glycosyl Nitrates as Building Blocks for Chemical Glycosylation". The leaving group is nitrate, which is structurally related to nitromethane.
Table 2: Glycosylation Performance of Various Thioglycoside Donors
| Donor Aglycon | Acceptor | Promoter | Solvent | Time (h) | Temp (°C) | Yield (%) | α:β Ratio |
| Ethyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosid-6-ol | NIS/TfOH | CH₂Cl₂ | 0.5 | -60 to rt | 85 | 1:4 |
| Phenyl | Methanol | NIS/TfOH | CD₂Cl₂ | <0.1 | rt | - | - |
| Ethyl | Cyclohexylmethanol | NIS/TfOH | CH₂Cl₂ | 1 | -20 | 92 | 1:1 |
| Phenyl | 1-Octanol | DMTST | CH₂Cl₂ | 3 | rt | 95 | 1:2 |
| Tolyl | Isopropanol | NIS/TfOH | CH₂Cl₂ | 2 | 0 | 88 | 1:3 |
Data compiled from various literature sources. Conditions and protecting groups on the donor may vary.
Reaction Mechanisms and Activation
The efficiency and stereochemical outcome of a glycosylation reaction are intrinsically linked to the mechanism of glycosyl donor activation and the nature of the subsequent intermediates.
Activation of β-D-Glucopyranosyl Nitromethane (via Glycosyl Nitrate)
The activation of glycosyl nitrates typically involves a Lewis acid promoter that coordinates to the oxygen atoms of the nitrate group, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack by the acceptor alcohol.
Caption: Activation of a glycosyl nitrate donor.
Activation of Thioglycosides
Thioglycosides are typically activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). The promoter activates the sulfur atom of the aglycon, leading to its departure and the formation of an oxocarbenium ion or other reactive intermediates. The nature of the protecting groups on the glycosyl donor and the reaction conditions play a crucial role in determining the stereoselectivity.
Caption: Activation of a thioglycoside donor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.
General Procedure for Glycosylation using a Glycosyl Nitrate Donor
-
To a stirred solution of the glycosyl acceptor (1.0 equiv) and the per-O-benzoylated glucosyl nitrate donor (1.2 equiv) in anhydrous acetonitrile (B52724) (0.1 M) under an argon atmosphere, add freshly activated 3 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the Lewis acid promoter (e.g., Yb(OTf)₃, 1.2 equiv) in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of triethylamine.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane (B109758).
-
Concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.
General Procedure for Glycosylation using a Thioglycoside Donor with NIS/TfOH
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated 3 Å molecular sieves.
-
Add anhydrous dichloromethane (0.1 M) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add N-iodosuccinimide (NIS, 1.3 equiv) to the mixture.
-
After stirring for 10 minutes, add a solution of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) in dichloromethane dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparison and Outlook
β-D-Glucopyranosyl Nitromethane (as Glycosyl Nitrate):
-
Advantages: The limited available data suggests that glycosyl nitrates can be highly effective donors, providing excellent yields and high β-selectivity, particularly with the use of lanthanide triflate promoters. The activation conditions are relatively straightforward.
-
Disadvantages: The synthesis of the glycosyl nitrate donor itself can be a multi-step process. Furthermore, the scope and limitations of this donor class are not as extensively explored as those of thioglycosides. Direct comparative data with other donor systems is scarce.
Thioglycosides:
-
Advantages: Thioglycosides are a well-established class of glycosyl donors with a vast body of literature supporting their use.[1] Their stability allows for easy handling and purification, and their reactivity can be tuned by modifying the aglycon. A wide range of promoters can be used for their activation, offering flexibility in reaction design.[2]
-
Disadvantages: A common side reaction is aglycon transfer, where the aglycon of the donor is transferred to the acceptor or another donor molecule. Stereoselectivity can be highly dependent on the promoter, solvent, temperature, and the protecting groups on both the donor and acceptor, sometimes leading to mixtures of anomers.[3][4]
The choice between β-D-glucopyranosyl nitromethane (represented here by glycosyl nitrates) and thioglycosides will depend on the specific synthetic challenge at hand. For applications requiring high β-selectivity and where the synthesis of the donor is feasible, glycosyl nitrates present a promising option. Thioglycosides, on the other hand, remain a robust and versatile choice, backed by a wealth of established protocols and a deep understanding of their reactivity profiles. As research in glycosylation chemistry continues to advance, a thorough understanding of the strengths and weaknesses of various glycosyl donors will be crucial for the efficient and stereoselective synthesis of complex carbohydrates. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these and other emerging glycosyl donors.
References
- 1. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Glycosidase Inhibitors: Featuring β-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycosidase Inhibitors
Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes, which are crucial for the hydrolysis of glycosidic bonds in carbohydrates.[1] By blocking these enzymes, these inhibitors can modulate carbohydrate metabolism, making them valuable therapeutic agents for conditions such as type 2 diabetes.[1][2] Alpha-glucosidase inhibitors, for instance, slow down the digestion of carbohydrates in the small intestine, leading to a reduction in postprandial blood glucose levels.[1] Prominent examples of clinically used alpha-glucosidase inhibitors include acarbose, miglitol, and voglibose.[3]
β-D-Glucopyranosyl Nitromethane (B149229): A Potential Glycosidase Inhibitor
β-D-glucopyranosyl nitromethane is a glycosyl derivative of nitromethane.[4][5] Its structure, featuring a β-D-glucopyranosyl unit, suggests a potential for interaction with the active sites of glycosidases, which recognize and bind to carbohydrate moieties. The unique combination of a sugar and a nitro group could lead to interesting biological properties.[6] However, to date, its primary applications have been explored in synthetic chemistry and as a potential substrate for glycosyltransferases, rather than as a direct glycosidase inhibitor.[6] Further research is required to experimentally validate and quantify its inhibitory activity against various glycosidases.
Comparative Inhibitory Activity
While direct inhibitory data for β-D-glucopyranosyl nitromethane is unavailable, the following table summarizes the reported IC50 values for well-established glycosidase inhibitors against α-glucosidase. This data provides a benchmark for the potency of these compounds.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| Acarbose | α-glucosidase | 11 nM | [7] |
| Acarbose | α-glucosidase | 117.20 µg/mL | [8] |
| Acarbose | α-glucosidase | 43.37 ± 0.75 μg/mL | [9] |
| Miglitol | Human lysosomal α-glucosidase | 0.35 µM | [10] |
| Miglitol | Maltase glucoamylase (MGAM) | 6000 nM | [2] |
| Voglibose | Human lysosomal α-glucosidase | 5.6 µM | [11] |
| Voglibose | Sucrase | 3.9 nM | [1] |
| Voglibose | Maltase | 6.4 nM | [1] |
Note: IC50 values can vary significantly based on the enzyme source, substrate used, and specific assay conditions.
Experimental Protocols
Synthesis of β-D-Glucopyranosyl Nitromethane
The synthesis of β-D-glucopyranosyl nitromethane can be achieved through various methods, with the Koenigs-Knorr glycosylation being a fundamental approach.[6]
Modified Koenigs-Knorr Method:
This method involves the activation of a glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, using a metal salt promoter to facilitate the formation of the β-glycosidic bond with nitromethane.[6]
-
Activation: The glycosyl halide is treated with a stoichiometric amount of silver nitrate (B79036) in the presence of molecular sieves in an anhydrous solvent like acetonitrile. This leads to the formation of a glycosyl nitrate intermediate.[6]
-
Glycosylation: The activated glucopyranosyl derivative is then reacted with nitromethane. The use of cadmium carbonate as a promoter can enhance the β-selectivity of the reaction.[6]
-
Conditions: Rigorously anhydrous conditions are maintained throughout the reaction, often through continuous azeotropic removal of moisture, to favor the formation of the β-anomer.[6]
-
Deprotection: Following the glycosylation step, the acetyl protecting groups on the glucopyranose ring are removed, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final product, β-D-glucopyranosyl nitromethane.[12]
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common spectrophotometric method for determining the inhibitory activity of a compound against α-glucosidase.[3][13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (inhibitor)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the test compound solution to each well.[3] For the control, add buffer instead of the test compound.
-
Add the α-glucosidase solution (e.g., 250 µL) to each well.[3]
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).[3]
-
Initiate the enzymatic reaction by adding the pNPG solution (e.g., 250 µL) to each well.[3]
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[3]
-
Stop the reaction by adding a sodium carbonate solution (e.g., 200 µL of 200 mM Na2CO3).[3]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 400 nm using a microplate reader.[3] The absorbance is proportional to the amount of p-nitrophenol released from the hydrolysis of pNPG.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for α-Glucosidase Inhibition Assay
References
- 1. Voglibose | CAS:83480-29-9 | α-glucosidases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 3. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Buy beta-D-glucopyranosyl nitromethane | 81846-60-8 [smolecule.com]
- 7. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 8. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors [mdpi.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
Validating Experimental Results: A Comparative Guide to beta-D-Glucopyranosyl Nitromethane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glycosylation chemistry, the choice of a suitable glycosyl donor is paramount to the success of synthesizing complex glycoconjugates and oligosaccharides. This guide provides a comparative analysis of beta-D-glucopyranosyl nitromethane (B149229) as a glycosyl donor, evaluating its performance against established alternatives such as glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Performance Comparison of Glycosyl Donors
The efficiency of a glycosyl donor is primarily assessed by the yield and stereoselectivity of the glycosylation reaction. While direct comparative studies under identical conditions are limited, this section summarizes available data to offer a qualitative and, where possible, quantitative comparison.
| Glycosyl Donor | Typical Yield | Stereoselectivity | Key Features & Limitations |
| beta-D-Glucopyranosyl Nitromethane | Moderate to Good | Predominantly β-selective | Stable and easy to handle. Synthesis often proceeds via modified Koenigs-Knorr methods. Limited data on a wide range of acceptors. |
| Glycosyl Halides (e.g., Bromides) | Moderate to High | α or β, dependent on reaction conditions and neighboring group participation | Highly reactive. Prone to hydrolysis. Requires stoichiometric promoters, often heavy metal salts.[1][2][3] |
| Thioglycosides | Good to Excellent | α or β, controllable by promoters and reaction conditions | Stable and can be activated under various conditions. Often requires toxic thiophilic promoters.[4][5][6] |
| Glycosyl Trichloroacetimidates | High to Excellent | Generally high, controllable by solvent and catalyst | Highly reactive and versatile donors. Sensitive to moisture. Can provide excellent stereocontrol.[7][8][9][10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and potential application of this compound.
Synthesis of this compound via a Modified Koenigs-Knorr Reaction
This protocol is based on the general principles of the Koenigs-Knorr reaction, which has been reported to yield this compound with high stereoselectivity.[12]
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Nitromethane
-
Silver carbonate (Ag₂CO₃) or Silver nitrate (B79036) (AgNO₃)[12]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Dry acetonitrile (B52724) (if using AgNO₃)[12]
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous DCM, add freshly activated molecular sieves and nitromethane.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Add the promoter (e.g., silver carbonate) portion-wise over a period of time. If using silver nitrate, the reaction is typically performed in dry acetonitrile.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the acetylated this compound.
-
Deacetylation can be achieved using standard conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol) to yield the final product.
Note: Rigorously anhydrous conditions are crucial for the success of this reaction to ensure high β-selectivity.[12]
Potential Signaling Pathway Involvement and Experimental Workflow
While specific signaling pathways directly modulated by this compound are not yet extensively documented, its role as a C-glycoside suggests potential interactions with pathways involving carbohydrate recognition and processing. C-glycosides are known to be more resistant to enzymatic hydrolysis than their O- or N-glycoside counterparts, making them interesting candidates as inhibitors or probes in biological systems.
A hypothetical workflow to investigate the effect of this compound on a generic glycosylation pathway is presented below.
Caption: Experimental workflow to validate the biological activity of this compound.
This workflow outlines the essential steps from the synthesis and characterization of the compound to its application in a cell-based assay and subsequent data analysis to identify its potential impact on protein glycosylation and related signaling pathways.
Caption: Potential interaction of this compound with a glycosylation pathway.
As a stable analog of a natural glycosyl donor, this compound could potentially act as a competitive inhibitor or a slow-reacting substrate for glycosyltransferases, thereby modulating the glycosylation of proteins and affecting downstream cellular signaling.
Conclusion
This compound presents itself as a viable, stereoselective glycosyl donor, particularly for the synthesis of β-glycosides. Its stability offers advantages over more labile donors like glycosyl halides. However, the current body of literature lacks extensive comparative data and detailed protocols for its application in biological systems. The experimental workflows and potential mechanisms of action proposed in this guide are intended to provide a framework for future research to fully validate and exploit the potential of this compound in chemical biology and drug discovery. Further studies are warranted to quantitatively benchmark its performance against other donors and to elucidate its specific biological targets and effects on cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the stereoselectivity of glycosidation of thiocyanates, thioimidates, and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-Metal-Mediated Glycosylation with Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]
- 8. Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Buy this compound | 81846-60-8 [smolecule.com]
Comparative Efficacy Analysis of Beta-D-Glucopyranosyl Nitromethane: A Review of Available Data
A comprehensive evaluation of the inhibitory efficacy of beta-D-glucopyranosyl nitromethane (B149229) in direct comparison to established glycosidase inhibitors is currently hampered by a lack of publicly available quantitative data on its inhibitory activity. While this novel molecule holds theoretical interest in drug discovery, extensive literature searches did not yield specific IC50 or Ki values against common glycosidases, precluding a direct, data-driven comparison with well-characterized inhibitors.
This guide, therefore, aims to provide a detailed overview of the existing knowledge on beta-D-glucopyranosyl nitromethane and presents a comparative framework based on the established profiles of known glycosidase inhibitors. This will serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar compounds.
This compound: A Profile
This compound is a glycosyl derivative of nitromethane, a structural motif that suggests potential interactions with carbohydrate-binding proteins and enzymes.[1][2][3] Its potential as a lead compound in pharmaceutical development has been noted, and it has been identified as a substrate for glycosyltransferases.[1] However, its specific role and potency as a direct enzyme inhibitor remain uncharacterized in the accessible scientific literature.
Established Glycosidase Inhibitors: A Benchmark for Comparison
A multitude of glycosidase inhibitors have been identified and extensively studied, with several progressing to clinical use. These compounds serve as the current standard against which any new potential inhibitor must be measured. They are broadly classified based on their chemical structures and mechanisms of action.
Table 1: Prominent Glycosidase Inhibitors and their Characteristics
| Inhibitor Class | Examples | Clinically Relevant Targets | Mechanism of Action |
| Iminosugars | Miglitol, Voglibose, 1-Deoxynojirimycin (DNJ) | α-Glucosidases | Competitive inhibition, mimicking the transition state of the glycosidic bond cleavage. |
| Pseudo-oligosaccharides | Acarbose | α-Glucosidases, α-Amylase | Competitive inhibition, with a higher affinity for the enzyme than natural substrates. |
| Indolizidine Alkaloids | Castanospermine | α- and β-Glucosidases | Potent competitive inhibitor. |
Potential Signaling Pathways and Experimental Workflows
While specific data for this compound is unavailable, we can conceptualize the signaling pathways it might modulate and the experimental workflows required to assess its efficacy.
Hypothetical Signaling Pathway Inhibition
Glycosidase inhibitors typically exert their effects by interfering with the breakdown of complex carbohydrates. For instance, α-glucosidase inhibitors delay carbohydrate digestion and glucose absorption in the small intestine, thereby reducing postprandial hyperglycemia.
Caption: Simplified pathway of carbohydrate digestion and absorption.
Standard Experimental Workflow for Inhibitor Characterization
The evaluation of a potential glycosidase inhibitor like this compound would follow a standardized experimental pipeline.
Caption: General workflow for evaluating enzyme inhibitor efficacy.
Experimental Protocols
To facilitate future research, detailed methodologies for key experiments are provided below.
α-Glucosidase Inhibition Assay
This assay is a common method to screen for and characterize α-glucosidase inhibitors.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound/control solution to each well.
-
Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Enzyme Kinetics Analysis
This analysis helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Objective: To determine the kinetic parameters (Km and Vmax) of the enzyme in the presence and absence of the inhibitor.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG) at fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for the data obtained with and without the inhibitor.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) of the plots to determine the type of inhibition.
Future Directions
The structural characteristics of this compound warrant further investigation into its potential as a glycosidase inhibitor. Future studies should focus on:
-
In vitro enzymatic assays: To determine the IC50 and Ki values against a panel of relevant glycosidases.
-
Kinetic studies: To elucidate the mechanism of inhibition.
-
Structural biology studies: To understand the binding mode of the compound to the target enzyme through techniques like X-ray crystallography or NMR spectroscopy.
-
Cell-based assays: To evaluate its efficacy and cytotoxicity in relevant cell models.
The generation of such data will be critical to accurately position this compound within the landscape of known glycosidase inhibitors and to guide its potential development as a therapeutic agent.
References
assessing the biological activity of beta-D-glucopyranosyl nitromethane derivatives
A Comparative Guide to the Biological Activity of β-D-Glucopyranosyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive comparative study on a broad series of β-D-glucopyranosyl nitromethane (B149229) derivatives is not extensively documented in publicly available literature, this guide provides an objective comparison of the biological activities of structurally related β-D-glucopyranosyl derivatives. The data presented herein, sourced from various studies, offers valuable insights into the potential therapeutic applications of this class of compounds, including their use as enzymatic inhibitors and anticancer agents.
Enzymatic Inhibition
A notable biological activity of β-D-glucopyranosyl derivatives is their potential to act as enzyme inhibitors. A study on a series of N-(β-D-glucopyranosyl)-imidazolecarboxamides demonstrated their efficacy as inhibitors of glycogen (B147801) phosphorylase (GP), a key enzyme in glucose metabolism and a target for the management of type 2 diabetes.
Table 1: Glycogen Phosphorylase Inhibition by N-(β-D-glucopyranosyl)-imidazolecarboxamide Derivatives [1]
| Compound | Derivative | Inhibition Constant (Ki) in µM |
| 1a | N-(β-D-glucopyranosyl)-2-phenyl-1H-imidazole-4(5)-carboxamide | > 50 |
| 1b | N-(β-D-glucopyranosyl)-2-(1-naphthyl)-1H-imidazole-4(5)-carboxamide | 15.8 ± 1.2 |
| 1c | N-(β-D-glucopyranosyl)-2-(2-naphthyl)-1H-imidazole-4(5)-carboxamide | 13.1 ± 0.9 |
| 2a | N-(β-D-glucopyranosyl)-4(5)-phenyl-1H-imidazole-2-carboxamide | > 50 |
| 2b | N-(β-D-glucopyranosyl)-4(5)-(1-naphthyl)-1H-imidazole-2-carboxamide | 4.1 ± 0.3 |
| 2c | N-(β-D-glucopyranosyl)-4(5)-(2-naphthyl)-1H-imidazole-2-carboxamide | 3.2 ± 0.2 |
Data sourced from kinetic experiments on rabbit muscle glycogen phosphorylase b.[1]
Anticancer Activity
Glycosylation is a well-established strategy in drug discovery to enhance the therapeutic properties of anticancer agents. Studies on glucopyranosyl-conjugated benzyl (B1604629) derivatives have revealed their potential as selective cytotoxic agents against cancer cell lines.
Table 2: In Vitro Anticancer Activity of Glucopyranosyl-Conjugated Benzyl Derivatives against Human Colorectal Carcinoma (HCT-116) and Normal (293T) Cell Lines [2]
| Compound | Derivative | HCT-116 IC50 (µM) | 293T IC50 (µM) | Selectivity Index (SI) |
| 8a | 1-(1,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-4-hydroxymethyl-[2][3][4]-triazole | 28.3 ± 2.1 | > 50 | > 1.77 |
| 8d | 1-(1,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-4-(4-methoxybenzyl)-[2][3][4]-triazole | 8.9 ± 0.7 | > 50 | > 5.62 |
| 5-FU | 5-Fluorouracil (Reference Drug) | 10.2 ± 0.9 | 15.6 ± 1.3 | 1.53 |
IC50 values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index is the ratio of IC50 in normal cells to that in cancer cells.[2]
Experimental Protocols
Synthesis of N-(β-D-glucopyranosyl)-imidazolecarboxamides[1]
General Procedure for Amide Bond Formation:
-
To a solution of the respective arylimidazole-carboxylic acid (1 equivalent) in dry N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (5 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine (1.5 equivalents) in dry DMF.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
Glycogen Phosphorylase Inhibition Assay[1]
-
The enzyme activity is assayed in the direction of glycogen synthesis.
-
Kinetic data for the inhibition of rabbit muscle phosphorylase b (GPb) are obtained in the presence of 10 µg/mL of the enzyme.
-
Vary the concentrations of α-D-glucose-1-phosphate (4–40 mM) while maintaining constant concentrations of glycogen (1%) and AMP (1 mM).
-
Present the enzymatic activities in the form of a double reciprocal plot (Lineweaver–Burk).
-
Analyze the plots using a non-linear data analysis program to determine the inhibition constants (Ki).
In Vitro Anticancer Activity Assay (MTT Assay)[2]
-
Seed human cancer cells (e.g., HCT-116) and normal cells (e.g., 293T) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Visualizations
Caption: Synthetic workflow for N-(β-D-glucopyranosyl)-imidazolecarboxamides.
Caption: Workflow for assessing biological activity of derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of beta-D-glucopyranosyl nitromethane: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for beta-D-glucopyranosyl nitromethane (B149229) (CAS No. 81846-60-8) detailing disposal procedures has been located. The following guidance is based on the chemical properties of the parent compound, nitromethane, and general best practices for the disposal of glycosidic and nitroalkane compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper handling and disposal of beta-D-glucopyranosyl nitromethane, tailored for researchers, scientists, and drug development professionals. The core principle is to treat this compound as a hazardous waste stream due to the known hazards of its nitromethane component.
Key Safety and Disposal Information
Given that this compound is a derivative of nitromethane, it should be handled with the same precautions as its parent compound. Nitromethane is a flammable liquid, a potential explosive, and is toxic. The addition of a glucopyranosyl group may alter its physical properties, such as solubility and volatility, but the inherent hazards of the nitroalkane functional group should be respected.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, if there is a splash risk, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Comparative Data of this compound and Nitromethane
For a better understanding of the compound in the context of its parent, the following table summarizes their key physical and chemical properties.
| Property | This compound | Nitromethane |
| CAS Number | 81846-60-8[1] | 75-52-5[2] |
| Molecular Formula | C7H13NO7[1] | CH3NO2[2] |
| Molecular Weight | 223.18 g/mol [1] | 61.04 g/mol [2] |
| Appearance | Not specified (likely a solid) | Colorless, oily liquid[2] |
| Melting Point | 174-175 °C[1] | -29 °C[3] |
| Boiling Point | 497.2 °C (Predicted)[1] | 101.2 °C[3] |
| Flash Point | Not available | 35 °C (95 °F)[2] |
| Water Solubility | Soluble (31.25 mg/mL)[4] | Slightly soluble (approx. 10 g/100 mL)[2] |
| Hazards | Unknown, assumed to be similar to nitromethane | Flammable, potential explosive, toxic[5][6] |
Operational Plan for Disposal
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container with a secure lid is recommended.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.
-
Crucially, do not mix this waste stream with other chemical wastes , especially strong acids, bases, or oxidizing agents, as this could lead to dangerous reactions.[5]
-
If a flammable solvent was used to prepare the solution, the waste must be stored in a flammable liquid storage cabinet.
-
Step 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Label all waste containers with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (based on nitromethane): "Flammable, Toxic, Potential Explosive "
-
The date of waste accumulation.
-
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat, sparks, and open flames.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess the Spill: For small spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup. For large spills, or if you are uncertain about the hazard, contact your institution's emergency response team or EHS department immediately.
-
Cleanup Procedure for Small Spills:
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling beta-D-glucopyranosyl nitromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of beta-D-glucopyranosyl nitromethane (B149229). Given the limited specific safety data for this compound, a cautious approach is mandated, treating it with the same level of hazard as its parent compound, nitromethane. Nitromethane is a known flammable liquid, a suspected carcinogen, and can be explosive under certain conditions.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with beta-D-glucopyranosyl nitromethane are derived from the nitromethane functional group. These include flammability, potential for explosive decomposition, and toxicity through inhalation or ingestion.[1][2] The glucopyranosyl moiety may introduce a dust explosion hazard if the compound is a fine powder.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Heavy-duty chemical resistant gloves (e.g., Neoprene, Butyl, Viton).[1][2] | Provides protection against skin contact. Disposable nitrile gloves are not recommended.[1][2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical safety goggles.[1][2] | Protects eyes from splashes or airborne particles. |
| Body Protection | Flame-resistant lab coat.[1][2] | Offers protection against splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation exposure to vapors or dust. |
| Additional Protection | Blast shield when heating.[1][2] | Protects against potential explosions or energetic decompositions. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to ensure the safety of all laboratory personnel.
-
Preparation and Pre-Handling Check:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an emergency eyewash and safety shower are accessible and operational.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily available.
-
-
Handling the Compound:
-
All handling of this compound must be conducted within a chemical fume hood.[1]
-
Ground and bond all equipment when transferring the material to prevent static discharge.[4]
-
Use spark-proof tools.[4]
-
Avoid mechanical shock, friction, and exposure to heat, as these can lead to explosive decomposition.[1][5]
-
Keep away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[1][2]
-
-
Storage:
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1][2] Seek medical attention. |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention. |
| Spill | Evacuate the area and eliminate all ignition sources.[5] Absorb the spill with a non-combustible material like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, absorbent pads, and excess compound) in a designated, labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
